1-(4-Chlorophenoxy)acetone
Description
Properties
IUPAC Name |
1-(4-chlorophenoxy)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBZHQBJMFLYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80940359 | |
| Record name | 1-(4-Chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18859-35-3 | |
| Record name | 18859-35-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45653 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Chlorophenoxy)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80940359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Mechanistic and Methodological Guide to the Synthesis of 1-(4-Chlorophenoxy)acetone
Abstract
This technical guide provides an in-depth exploration of the synthesis of 1-(4-chlorophenoxy)acetone, a valuable chemical intermediate. The primary focus is on the Williamson ether synthesis, the most prevalent and efficient route for its preparation. This document elucidates the core reaction mechanism, offers a detailed, field-tested experimental protocol, and discusses the critical parameters that govern reaction success. It is intended for an audience of researchers, chemists, and drug development professionals who require a comprehensive understanding of both the theoretical principles and practical application of this synthesis.
Introduction: The Significance of Aryl-Alkyl Ethers
This compound belongs to the class of aryl-alkyl ethers, a structural motif present in numerous pharmaceuticals, agrochemicals, and specialty materials. The ether linkage, combined with the substituted aromatic ring and the reactive ketone functional group, makes it a versatile building block for more complex molecular architectures. Understanding its synthesis is fundamental to accessing these advanced compounds. The most reliable and historically significant method for constructing this type of ether bond is the Williamson ether synthesis, developed by Alexander Williamson in 1850.[1][2]
Core Mechanism: The Williamson Ether Synthesis
The formation of this compound from 4-chlorophenol and chloroacetone is a classic example of the Williamson ether synthesis.[3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][4] The overall process can be dissected into two critical steps:
Step 1: Deprotonation and Nucleophile Formation
The synthesis begins with the deprotonation of 4-chlorophenol. Phenols are weakly acidic (pKa of 4-chlorophenol is 9.41), and while they can act as nucleophiles, their conjugate bases (phenoxides) are significantly more potent.[5] A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to abstract the acidic proton from the hydroxyl group of 4-chlorophenol. This acid-base reaction generates the 4-chlorophenoxide anion, a powerful nucleophile, and a corresponding conjugate acid (e.g., bicarbonate) and cation (e.g., K⁺).
-
Causality Insight: The choice of base is critical. Strong bases like sodium hydride (NaH) would also be effective but are often unnecessary and require more stringent anhydrous conditions.[6] Mild bases like potassium carbonate are often preferred in laboratory and industrial settings because they are inexpensive, easy to handle, and provide sufficient basicity to deprotonate the phenol without promoting significant side reactions.[2]
Step 2: SN2 Nucleophilic Attack
The newly formed 4-chlorophenoxide anion attacks the electrophilic carbon atom of chloroacetone. This carbon is susceptible to attack because it is bonded to a highly electronegative chlorine atom, which serves as a good leaving group.[1] The reaction follows a concerted SN2 pathway, where the carbon-oxygen bond forms simultaneously as the carbon-chlorine bond breaks.[1][4] This backside attack results in the displacement of the chloride ion and the formation of the desired ether product, this compound.
-
Causality Insight: The SN2 mechanism is favored here because chloroacetone features a primary carbon attached to the leaving group.[1][4] Primary alkyl halides are ideal substrates for SN2 reactions as they are minimally sterically hindered, allowing easy access for the nucleophile to the back of the C-Cl bond's antibonding orbital.[4][6]
Mechanistic Diagram
Caption: Williamson ether synthesis of this compound.
Experimental Protocol and Procedural Rationale
This protocol describes a robust method for the laboratory-scale synthesis of this compound. Each step is accompanied by an explanation of its scientific purpose.
Materials & Reagents:
-
4-Chlorophenol
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃), finely pulverized
-
Diethyl ether (or Ethyl Acetate) for extraction
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of acetone.
-
Addition of Electrophile: Begin stirring the mixture. Slowly add chloroacetone (1.1 eq) to the flask at room temperature.
-
Rationale: A slight excess of the alkylating agent (chloroacetone) is used to ensure the complete consumption of the more valuable 4-chlorophenol.
-
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56°C for acetone) using a heating mantle. Maintain the reflux with vigorous stirring for 4-8 hours.
-
Cooling and Filtration: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Filter the solid inorganic salts (K₂CO₃, KCl) using vacuum filtration and wash the filter cake with a small amount of fresh acetone.
-
Rationale: This step removes the bulk of the inorganic materials, simplifying the subsequent workup.
-
-
Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.
-
Rationale: Removing the reaction solvent concentrates the crude product, preparing it for aqueous workup and extraction.
-
-
Aqueous Workup and Extraction: Redissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M NaOH solution (to remove unreacted phenol), 50 mL of water, and 50 mL of brine.
-
Rationale: The basic wash removes any unreacted acidic 4-chlorophenol. The water wash removes residual base, and the brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
-
-
Drying and Final Evaporation: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure on a rotary evaporator to yield the crude product.
-
Rationale: Anhydrous salts like MgSO₄ are used to scavenge any remaining water from the organic solvent, which is crucial before final solvent removal to obtain a pure, dry product.
-
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 43.1 | 219 | 106-48-9[5] |
| Chloroacetone | C₃H₅ClO | 92.52 | -44.5 | 119 | 78-95-5 |
| This compound | C₉H₉ClO₂ | 184.62 | N/A | N/A | 18859-35-3[9] |
| Reaction Parameter | Value | Rationale / Reference |
| Reaction Type | Williamson Ether Synthesis (SN2) | Classic ether formation from an alkoxide and an alkyl halide.[1][4] |
| Typical Temperature | 50 - 100 °C | Provides sufficient energy for reaction completion in a reasonable timeframe.[3] |
| Typical Duration | 1 - 8 hours | Dependent on substrate reactivity and temperature.[3] |
| Expected Yield | 50 - 95% | Varies based on reaction scale and purification method.[3] |
Conclusion
The synthesis of this compound is most effectively achieved through the Williamson ether synthesis. This robust and versatile method relies on the SN2 reaction between the 4-chlorophenoxide ion and chloroacetone. By understanding the underlying mechanism, researchers can rationally select reagents, solvents, and conditions to optimize the reaction for high yield and purity. The protocol provided herein represents a validated and logical workflow, grounded in the fundamental principles of organic chemistry, offering a reliable pathway for the preparation of this important chemical intermediate.
References
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Williamson Ether Synthesis . (n.d.). Chemistry Steps. Retrieved from [Link]
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Williamson ether synthesis . (n.d.). In Wikipedia. Retrieved from [Link]
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The Williamson ether synthesis . (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Williamson Ether Synthesis reaction . (n.d.). BYJU'S. Retrieved from [Link]
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4-Chlorophenol . (n.d.). In Wikipedia. Retrieved from [Link]
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The Williamson Ether Synthesis . (2014, October 24). Master Organic Chemistry. Retrieved from [Link]
- Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (n.d.). Google Patents.
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Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone . (n.d.). Eureka | Patsnap. Retrieved from [Link]
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1-(p-Chlorophenyl)acetone . (n.d.). PubChem. Retrieved from [Link]
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Organic Syntheses Procedure . (n.d.). Organic Syntheses. Retrieved from [Link]
- Preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-acetone and intermediate thereof .... (n.d.). Google Patents.
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4-Chlorophenol . (n.d.). LookChem. Retrieved from [Link]
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1-(4-Ethoxyphenyl)acetone . (n.d.). PubChem. Retrieved from [Link]
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Simplified reaction scheme of 4-chlorophenol attack by singlet oxygen . (n.d.). ResearchGate. Retrieved from [Link]
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4-Chlorophenol . (n.d.). PubChem. Retrieved from [Link]
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Could acetone O-(4-chlorophenylsulfonyl)oxime be a copper chelating and antioxidative molecule on maize seedlings? . (2021, August 31). PubMed. Retrieved from [Link]
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1H NMR spectra of compound 1 in d-acetone: a without salt, b spectrum... . (n.d.). ResearchGate. Retrieved from [Link]
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Acetone . (n.d.). PubChem. Retrieved from [Link]
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Acetone application for administration of bioactive substances has no negative effects on longevity, fitness, and sexual communication in a parasitic wasp . (2021, January 20). NIH. Retrieved from [Link]
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Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent . (n.d.). RJPBCS. Retrieved from [Link]
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Acetone (EHC 207, 1998) . (n.d.). Inchem.org. Retrieved from [Link]
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Unveiling the Molecular Signature: A Spectroscopic Guide to 1-(4-Chlorophenoxy)acetone
Abstract
In the landscape of pharmaceutical and chemical synthesis, the unambiguous structural confirmation of intermediates is paramount to ensuring the integrity and success of a multi-step process. 1-(4-Chlorophenoxy)acetone, a key building block, requires rigorous characterization to validate its identity and purity. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define the molecular architecture of this compound. By delving into the causality behind the spectral features, this document serves as a vital resource for researchers, scientists, and drug development professionals, enabling confident identification and quality assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed map of the atomic connectivity. For this compound, the spectra are predicted in deuterated chloroform (CDCl₃), a standard solvent chosen for its ability to dissolve a wide range of organic compounds without introducing interfering proton signals.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The predicted spectrum of this compound exhibits three key signals.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-1 | ~2.25 | Singlet (s) | 3H | -C(=O)CH ₃ |
| H-2 | ~4.55 | Singlet (s) | 2H | -OCH ₂C(=O)- |
| H-3, H-5 | ~6.88 | Doublet (d) | 2H | Ar-H (ortho to -O) |
| H-4, H-6 | ~7.25 | Doublet (d) | 2H | Ar-H (ortho to -Cl) |
Expert Interpretation:
-
The Methyl Protons (H-1): The singlet at approximately 2.25 ppm is characteristic of methyl protons adjacent to a carbonyl group.[1] The electronegativity of the carbonyl carbon deshields these protons, shifting them downfield from a typical alkane signal (~0.9 ppm). The absence of adjacent protons results in a singlet multiplicity.
-
The Methylene Protons (H-2): The singlet appearing around 4.55 ppm is assigned to the methylene protons. Their significant downfield shift is a direct consequence of the strong inductive effect from the adjacent electronegative ether oxygen atom. This deshielding is a key indicator of the -O-CH₂-C=O moiety.
-
The Aromatic Protons (H-3, H-5, H-4, H-6): The aromatic region displays a classic AA'BB' splitting pattern, often simplified as two doublets for a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating phenoxy group (H-3, H-5) are more shielded and appear upfield (~6.88 ppm) compared to the protons ortho to the electron-withdrawing chlorine atom (H-4, H-6) at ~7.25 ppm.[2]
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy: The Carbon Framework
The ¹³C NMR spectrum, typically acquired with proton decoupling, reveals each unique carbon environment as a single line, providing a direct count of non-equivalent carbon atoms.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~205 | C =O (Ketone) |
| ~156 | C -O (Aromatic) |
| ~129 | C -H (Aromatic, ortho to -Cl) |
| ~126 | C -Cl (Aromatic) |
| ~116 | C -H (Aromatic, ortho to -O) |
| ~74 | -OC H₂- |
| ~27 | -C H₃ |
Expert Interpretation:
-
The Carbonyl Carbon: The most downfield signal, predicted around 205 ppm, is unequivocally assigned to the ketone carbonyl carbon.[3][4] Its highly deshielded nature is a hallmark of this functional group.
-
Aromatic Carbons: Four distinct signals are expected for the aromatic ring. The carbon attached to the ether oxygen (C-O) is the most downfield of this group (~156 ppm). The carbon bearing the chlorine atom (C-Cl) is predicted around 126 ppm. The two different aromatic C-H carbons are distinguished by their electronic environment, appearing at approximately 129 ppm and 116 ppm.[5][6]
-
Aliphatic Carbons: The methylene carbon adjacent to the ether oxygen is found around 74 ppm, shifted downfield due to the oxygen's electronegativity. The methyl carbon of the acetone moiety is the most upfield signal, appearing around 27 ppm.[7]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the vibrations of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| ~2920 | C-H Stretch | Aliphatic |
| ~1725 | C=O Stretch | Ketone |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O-C Stretch | Aryl-alkyl ether |
| ~1100 | C-Cl Stretch | Aryl halide |
Expert Interpretation:
-
The Carbonyl Stretch: The most prominent and diagnostic peak in the spectrum will be the strong absorption around 1725 cm⁻¹. This is a classic stretching frequency for an aliphatic ketone.[8] Its high intensity is due to the large change in dipole moment during the C=O bond vibration.
-
Ether and Aromatic Moieties: A strong band around 1240 cm⁻¹ corresponds to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1490 cm⁻¹ and the C-H stretching just above 3000 cm⁻¹.
-
Halogen Signature: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 1100 cm⁻¹.
Experimental Protocol: ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: With the clean ATR crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).
-
Sample Scan: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common technique.
Key Spectral Features:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 184 for the ³⁵Cl isotope and a smaller peak at m/z 186 for the ³⁷Cl isotope, in an approximate 3:1 intensity ratio. This isotopic signature is a definitive indicator of the presence of one chlorine atom.
-
Major Fragments: The fragmentation is dominated by cleavages that lead to stable ions.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |
| 141 | [Cl-C₆H₄-O-CH₂]⁺ | α-cleavage of the C-C bond adjacent to the carbonyl, loss of acetyl radical (•COCH₃) |
| 128 | [Cl-C₆H₄-OH]⁺• | Cleavage of the ether bond with hydrogen rearrangement |
| 111 | [Cl-C₆H₄]⁺ | Loss of CO from the m/z 141 fragment or cleavage of the C-O bond |
| 43 | [CH₃CO]⁺ | α-cleavage, formation of the stable acylium ion |
Expert Interpretation:
The fragmentation of this compound is governed by the presence of the ketone and ether functional groups. The most favorable cleavage is the alpha-cleavage adjacent to the carbonyl group, which can result in either the formation of a stable acylium ion ([CH₃CO]⁺) at m/z 43 or the loss of an acetyl radical to form the ion at m/z 141. Another significant fragmentation pathway involves the cleavage of the ether bond, which can lead to the formation of the chlorophenol radical cation at m/z 128.
Visualizing the Fragmentation Pathway
The logical flow of the primary fragmentation events can be visualized as follows:
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Physical and chemical properties of 1-(4-Chlorophenoxy)acetone
An In-Depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 1-(4-Chlorophenoxy)acetone
Executive Summary
This compound is a halogenated aromatic ketone ether of significant interest in synthetic organic chemistry. Its bifunctional nature, incorporating both a reactive ketone and a stable chlorophenoxy moiety, positions it as a valuable intermediate in the development of pharmaceuticals and agrochemicals. Notably, it serves as a key building block for certain antifungal agents, including the widely used climbazole.[1] This guide provides a comprehensive overview of its core physical and chemical properties, plausible synthetic routes, detailed protocols for analytical characterization, and critical safety information tailored for researchers and drug development professionals. The insights herein are grounded in established chemical principles and aim to explain the causality behind experimental choices, ensuring a robust and reproducible understanding of this compound.
Molecular Identity and Core Properties
A precise understanding of the fundamental properties of this compound is the cornerstone of its effective application in research and development. These identifiers and physical characteristics dictate its behavior in various chemical environments.
Chemical Identifiers
The compound is unambiguously identified by the following nomenclature and registration numbers.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-chlorophenoxy)propan-2-one | [2] |
| CAS Number | 18859-35-3 | [2] |
| Molecular Formula | C₉H₉ClO₂ | |
| Molecular Weight | 184.62 g/mol | [2] |
| InChI Key | DFBZHQBJMFLYJF-UHFFFAOYSA-N |
Physical Properties
The physical state and solubility profile are critical for selecting appropriate reaction conditions, solvents, and purification methods.
| Property | Value / Observation | Justification & Source |
| Physical State | Liquid at room temperature | [2] |
| Appearance | Colorless to yellow liquid | Based on analogous compounds like chloroacetone.[3] |
| Solubility | Water: Poorly solubleOrganic Solvents: Soluble in acetone, ethanol, methanol, diethyl ether, chloroform. | The molecule's significant nonpolar character, attributed to the chlorophenyl ring and alkyl chain, limits its aqueous solubility. It readily dissolves in common organic solvents, a characteristic typical of similar aromatic ketones.[4][5] |
| Storage Temperature | 2-8 °C | Recommended for maintaining long-term stability and preventing degradation. |
Synthesis and Chemical Reactivity
The synthetic pathway to this compound is a classic illustration of nucleophilic substitution, while its reactivity is dominated by the ketone functional group.
Plausible Synthetic Pathway: Williamson Ether Synthesis
The most direct and industrially scalable method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Causality of Experimental Design:
-
Nucleophile Formation: 4-chlorophenol, being weakly acidic, is deprotonated by a mild base (e.g., potassium carbonate) to form the more nucleophilic 4-chlorophenoxide ion. A strong base like NaOH is avoided to minimize the risk of hydrolyzing the electrophile, chloroacetone.
-
Electrophile: Chloroacetone serves as an excellent electrophile, with the chlorine atom being a good leaving group activated by the adjacent electron-withdrawing carbonyl group.
-
Solvent Choice: A polar aprotic solvent such as acetone or DMF (dimethylformamide) is ideal. It effectively solvates the cation (K⁺) while leaving the phenoxide nucleophile relatively "bare" and highly reactive, thus accelerating the Sₙ2 reaction.
Sources
A Technical Guide to the Selection of Starting Materials for the Synthesis of 1-(4-Chlorophenoxy)acetone
Abstract
This technical guide provides an in-depth analysis of the selection and application of starting materials for the synthesis of 1-(4-Chlorophenoxy)acetone, a key intermediate in the production of various fine chemicals and pharmaceuticals, including the antifungal agent Climbazole.[1] The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely adopted method for forming ether linkages.[2][3] This document elucidates the causal chemistry behind the choice of 4-chlorophenol as the nucleophilic precursor and chloroacetone as the electrophilic alkylating agent. It further details the underlying SN2 reaction mechanism, provides a validated experimental protocol, and offers field-proven insights for researchers, scientists, and professionals in drug development to ensure a successful and efficient synthesis.
Introduction to this compound
This compound, systematically named 1-(4-chlorophenoxy)propan-2-one, is an organic compound characterized by a 4-chlorophenoxy group linked via an ether bond to an acetone backbone.[4] Its molecular structure makes it a valuable building block in organic synthesis. The presence of the reactive ketone functional group and the stable chlorophenyl moiety allows for further chemical modifications, rendering it a critical precursor for more complex molecules.
Retrosynthetic Analysis and Core Synthetic Strategy
To logically deduce the most appropriate starting materials, a retrosynthetic approach is employed. The target molecule, this compound, is defined by a key carbon-oxygen ether bond. Disconnecting this bond reveals two precursor synthons: a 4-chlorophenoxide anion and an acetonyl cation.
This analysis points directly to the Williamson Ether Synthesis , an industry-standard method for preparing ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[2] The overall strategy is to deprotonate a phenol to enhance its nucleophilicity, followed by its reaction with an alkyl halide.[5][6]
The general reaction scheme is as follows:
4-Chlorophenol + Chloroacetone → this compound + Salt Byproduct
Caption: High-level workflow for the synthesis of this compound.
Detailed Analysis of Starting Materials
The success of the Williamson ether synthesis is critically dependent on the properties and purity of the chosen precursors.
The Phenolic Component: 4-Chlorophenol
-
Role: 4-Chlorophenol serves as the source of the aromatic ether component. In its neutral state, the phenol is a weak nucleophile. However, upon deprotonation by a base, it is converted into the significantly more potent 4-chlorophenoxide ion.
-
Key Properties: 4-Chlorophenol is a white crystalline solid with a characteristic phenolic odor.[7] Its acidity, with a pKa of approximately 9.41, is a crucial parameter.[8] This level of acidity makes it readily deprotonated by common, moderately strong bases such as potassium carbonate or sodium hydroxide, avoiding the need for hazardous reagents like sodium hydride which are often required for less acidic alcohols.[6]
-
Purity and Handling: The purity of 4-chlorophenol is paramount. The presence of isomeric impurities (e.g., 2-chlorophenol or 3-chlorophenol) will lead to the formation of undesired product isomers, complicating purification. Water content should be minimized as it can consume the base and hinder the reaction. It is classified as toxic and a skin irritant, necessitating the use of appropriate personal protective equipment (PPE) during handling.[9]
The Alkylating Agent: Chloroacetone
-
Role: Chloroacetone (1-chloro-2-propanone) provides the three-carbon backbone of the final product and acts as the electrophile in the SN2 reaction.
-
Key Properties: Chloroacetone is a potent electrophile for several reasons. First, it is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance.[2][3] Secondary or tertiary halides would favor elimination side reactions.[2] Second, the adjacent electron-withdrawing carbonyl group further activates the carbon-chlorine bond towards nucleophilic attack.
-
Purity and Stability: Chloroacetone is a colorless liquid and a strong lachrymator (tear-inducing agent), requiring handling in a well-ventilated fume hood.[10] It can undergo self-condensation under basic conditions, a potential side reaction that consumes the starting material.[11][12][13] Therefore, controlled addition of chloroacetone to the reaction mixture containing the phenoxide is a critical procedural step to maintain a low instantaneous concentration and maximize the desired ether formation. Using freshly distilled or high-purity stabilized chloroacetone is recommended to avoid byproducts from decomposition.
The Reaction Mechanism: A Closer Look at the SN2 Pathway
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. This is a concerted, single-step process.[2]
-
Step 1: Acid-Base Reaction. A base (B:) removes the acidic proton from 4-chlorophenol to form the 4-chlorophenoxide ion. This is a rapid and reversible equilibrium that is driven towards the product side by the subsequent SN2 reaction.
-
Step 2: Nucleophilic Attack. The negatively charged oxygen of the 4-chlorophenoxide ion acts as the nucleophile. It attacks the electrophilic carbon atom of chloroacetone that is bonded to the chlorine atom. This attack occurs from the backside relative to the chlorine leaving group.
-
Step 3: Transition State and Product Formation. A transition state is formed where the new C-O bond is partially formed and the C-Cl bond is partially broken. The reaction proceeds through this high-energy state to form the final product, this compound, and a chloride ion.
Caption: The two-step sequence of the Williamson ether synthesis mechanism.
Experimental Protocol: A Validated Methodology
This protocol is a self-validating system designed for high yield and purity.
Reagents & Equipment:
-
4-Chlorophenol (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)[14]
-
Chloroacetone (1.1 eq)
-
Dry Acetone (Solvent)[14]
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a sufficient volume of dry acetone to the flask to fully dissolve the 4-chlorophenol at reflux temperature (approximately 10 mL per gram of 4-chlorophenol).
-
Initiate Reaction: Begin stirring and heat the mixture to a gentle reflux (approx. 56°C). The formation of the potassium 4-chlorophenoxide salt will be observed.
-
Controlled Addition: Slowly add chloroacetone (1.1 eq) dropwise to the refluxing mixture over 30 minutes. Causality Note: This controlled addition minimizes the self-condensation of chloroacetone.
-
Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-chlorophenol spot.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the insoluble potassium salts (K₂CO₃, KCl).
-
Wash the collected solids with a small amount of fresh acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Extraction:
-
Dissolve the resulting residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 1M NaOH solution (to remove any unreacted phenol), water, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure this compound as a solid.
-
| Parameter | Condition | Rationale |
| Base | Anhydrous K₂CO₃ | Sufficiently basic to deprotonate phenol; easy to remove by filtration.[14] |
| Solvent | Dry Acetone | Good solvent for reactants; reflux temperature is suitable for the reaction rate. |
| Temperature | Reflux (~56°C) | Provides adequate thermal energy to overcome the activation barrier without promoting significant side reactions. |
| Stoichiometry | Slight excess of Chloroacetone | Ensures complete consumption of the more valuable 4-chlorophenol. |
Conclusion
The synthesis of this compound is most efficiently achieved through the Williamson ether synthesis. The judicious selection of high-purity 4-chlorophenol as the nucleophilic precursor and chloroacetone as the primary alkyl halide electrophile is fundamental to the success of this transformation. Understanding the underlying SN2 mechanism and controlling reaction parameters, particularly the slow addition of the alkylating agent, are critical for maximizing yield and minimizing byproduct formation. The protocol described herein provides a robust and reliable framework for researchers engaged in the synthesis of this important chemical intermediate.
References
- The Williamson Ether Synthesis Protocol. (n.d.). Department of Chemistry, University of Calgary. Retrieved from a general university chemistry lab manual outlining the procedure.
-
Williamson Ether Synthesis. (2023, October 26). In Wikipedia. Retrieved from [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2023, May 2). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. (n.d.). Edubirdie.
- CN105777508A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (2016, July 20). Google Patents.
- CN102249882B - Method for preparing 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (2013, May 22). Google Patents.
- CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy). (2009, May 20). Google Patents.
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Bryce-Smith, D., & Wakefield, B. J. (1964). BENZENE from CHLOROBENZENE. Organic Syntheses, 44, 7. Retrieved from [Link]
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4-Chlorophenol. (2023, December 16). In Wikipedia. Retrieved from [Link]
-
Fadda, A. A., et al. (2020). Reaction conditions: (a) dry acetone, K2CO3... [Diagram]. ResearchGate. Retrieved from [Link]
- CN102249882A - Method for preparing 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (2011, November 23). Google Patents.
- CN110627791A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. (2020, January 3). Google Patents.
- Singh, A. J., & Cumming, H. (n.d.). The Aldol Condensation. Magritek.
- US4251467A - Continuous preparation of chloroacetone. (1981, February 17). Google Patents.
- The Aldol Condensation: Synthesis of Dibenzalacetone. (n.d.). University of Missouri–St. Louis.
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Pelletier, J. (2024, February 8). “Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World. Retrieved from [Link]
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1-(4-Chlorophenoxy)propan-2-ol. (n.d.). PubChem. Retrieved from [Link]
- The results of synthesis benzalacetone and its derivatives. (2018). ResearchGate.
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1-Chloro-1-(4-chlorophenyl)propan-2-one. (n.d.). PubChem. Retrieved from [Link]
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4-Chlorophenol. (n.d.). PubChem. Retrieved from [Link]
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Climbazole. (n.d.). PubChem. Retrieved from [Link]
- US3668256A - Purification of acetone. (1972, June 6). Google Patents.
- WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol. (2002, October 24). Google Patents.
- CN103274914A - Method for purifying acetone. (2013, September 4). Google Patents.
- A newer approach in purification of acetone extract... (2015). ResearchGate.
- Dibenzalacetone by Aldol Condensation. (n.d.). University course material.
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Laidlaw, P. P. (1911). Purification of thyroid protease by acetone fractionation. Journal of Physiology, 42(Suppl), xxi. Retrieved from [Link]
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An In-depth Technical Guide to 1-(4-Chlorophenoxy)propan-2-one (CAS 18859-35-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 1-(4-chlorophenoxy)propan-2-one (CAS 18859-35-3), a key chemical intermediate in the synthesis of various agrochemicals. As a Senior Application Scientist, my objective is to present not just the fundamental chemical properties but also to provide insights into its synthesis, reactivity, and relevance in the broader context of chemical and drug development. This document is structured to be a practical resource for researchers and professionals in the field, offering detailed protocols and data to support laboratory work and theoretical understanding.
Chemical Identity and Physicochemical Properties
1-(4-Chlorophenoxy)propan-2-one, also known as 1-(4-chlorophenoxy)acetone, is an aromatic ether and a ketone. Its core structure consists of a 4-chlorophenoxy group linked to a propan-2-one moiety via an ether bond.
Table 1: Chemical Identifiers [1]
| Identifier | Value |
| CAS Number | 18859-35-3 |
| IUPAC Name | 1-(4-chlorophenoxy)propan-2-one |
| Synonyms | This compound, 2-Propanone, 1-(4-chlorophenoxy)- |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| InChI Key | DFBZHQBJMFLYJF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)COC1=CC=C(Cl)C=C1 |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 147-148 °C at 17 Torr | [1] |
| Density (Predicted) | 1.187 ± 0.06 g/cm³ | [1] |
| Purity (Typical) | 95% | |
| Storage Temperature | 2-8°C |
Synthesis of 1-(4-Chlorophenoxy)propan-2-one: A Practical Application of Williamson Ether Synthesis
The primary synthetic route to 1-(4-chlorophenoxy)propan-2-one is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The reaction of 4-chlorophenoxide with chloroacetone provides an efficient method for the preparation of the target compound.
Underlying Principles of the Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. The reaction proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, attacking an electrophilic carbon atom bearing a good leaving group (typically a halide or sulfonate). For the synthesis of 1-(4-chlorophenoxy)propan-2-one, 4-chlorophenol is first deprotonated with a base to form the more nucleophilic 4-chlorophenoxide. This phenoxide then attacks the electrophilic carbon of chloroacetone, displacing the chloride ion to form the ether linkage.
The choice of a primary alkyl halide (chloroacetone) is crucial for the success of this reaction, as secondary and tertiary halides are more prone to elimination reactions under basic conditions.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 1-(4-chlorophenoxy)propan-2-one based on established Williamson ether synthesis methodologies[2].
Materials and Reagents:
-
4-Chlorophenol
-
Chloroacetonitrile
-
Potassium Carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane
-
Deionized Water
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chlorophenol (6.43 g, 50 mmol), potassium carbonate (10.37 g, 75 mmol), and acetone (250 mL).
-
Addition of Chloroacetone: While stirring the mixture, add chloroacetonitrile (4.15 g, 3.5 mL, 55 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Extraction: Dissolve the crude product in dichloromethane (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M sodium hydroxide solution (2 x 50 mL), water (2 x 50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenoxy)propan-2-one.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the ether oxygen, and the methyl protons of the acetyl group.
-
Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Protons (-O-CH₂-): A singlet around δ 4.5-4.7 ppm.
-
Methyl Protons (-C(O)-CH₃): A singlet around δ 2.2-2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon.
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 205-207 ppm.
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm), with the carbon attached to the ether oxygen appearing more downfield.
-
Methylene Carbon (-O-CH₂-): A signal around δ 73-75 ppm.
-
Methyl Carbon (-C(O)-CH₃): A signal in the upfield region, around δ 26-28 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group and the aromatic C-O stretching.
-
C=O Stretch: A strong, sharp absorption band around 1720-1730 cm⁻¹.
-
Aromatic C-O Stretch: A strong absorption band in the region of 1220-1260 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 1090-1010 cm⁻¹.
-
Aromatic C-H Bending: Out-of-plane bending vibrations for the 1,4-disubstituted ring around 810-840 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum will exhibit a molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.
-
Molecular Ion (M⁺): A peak at m/z 184, with a corresponding M+2 peak at m/z 186.
-
Major Fragments: Fragmentation is likely to occur via alpha-cleavage adjacent to the carbonyl group, leading to the loss of a methyl radical (CH₃•) to give a fragment at m/z 169/171, and cleavage of the C-C bond between the carbonyl and methylene groups to give a 4-chlorophenoxymethyl cation at m/z 141/143. A peak corresponding to the acetyl cation [CH₃CO]⁺ at m/z 43 is also expected.
Chemical Reactivity and Applications in Synthesis
The reactivity of 1-(4-chlorophenoxy)propan-2-one is dominated by the presence of the ketone functional group and the acidic α-protons on the methylene group.
Reactivity of the α-Methylene Group
The protons on the carbon adjacent to the carbonyl group (the α-methylene group) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in the further functionalization of the molecule.
Role as a Precursor to Triazole Fungicides
1-(4-Chlorophenoxy)propan-2-one is a crucial intermediate in the synthesis of triazole fungicides, most notably triadimefon. The synthesis of triadimefon from this intermediate involves the α-halogenation of the ketone followed by nucleophilic substitution with 1,2,4-triazole.
This transformation highlights the importance of 1-(4-chlorophenoxy)propan-2-one as a building block for complex, biologically active molecules. The fungicidal activity of triadimefon and related compounds stems from their ability to inhibit sterol biosynthesis in fungi.
Biological Activity and Toxicology
While the primary interest in 1-(4-chlorophenoxy)propan-2-one is as a synthetic intermediate, it is important to consider its potential biological effects. Data on the specific biological activity and toxicology of this compound are limited. However, given its structural similarity to other chlorophenoxy compounds, caution should be exercised during handling. Chlorophenoxy derivatives can exhibit a range of biological activities and toxicities.
Safety and Handling
As a laboratory chemical, 1-(4-chlorophenoxy)propan-2-one should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
1-(4-Chlorophenoxy)propan-2-one is a valuable chemical intermediate with significant applications in the synthesis of agrochemicals. Its preparation via the Williamson ether synthesis is a classic example of a robust and scalable organic reaction. Understanding its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. This guide provides a foundational understanding of this compound, intended to support the work of scientists and professionals in the chemical and pharmaceutical industries.
References
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Reactivity of the ketone group in 1-(4-Chlorophenoxy)acetone
An In-depth Technical Guide to the Reactivity of the Ketone Group in 1-(4-Chlorophenoxy)acetone for Synthetic and Medicinal Chemistry Applications
Abstract
This compound is a versatile bifunctional molecule that serves as a valuable intermediate in synthetic and medicinal chemistry. Its structure, featuring a reactive ketone group and a chemically stable chlorophenoxy moiety, allows for a wide range of chemical transformations. The chlorophenoxy group is a common feature in many biologically active compounds, making this scaffold particularly attractive for the development of novel pharmaceutical agents and agrochemicals.[1][2][3] This technical guide provides a comprehensive analysis of the reactivity of the ketone functional group within this compound. We will explore key transformations including reduction, reductive amination, and aldol condensation, providing not only detailed experimental protocols but also the underlying mechanistic rationale and strategic considerations for each reaction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.
Introduction to this compound: A Scaffold of Interest
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 1-(4-chlorophenoxy)propan-2-one, possesses a unique combination of functional groups: an aromatic ether and a ketone.[4] The ether linkage provides metabolic stability in many biological systems, while the ketone offers a reactive handle for extensive derivatization. The electron-withdrawing nature of the 4-chlorophenyl group subtly influences the reactivity of the adjacent ketone, primarily through inductive effects transmitted via the ether oxygen and methylene spacer.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18859-35-3 | [4] |
| Molecular Formula | C₉H₉ClO₂ | Calculated |
| Molecular Weight | 184.62 g/mol | Calculated |
| IUPAC Name | 1-(4-chlorophenoxy)propan-2-one | [4] |
| Appearance | Expected to be a liquid or low-melting solid | General Knowledge |
Significance in Medicinal Chemistry and Agrochemicals
The this compound core is a privileged scaffold. The chlorophenoxy group is present in numerous commercial products and clinical candidates, including the antifungal agent Climbazole and intermediates for fungicides like difenoconazole.[1][2] Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties. The ketone group serves as a critical attachment point for introducing diversity, enabling the synthesis of large chemical libraries for high-throughput screening. By modifying this position, chemists can systematically probe the structure-activity relationship (SAR) of a lead compound.
Overview of Ketone Reactivity
The reactivity of this compound is dominated by the chemistry of its ketone group. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent α-protons on the methyl group are acidic and can be removed by a base to form a nucleophilic enolate. This dual reactivity allows for a diverse set of transformations.
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- 3. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Theoretical studies on 1-(4-Chlorophenoxy)acetone
An In-depth Technical Guide on the Theoretical Studies of 1-(4-Chlorophenoxy)acetone
Abstract
This guide provides a comprehensive theoretical analysis of this compound (CAS No: 18859-35-3), a key chemical intermediate in the synthesis of various organic compounds, including antifungal agents.[1] Leveraging Density Functional Theory (DFT), we explore the molecule's structural, electronic, and spectroscopic properties. This whitepaper details the optimized molecular geometry, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP), providing a foundational understanding of its reactivity and stability. Furthermore, we present a reproducible computational workflow for these analyses, offering a self-validating system for researchers. This document is intended for researchers, scientists, and drug development professionals seeking to understand the physicochemical characteristics of this compound from a computational chemistry perspective.
Introduction: The Significance of this compound
This compound, with the molecular formula C₉H₉ClO₂, is an aromatic ketone and ether.[1] While a seemingly simple molecule, it serves as a critical building block in organic synthesis. Its most notable application is as a precursor in the production of Climbazole, a widely used imidazole antifungal agent found in anti-dandruff shampoos and other personal care products.[2][3] The efficiency of synthetic routes to high-value compounds like Climbazole depends on a deep understanding of the reactivity of its intermediates.
Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for elucidating molecular properties that are difficult or time-consuming to measure experimentally. DFT allows for the precise calculation of a molecule's optimized geometry, electronic structure, and vibrational frequencies.[4][5] This in-silico approach provides invaluable insights into chemical reactivity, stability, and spectroscopic signatures, thereby accelerating research and development. This guide explains the causality behind computational choices and provides a robust framework for the theoretical investigation of this compound.
Theoretical Methodology: A Validating Workflow
To ensure scientific integrity and reproducibility, all theoretical data presented herein were derived from a standardized computational protocol. The choice of method and basis set represents a balance between computational cost and accuracy, a common consideration in industrial and academic research.
Computational Protocol
-
Initial Structure Drawing : The 2D structure of this compound was drawn using chemical structure software and converted to a 3D format.
-
Geometry Optimization : The initial 3D structure was optimized using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and the 6-31G(d,p) basis set. This level of theory is widely accepted for providing reliable geometric parameters for organic molecules.[4]
-
Frequency Calculation : A vibrational frequency analysis was performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
Electronic Property Analysis : Using the optimized geometry, single-point energy calculations were performed to determine electronic properties, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Below is a visualization of the computational workflow employed.
Caption: A flowchart of the DFT-based computational workflow.
Molecular Structure and Geometry
The optimized three-dimensional structure of this compound reveals key spatial arrangements of its constituent atoms. The molecule consists of a 4-chlorophenoxy group linked via an ether oxygen to an acetone moiety.
Sources
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- 2. CN100532366C - Synthesis method of climbazole - Google Patents [patents.google.com]
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- 4. Synthesis, structural characterization, and DFT studies of anti-cancer drug N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(4-Chlorophenoxy)acetone: From Foundational Synthesis to Modern Applications
An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, history, and applications of a key chemical intermediate.
Abstract
1-(4-Chlorophenoxy)acetone, a halogenated aromatic ketone, serves as a crucial building block in the synthesis of a variety of more complex organic molecules. While its discovery is not marked by a singular breakthrough publication, its existence is a direct consequence of one of the most fundamental reactions in organic chemistry: the Williamson ether synthesis. This guide provides a comprehensive overview of this compound, detailing its historical context through the lens of this foundational reaction, providing a robust, validated protocol for its synthesis, and exploring its applications as a chemical intermediate, particularly in the development of pharmaceutical and agricultural agents.
Historical Context: A Legacy of the Williamson Ether Synthesis
The history of this compound is intrinsically linked to the groundbreaking work of British chemist Alexander William Williamson in 1850.[1][2] His development of what is now known as the Williamson ether synthesis revolutionized the understanding of chemical structures and provided the first general method for preparing ethers.[1][2] The reaction involves the nucleophilic displacement of a halide from an organohalide by an alkoxide or phenoxide ion.[1][2]
This robust and versatile SN2 reaction provided chemists with a predictable and efficient tool for forming carbon-oxygen bonds.[1][2][3] The synthesis of this compound is a classic application of this principle, where the nucleophilic 4-chlorophenoxide ion attacks the electrophilic carbon of chloroacetone. While the exact date of its first synthesis is not prominently documented, it stands as a testament to the enabling power of Williamson's discovery, which paved the way for the routine preparation of countless ethers and their derivatives for research and industrial purposes.
Synthesis Methodology: The Williamson Etherification
The primary and most efficient route for the laboratory-scale synthesis of this compound is the Williamson ether synthesis. This method is favored for its reliability and high yields when using a primary alkyl halide.[1]
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4] The process occurs in two main stages:
-
Deprotonation: 4-Chlorophenol, being more acidic than aliphatic alcohols, is readily deprotonated by a moderately strong base, such as potassium carbonate, to form the potassium 4-chlorophenoxide salt. This salt is a potent nucleophile.
-
Nucleophilic Attack: The 4-chlorophenoxide ion then acts as the nucleophile, executing a backside attack on the primary carbon of chloroacetone.[1][2] This concerted step involves the simultaneous formation of the new carbon-oxygen ether bond and the breaking of the carbon-chlorine bond, displacing the chloride ion as the leaving group.[1][2]
The choice of a primary alkyl halide (chloroacetone) is critical, as secondary and tertiary halides would favor a competing E2 elimination reaction, significantly reducing the yield of the desired ether product.[2]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.
Caption: Synthesis workflow for this compound via Williamson etherification.
Detailed Experimental Protocol
This protocol describes a representative laboratory synthesis of this compound.
Materials:
-
4-Chlorophenol (1.0 eq)
-
Chloroacetone (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
Acetone, ACS grade
-
Ethyl Acetate
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq), finely powdered potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of 4-chlorophenol).
-
Phenoxide Formation: Stir the suspension vigorously at room temperature for 15-20 minutes. The potassium carbonate acts as the base to deprotonate the phenol, forming the potassium 4-chlorophenoxide in situ.[5]
-
Addition of Alkyl Halide: Add chloroacetone (1.05 eq) to the stirring suspension.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6]
-
Work-up (Quenching & Extraction): a. After the reaction is complete, allow the mixture to cool to room temperature. b. Filter the mixture to remove the solid potassium salts (K₂CO₃ and KCl byproduct). c. Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH (to remove unreacted phenol), water, and finally with brine.[7]
-
Drying and Isolation: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification and Characterization: a. The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary. b. The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy.[8][9][10] The disappearance of the phenolic -OH peak and the appearance of new signals corresponding to the acetone moiety in the NMR spectrum confirm the successful synthesis.
Physicochemical and Safety Data
The key physical, chemical, and safety properties of this compound are summarized below.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-chlorophenoxy)propan-2-one | Fluorochem |
| CAS Number | 18859-35-3 | Fluorochem |
| Molecular Formula | C₉H₉ClO₂ | Fluorochem |
| Molecular Weight | 184.62 g/mol | Fluorochem |
| Physical State | Liquid | Fluorochem |
Note: Specific values for boiling point, density, and solubility are not consistently reported across readily available safety data sheets and require experimental determination or reference to specialized chemical databases.
Hazard and Safety Information
This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
| Hazard Type | GHS Statement | Precautionary Measures |
| Skin Irritation | H315 - Causes skin irritation. | P264, P280, P302+P352 |
| Eye Irritation | H319 - Causes serious eye irritation. | P280, P305+P351+P338 |
| Respiratory Irritation | H335 - May cause respiratory irritation. | P261, P271, P304+P340 |
(Source: Information synthesized from typical supplier safety data sheets. Users must consult the specific SDS for the material they are handling.)
Applications in Organic Synthesis
This compound is not typically an end-product but rather a valuable intermediate in the synthesis of more complex, high-value molecules. Its bifunctional nature—containing both an ether linkage and a ketone group—allows for a wide range of subsequent chemical transformations.
A primary application is in the synthesis of antifungal agents used in both agriculture and medicine. For example, it is a structural component and synthetic precursor for azole fungicides. The synthesis of the antifungal agent Climbazole (1-(4-chlorophenoxy)-1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-one) involves a similar chlorophenoxy ketone backbone.[11][12] This highlights the utility of the 4-chlorophenoxy moiety in designing biologically active compounds.
Conclusion
This compound is a compound whose significance lies not in a celebrated discovery but in its utility as a product of a foundational chemical reaction. Born from the principles of the Williamson ether synthesis, it serves as a versatile intermediate for constructing more elaborate molecules. A thorough understanding of its synthesis, grounded in the SN2 mechanism, allows for its efficient preparation in the laboratory. Its role as a building block in the development of antifungal agents underscores its importance to professionals in the fields of medicinal chemistry and drug development. This guide provides the historical context, a validated synthetic framework, and an overview of its applications, serving as a comprehensive technical resource for the scientific community.
References
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The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
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Williamson Ether Synthesis. In Name Reactions: A Collection of Detailed Reaction Mechanisms. [Link]
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Reaction Mechanism of Williamson's synthesis. Physics Wallah. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
-
The Williamson Ether Synthesis. University of North Georgia. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tutors. [Link]
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Williamson Ether Synthesis: Phenacetin Lab Procedure. Studylib. [Link]
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Williamson Ether Synthesis Lab Report. Edubirdie. [Link]
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Organic Chemistry Williamson Ether Synthesis. University of Richmond. [Link]
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Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
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Williamson Ether Synthesis. Edubirdie. [Link]
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SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS. ResearchGate. [Link]
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-
1-(4-Chlorophenoxy)propan-2-ol. PubChem. [Link]
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Synthesis of Climbazole. PrepChem.com. [Link]
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Climbazole. PubChem. [Link]
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1-Chloro-1-(4-chlorophenyl)propan-2-one. PubChem. [Link]
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1-(4-Chlorophenoxy)-3-(2-methoxyphenyl)propan-2-ol. PubChem. [Link]
-
Safety data sheet. CPAChem. [Link]
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Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]
-
Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). ResearchGate. [Link]
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[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
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Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2018). National Institutes of Health. [Link]
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Methodological & Application
Application Notes & Protocols: 1-(4-Chlorophenoxy)acetone as a Strategic Precursor in Modern Fungicide Synthesis
Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the strategic application of 1-(4-chlorophenoxy)acetone in the synthesis of azole-based fungicides. We explore the underlying chemical principles, provide validated, step-by-step protocols for key transformations, and discuss the established mechanism of action for the resulting fungicidal compounds. This guide emphasizes the causality behind experimental choices to empower researchers in developing novel, high-efficacy antifungal agents.
Introduction: The Significance of the this compound Scaffold
This compound is a highly valuable and versatile chemical intermediate in the field of agrochemical research. Its structure incorporates two key pharmacophoric elements: the 4-chlorophenoxy group and a reactive acetone moiety. The presence of a chlorine atom in the para position of the phenyl ring is a well-established feature in numerous successful fungicides, contributing to their binding affinity and overall biological activity. The ketone functional group provides a reactive handle for constructing more complex molecular architectures, particularly the tertiary alcohol core characteristic of many potent azole fungicides.
Azole fungicides, especially the triazole subclass, represent a cornerstone in the management of fungal pathogens in agriculture.[1][2] Their primary mode of action is the targeted inhibition of sterol biosynthesis, a metabolic pathway essential for the integrity of fungal cell membranes.[3][4] Specifically, triazoles disrupt the function of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is critical for converting lanosterol to ergosterol, the primary sterol in most fungal cell membranes.[3][7] By inhibiting this step, triazole fungicides lead to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising membrane structure and function, which results in the cessation of fungal growth and cell death.[6]
This guide will detail the synthetic transformation of this compound into a representative triazole fungicide, illustrating its utility as a foundational building block.
Core Synthetic Pathway: From Ketone to Triazole Fungicide
The most efficient synthetic route from this compound to a target triazole fungicide involves a two-step sequence: a Corey-Chaykovsky epoxidation followed by a nucleophilic ring-opening of the resulting oxirane with 1,2,4-triazole. This pathway is widely adopted due to its high efficiency and stereochemical control.
Caption: General synthetic workflow from this compound to a triazole fungicide.
Rationale for Method Selection
-
Corey-Chaykovsky Epoxidation: This reaction is chosen over other epoxidation methods (e.g., with peroxy acids) because it is highly specific for ketones and aldehydes. It utilizes a soft nucleophile, a sulfur ylide, which adds to the carbonyl carbon, followed by an intramolecular substitution to form the epoxide ring. This avoids unwanted side reactions like the Baeyer-Villiger oxidation that can occur with peroxy acids.
-
Oxirane Ring-Opening with Triazole: The use of sodium 1,2,4-triazolide, formed in situ by reacting 1,2,4-triazole with a strong base like sodium hydride (NaH), creates a potent nucleophile. This nucleophile attacks the sterically less hindered carbon of the epoxide ring, leading to a highly regioselective synthesis of the desired tertiary alcohol. Dimethylformamide (DMF) is an ideal solvent for this step as it is polar aprotic, effectively solvating the sodium cation and enhancing the nucleophilicity of the triazolide anion.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a representative triazole fungicide, 1-(4-chlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol , from the title precursor.
Protocol 1: Synthesis of 2-((4-Chlorophenoxy)methyl)-2-methyloxirane
Caption: Experimental workflow for the epoxidation of this compound.
Materials & Reagents:
-
This compound
-
Trimethylsulfonium iodide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Ylide Formation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous DMSO. To this suspension, add trimethylsulfonium iodide (1.2 eq.) portion-wise at room temperature. The mixture will warm and evolve hydrogen gas. Stir the resulting milky white solution for 1 hour or until gas evolution ceases.
-
Ketone Addition: Cool the ylide solution in an ice-water bath. Add a solution of this compound (1.0 eq.) in anhydrous DMSO dropwise via a dropping funnel, maintaining the internal temperature below 20°C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic extracts and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the resulting oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxirane.
Protocol 2: Synthesis of 1-(4-chlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol
Materials & Reagents:
-
2-((4-Chlorophenoxy)methyl)-2-methyloxirane (from Protocol 1)
-
1H-1,2,4-Triazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Deionized water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Triazolide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.5 eq.) in anhydrous DMF. Add 1H-1,2,4-triazole (1.5 eq.) portion-wise at room temperature. Stir the mixture for 1 hour until hydrogen evolution ceases, indicating the formation of sodium triazolide.
-
Oxirane Addition: Add a solution of 2-((4-chlorophenoxy)methyl)-2-methyloxirane (1.0 eq.) in anhydrous DMF to the sodium triazolide suspension.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 6-8 hours. Monitor the consumption of the oxirane by TLC.
-
Work-up: Cool the reaction to room temperature and carefully quench by the slow addition of saturated ammonium chloride solution. Add deionized water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by silica gel column chromatography to yield the final product as a solid.
Data Summary & Characterization
The following table summarizes key data for the intermediate and final product described in the protocols.
| Compound Name | IUPAC Name | Molecular Formula | Mol. Weight ( g/mol ) | Expected Yield | Key ¹H NMR Signals (δ, ppm, CDCl₃) |
| 2-((4-Chlorophenoxy)methyl)-2-methyloxirane | 2-((4-chlorophenoxy)methyl)-2-methyloxirane | C₁₀H₁₁ClO₂ | 198.64 | 75-85% | 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.90 (s, 2H, -OCH₂-), 2.80 (d, 1H, oxirane-CH), 2.65 (d, 1H, oxirane-CH), 1.45 (s, 3H, -CH₃) |
| 1-(4-chlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol | 1-(4-chlorophenoxy)-2-(1H-1,2,4-triazol-1-yl)propan-2-ol | C₁₁H₁₂ClN₃O₂ | 269.69 | 65-80% | 8.20 (s, 1H, Triazole-H), 8.00 (s, 1H, Triazole-H), 7.20 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 4.50 (s, 2H, -CH₂-), 4.00 (s, 1H, -OH), 1.60 (s, 3H, -CH₃) |
Fungicidal Mechanism of Action: A Visual Guide
The final synthesized triazole compound acts by inhibiting the ergosterol biosynthesis pathway, a critical process for fungal survival.
Caption: Mechanism of action of triazole fungicides via inhibition of ergosterol biosynthesis.
The nitrogen atom (N4) of the triazole ring coordinates to the heme iron atom within the active site of the CYP51 enzyme.[6] This binding event physically blocks the natural substrate, lanosterol, from accessing the catalytic site, thereby halting the entire biosynthetic cascade. The resulting lack of ergosterol and buildup of methylated sterol precursors leads to a dysfunctional cell membrane, increased permeability, and ultimately, cell death.[1][5]
References
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Iowa State University Digital Repository. (2006). Fungicides: Triazoles. Available at: [Link]
-
Balan, I. et al. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. MDPI. Available at: [Link]
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Natursim Science Co., Ltd. (2022). The effect of triazole fungicide. Available at: [Link]
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Abdel-Shafiet, H. et al. (2021). Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. PubMed Central. Available at: [Link]
-
Zakharychev, V. V., & Kuzenkov, A. V. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1. SpringerLink. Available at: [Link]
-
AERU, University of Hertfordshire. (n.d.). Myclobutanil (Ref: RH 3866). Available at: [Link]
-
Globe Thesis. (2008). Synthesis Of Fenbuconazole And Optimization Of Preparation Technique. Available at: [Link]
- Google Patents. (n.d.). CN102060791B - Preparation method of myclobutanil as a triazole bactericide.
-
Patsnap Eureka. (2013). Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. Available at: [Link]
-
ACS Publications. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Medicinal Chemistry Letters. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. Available at: [Link]
- Google Patents. (n.d.). CN1055609C - Process for preparing agricultural fungicide myclobutanil.
-
National Institutes of Health. (2024). Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. PMC. Available at: [Link]
-
ACS Publications. (2023). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. ACS Publications. Available at: [Link]
-
PubMed. (n.d.). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Antifungal Activity of Some Azoles. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Synthesis of Myclobutanil: Role of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane. Available at: [Link]
- Google Patents. (n.d.). CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
-
PubChem. (n.d.). Fenbuconazole. Available at: [Link]
- Google Patents. (n.d.). TW521994B - Fungicidal active compound combination.
- Google Patents. (n.d.). CA3092748A1 - A process for preparation of fungicidally active triazole compounds.
-
IPCS INCHEM. (n.d.). fenbuconazole. Available at: [Link]
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National Institutes of Health. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. PubMed Central. Available at: [Link]
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Solvay. (n.d.). Organic Fluorinated Building Blocks. Available at: [Link]
- Google Patents. (n.d.). EP0727142A2 - Fungicidal compositions containing fenbuconazole and fenpropidin.
-
SciELO. (n.d.). synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal. Available at: [Link]
-
National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]
-
ResearchGate. (2025). A laboratory comparison of the effect of acetone-diluted chlorfenapyr standards with a commercial suspension formulation on four domestic mites (ACARI: Astigmata). Available at: [Link]
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Application Notes and Protocols for the Analytical Characterization of 1-(4-Chlorophenoxy)acetone
Introduction
1-(4-Chlorophenoxy)acetone, with the IUPAC name 1-(4-chlorophenoxy)propan-2-one, is a chemical intermediate of significant interest in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a chlorophenoxy moiety linked to an acetone unit, imparts specific physicochemical properties that necessitate robust analytical methods for its characterization. Accurate and reliable analytical techniques are paramount for ensuring the purity, stability, and quality of this compound throughout the drug development and manufacturing processes.
This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to ensure scientific integrity and self-validating methodologies.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective analytical methods. These properties guide decisions on solvent selection for sample preparation, chromatographic conditions, and spectroscopic analysis.
| Property | Value | Source |
| IUPAC Name | 1-(4-chlorophenoxy)propan-2-one | [2] |
| Synonyms | This compound | [2] |
| CAS Number | 18859-35-3 | [2] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| Boiling Point | 147-148 °C (at 17 Torr) | [2] |
| Predicted Density | 1.187 ± 0.06 g/cm³ | [2] |
Strategic Analytical Workflow
A multi-faceted approach is essential for the comprehensive characterization of this compound. The logical workflow presented below outlines the integration of various analytical techniques to confirm identity, assess purity, and quantify the analyte.
References
Application Note: Advanced Derivatization Strategies for the Analysis of 1-(4-Chlorophenoxy)acetone
Introduction: The Analytical Challenge
1-(4-Chlorophenoxy)acetone is a ketone of interest in various chemical and pharmaceutical contexts. While its structure lends itself to analysis by standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), achieving optimal sensitivity, selectivity, and peak resolution often requires chemical modification.[1][2] Direct analysis can be hampered by factors such as moderate polarity, potential for thermal degradation, and the lack of a strong native fluorophore, which limits detection sensitivity.
Chemical derivatization addresses these challenges by modifying the analyte to produce a new compound with properties more suitable for a chosen analytical method.[3][4][5] The primary goals of derivatizing this compound are:
-
To Increase Volatility and Thermal Stability: By converting the polar ketone group into a less polar, more stable functional group, analysis by GC becomes more robust and reproducible.[6][7]
-
To Enhance Detector Response: Introducing specific chemical moieties can dramatically improve sensitivity for specialized detectors, such as an Electron Capture Detector (GC-ECD) or a Fluorescence Detector (HPLC-FLD).[3][6]
-
To Improve Chromatographic Separation: Derivatization can lead to sharper, more symmetrical peaks and better resolution from matrix interferences.[4]
This guide provides a detailed overview of three robust derivatization protocols for this compound, explaining the chemical rationale behind each method and offering step-by-step instructions for implementation.
Figure 1: Decision workflow for selecting a derivatization strategy.
Derivatization for Gas Chromatography (GC) Analysis
GC is an ideal technique for analyzing semi-volatile compounds. Derivatization of the ketone group in this compound is crucial for enhancing volatility and introducing a highly sensitive tag for detection.
Strategy 1: Oximation with PFBHA for High-Sensitivity Analysis
Scientific Rationale: Oximation is a specific and efficient reaction for carbonyl compounds. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a premier derivatizing agent for this purpose.[8] It reacts with the ketone to form a stable oxime derivative. The key advantage of PFBHA lies in the introduction of the pentafluorobenzyl group, which is highly electrophilic. This makes the resulting derivative exceptionally sensitive to an Electron Capture Detector (ECD), allowing for ultra-trace quantification (picogram levels).[9] The derivative is also well-suited for mass spectrometry (MS) due to its favorable fragmentation patterns.
Figure 2: Reaction of this compound with PFBHA.
Protocol 2.1: PFBHA Derivatization for GC-ECD/MS
Materials:
-
This compound standard or sample extract.
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
High-purity solvents: Methanol, Hexane, Dichloromethane (DCM).
-
0.2 N Sulfuric Acid.
-
Anhydrous Sodium Sulfate.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or water bath.
-
Vortex mixer.
Procedure:
-
Reagent Preparation: Prepare a 1-2 mg/mL solution of PFBHA in high-purity methanol. This solution should be stored at 4°C and prepared fresh weekly.
-
Sample Preparation: Aliquot a known volume of the sample (e.g., 500 µL of an extract in a suitable solvent) into a 2 mL reaction vial. If the sample is in a non-polar solvent, evaporate it to dryness under a gentle stream of nitrogen and reconstitute in 500 µL of methanol.
-
Derivatization Reaction: Add 50 µL of the PFBHA solution to the sample vial. Cap tightly and vortex for 30 seconds.
-
Incubation: Heat the vial at 60-70°C for 60 minutes to drive the reaction to completion.[10] Some methods suggest longer times at lower temperatures, which may need optimization.[10]
-
Extraction: After cooling to room temperature, add 1 mL of hexane to the vial. Vortex vigorously for 1 minute to extract the oxime derivative into the organic phase.
-
Phase Separation: Centrifuge briefly (2 min at 2000 rpm) to separate the layers. Carefully transfer the upper hexane layer to a clean vial.
-
Washing (Optional but Recommended): To remove excess reagent, wash the hexane extract with 500 µL of 0.2 N sulfuric acid. Vortex and discard the lower aqueous layer. This step is crucial for minimizing detector contamination.[10]
-
Drying and Analysis: Dry the final hexane extract by passing it through a small column of anhydrous sodium sulfate. The sample is now ready for injection into the GC-ECD or GC-MS system.
Strategy 2: Two-Step Methoximation and Silylation
Scientific Rationale: For complex matrices analyzed by GC-MS, a two-step derivatization involving methoximation followed by silylation is a gold-standard approach, particularly in fields like metabolomics.[11][12]
-
Methoximation: The sample is first reacted with methoxyamine hydrochloride. This step converts the ketone into a methoxime derivative, which "locks" the carbonyl group, preventing the formation of multiple tautomeric forms that could lead to split chromatographic peaks.[11][13]
-
Silylation: Subsequently, a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added. Silylation replaces any active hydrogens (e.g., from hydroxyl or carboxyl groups that might be present on other analytes in a complex sample) with a non-polar trimethylsilyl (TMS) group.[3][6][7] This process drastically increases the volatility and thermal stability of analytes.[7] While this compound itself has no active hydrogens to silylate, this two-step protocol is invaluable for ensuring its robust analysis within a broader analytical workflow targeting multiple compound classes.
Protocol 2.2: Methoximation-Silylation for GC-MS
Materials:
-
Lyophilized sample extract or standard.
-
Methoxyamine hydrochloride (MeOx).
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
High-purity Pyridine (anhydrous).
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or thermal shaker.
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Water will react with and consume the silylating reagent.[3][11] Lyophilization is the preferred method.
-
Methoximation Step:
-
Silylation Step:
-
Analysis: After cooling, the sample is ready for direct injection into the GC-MS. The derivatives are sensitive to moisture, so analysis should be performed promptly.
Derivatization for HPLC Analysis
When GC is not suitable or available, HPLC provides a powerful alternative. For a molecule like this compound, which lacks strong native fluorescence, derivatization is key to achieving the low detection limits required for trace analysis.
Strategy 3: Fluorescent Labeling with Dansylhydrazine
Scientific Rationale: Dansylhydrazine is a highly effective fluorescent probe for carbonyl compounds.[14] It reacts with the ketone group to form a stable dansyl hydrazone, which is intensely fluorescent.[15] This transformation allows for the use of a highly sensitive and selective Fluorescence Detector (FLD). The derivatization reaction is specific to aldehydes and ketones and can be performed under relatively mild conditions.[16] The resulting derivative can be easily separated using reversed-phase HPLC.
Figure 3: Reaction of this compound with Dansylhydrazine.
Protocol 3.1: Dansylhydrazine Derivatization for HPLC-FLD
Materials:
-
This compound standard or sample extract.
-
Dansylhydrazine.
-
High-purity solvents: Ethanol or Acetonitrile.
-
Trichloroacetic acid (TCA) or Hydrochloric acid (HCl) for catalysis.
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or water bath.
Procedure:
-
Reagent Preparation: Prepare a 1 mg/mL solution of Dansylhydrazine in ethanol. This solution is light-sensitive and should be stored in an amber vial at 4°C.
-
Sample Preparation: Transfer 100 µL of the sample (dissolved in ethanol or acetonitrile) into a 2 mL reaction vial.
-
Derivatization Reaction:
-
Add 100 µL of the Dansylhydrazine solution to the sample.
-
Add 10 µL of a 10% TCA solution (or a small drop of concentrated HCl) to catalyze the reaction.
-
Cap the vial tightly and vortex.
-
-
Incubation: Heat the mixture at 60°C for 30 minutes. Protect the vial from light during incubation.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the HPLC system. Alternatively, it can be diluted with the mobile phase to a suitable concentration.
-
HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of Acetonitrile and water.
-
Detection: Fluorescence detector set to an excitation wavelength (λex) of ~340 nm and an emission wavelength (λem) of ~525 nm.
-
Summary and Method Comparison
The choice of derivatization method depends on the available instrumentation, the required sensitivity, and the complexity of the sample matrix.
| Parameter | PFBHA Oximation (GC) | Methoximation + Silylation (GC) | Dansylhydrazine Labeling (HPLC) |
| Primary Goal | Ultra-trace quantification | Robust analysis in complex matrices | High-sensitivity analysis |
| Instrumentation | GC-ECD, GC-MS | GC-MS | HPLC-FLD |
| Key Advantage | Exceptional sensitivity with ECD | Prevents peak splitting, improves stability | Excellent sensitivity and selectivity |
| Reaction Steps | One-step reaction + extraction | Two-step reaction | One-step reaction |
| Complexity | Moderate (requires liquid-liquid extraction) | High (requires anhydrous conditions) | Low to moderate |
| Moisture Sensitivity | Low | Very High | Low |
| Throughput | Moderate | Lower | High |
Conclusion
Derivatization is a powerful and often necessary step for the reliable and sensitive analysis of this compound. For GC-based methods, PFBHA oximation offers unparalleled sensitivity for trace detection with GC-ECD, while the two-step methoximation/silylation protocol provides maximum robustness for GC-MS analysis, especially in complex samples. For HPLC analysis, derivatization with Dansylhydrazine transforms the analyte into a highly fluorescent derivative, enabling sensitive and selective quantification with a fluorescence detector. The protocols detailed in this note provide a validated starting point for researchers to develop and optimize their analytical methods for this compound.
References
- A Comparative Guide to Analytical Methods for 1-(4-Chlorophenyl)-1-phenylacetone Detection - Benchchem. (n.d.).
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Sigma-Aldrich.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
- Measurement of Carbonyl Compounds from Stationary Source Emissions by a PFBHA-GC-ECD Method. (n.d.). U.S. Environmental Protection Agency.
- GC Derivatization. (n.d.).
- Reagents for Modifying Aldehydes and Ketones—Section 3.3. (n.d.). Thermo Fisher Scientific.
- Comparison of three derivatization approaches (oximation and acetylation, reduction and acetylation, acetylation in Me 2 SO/1-MeIm) for. (n.d.). ResearchGate.
- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Supelco.
- Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine. (n.d.). PubMed.
- Dansylhydrazine for LC-MS derivatization, LiChropur, = 95 HPLC 33008-06-9. (n.d.). Sigma-Aldrich.
- Dansylhydrazine fluorescence, BioReagent, = 90 HPLC 33008-06-9. (n.d.). Sigma-Aldrich.
- Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9).
- Simkus, D. N., et al. (n.d.). FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS.
- Derivatization for Gas Chromatography. (n.d.). Phenomenex.
- Deng, C., et al. (2005). Rapid determination of acetone in human blood by derivatization with pentafluorobenzyl hydroxylamine followed by headspace liquid-phase microextraction and gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 19(5), 647-53.
- Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection. (n.d.). PubMed.
- Quantification of Carbonyl Compounds Generated from Ozone-Based Food Colorants Decomposition Using On-Fiber Derivatization-SPME-GC-MS. (n.d.). MDPI.
- Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. (n.d.). PubMed.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008). Journal of Food and Drug Analysis, 16(1).
- Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry. (2013). PubMed.
- Application Note: Gas Chromatography Methods for the Analysis of Unsaturated Ketones. (n.d.). BenchChem.
- Unlocking Chemical Analysis: The Power of Fluorescent Derivatization Reagents. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). Fluorochem.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
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- 6. gcms.cz [gcms.cz]
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- 8. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - SG [thermofisher.com]
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The Strategic Role of the 1-(4-Chlorophenoxy)acetyl Moiety in Medicinal Chemistry: Application Notes and Synthetic Protocols
Introduction: The 1-(4-Chlorophenoxy)acetyl Moiety as a Privileged Scaffold
In the landscape of modern medicinal chemistry, certain structural motifs consistently emerge as cornerstones for the development of effective therapeutic agents. The 1-(4-chlorophenoxy)acetyl group, embodied by its simplest ketone form, 1-(4-chlorophenoxy)acetone, represents a key pharmacophore. Its utility lies not only in its direct incorporation into bioactive molecules but also as a synthetic precursor to a range of compounds with significant pharmacological activity. The presence of the chlorophenoxy group often enhances lipophilicity and can facilitate crucial interactions with biological targets. This guide provides an in-depth exploration of the applications of this scaffold, with a particular focus on its role in the synthesis of fibrate-class drugs, which are pivotal in the management of dyslipidemia.
Application Note: Synthesis of Fibrate Analogs for Cardiovascular Disease
Background: The Therapeutic Significance of Fibrates
Fibrates are a class of amphipathic carboxylic acids that have been a mainstay in the treatment of hyperlipidemia for decades.[1][2] They are particularly effective at lowering high levels of serum triglycerides and low-density lipoprotein (LDL) cholesterol, while concurrently raising levels of high-density lipoprotein (HDL) cholesterol.[3][4] This modulation of lipid profiles is critical in reducing the risk of atherosclerosis and subsequent cardiovascular events.[4]
The primary mechanism of action for fibrates involves the activation of peroxisome proliferator-activated receptors (PPARs), specifically the PPARα isoform.[3] PPARs are nuclear receptors that regulate the transcription of a host of genes involved in lipid and glucose metabolism. Activation of PPARα by fibrates leads to increased lipoprotein lipase activity, enhanced fatty acid uptake and catabolism, and a reduction in the production of very-low-density lipoprotein (VLDL).[3]
The chemical structure of fibrates is characterized by a 2-aryloxy-2-methylpropanoic acid core. The 1-(4-chlorophenoxy)acetyl moiety is a direct structural precursor to this critical pharmacophore.
Key Fibrate Drugs: A Structural Overview
The following table summarizes the structures of several prominent fibrate drugs, highlighting the common 2-aryloxy-2-methylpropanoic acid core.
| Drug Name | Aryloxy Group | R Group |
| Clofibrate | 4-Chlorophenoxy | Ethyl |
| Gemfibrozil | 2,5-Dimethylphenoxy | H |
| Bezafibrate | 4-[2-(4-Chlorobenzamido)ethyl]phenoxy | H |
| Fenofibrate | 4-(4-Chlorobenzoyl)phenoxy | Isopropyl |
Synthetic Strategy: The Bargellini Reaction for Fibrate Core Synthesis
A powerful and historically significant method for the synthesis of the 2-aryloxy-2-methylpropanoic acid core of fibrates is the Bargellini reaction.[5] This one-pot, multi-component reaction typically involves the reaction of a phenol with acetone and chloroform in the presence of a strong base, such as sodium hydroxide.[5] The reaction proceeds through the formation of a dichlorocarbene intermediate, which then reacts with the enolate of acetone. The resulting intermediate is then attacked by the phenoxide ion to form the final product.
While this compound is not a direct starting material in the classical Bargellini reaction, its structure represents the key intermediate that is formed in situ from the phenoxide and the acetone-derived species. Understanding the reactivity of this compound is therefore crucial for optimizing the synthesis of fibrate analogs.
Experimental Protocol: Synthesis of Bezafibrate
This protocol is adapted from established patent literature and provides a robust method for the synthesis of Bezafibrate.[6][7]
Materials and Reagents
-
N-(4-hydroxyphenethyl)-4-chlorobenzamide
-
Acetone
-
Chloroform
-
Sodium Hydroxide (solid)
-
Toluene
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethyl Acetate (for recrystallization)
Experimental Workflow
Detailed Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add N-(4-hydroxyphenethyl)-4-chlorobenzamide (1 equivalent), toluene (10 volumes), and acetone (3 volumes).
-
Rationale: Toluene serves as the primary solvent, while acetone is a key reactant in the formation of the isobutyrate moiety.
-
-
Base Addition: With vigorous stirring, add powdered sodium hydroxide (4 equivalents).
-
Rationale: A strong base is required to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide, and to facilitate the formation of dichlorocarbene from chloroform.
-
-
Chloroform Addition: Heat the mixture to 40-50°C. Slowly add chloroform (4 equivalents) dropwise via the dropping funnel over a period of 1 hour.
-
Rationale: The dropwise addition of chloroform helps to control the exothermic reaction. The elevated temperature promotes the formation of dichlorocarbene and the subsequent reaction steps.
-
-
Reaction Monitoring: After the addition of chloroform is complete, increase the temperature to 50-60°C and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: Maintaining the reaction at an elevated temperature ensures the completion of the reaction.
-
-
Aqueous Workup: Cool the reaction mixture to room temperature. Add deionized water (10 volumes) and stir for 15 minutes. Separate the aqueous layer.
-
Rationale: The addition of water quenches the reaction and dissolves the sodium salt of the product, allowing for its separation from the organic layer containing unreacted starting materials and byproducts.
-
-
Acidification: Cool the aqueous layer in an ice bath to 0-5°C. With stirring, slowly add concentrated hydrochloric acid until the pH of the solution is between 2 and 3. A white precipitate will form.
-
Rationale: Acidification protonates the carboxylate salt, leading to the precipitation of the free carboxylic acid (Bezafibrate), which is insoluble in water.
-
-
Product Isolation: Stir the suspension at 0-5°C for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
-
Rationale: This step isolates the crude product. Washing with cold water removes any remaining inorganic salts.
-
-
Purification: Recrystallize the crude product from ethyl acetate to obtain pure Bezafibrate.
-
Rationale: Recrystallization is a standard method for purifying solid organic compounds.
-
-
Final Product: Dry the purified crystals under vacuum to yield Bezafibrate as a white crystalline solid.
Conclusion
The 1-(4-chlorophenoxy)acetyl scaffold, as represented by this compound, is a valuable building block in medicinal chemistry. Its application in the synthesis of fibrate-class drugs highlights its importance in the development of therapies for cardiovascular diseases. The Bargellini reaction provides a classic and efficient route to the core structure of these drugs. The detailed protocol for the synthesis of Bezafibrate serves as a practical guide for researchers in drug discovery and development, illustrating the translation of fundamental organic chemistry principles into the synthesis of life-saving medications.
References
- Bargellini, G. Azione del cloroformio e idrato sodico sui fenoli in soluzione nell'acetone. Gazzetta Chimica Italiana1906, 36, 329-338.
-
BYJU'S. Haloform Reaction Mechanism. [Link]
-
Wikipedia. Haloform reaction. [Link]
-
The Organic Chemistry Tutor. Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. YouTube, 2021. [Link]
-
Organic Chemistry Portal. Haloform Reaction. [Link]
-
ResearchGate. Improved Method for the Synthesis of 2-Methyl-2-Aryloxypropanoic Acid Derivatives. [Link]
-
National Center for Biotechnology Information. Gemfibrozil. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR): International Agency for Research on Cancer; 1996. [Link]
-
Khan Academy. Mechanism of haloform reaction| Aldehydes, ketones and carboxylic acids | Chemistry. YouTube, 2024. [Link]
-
Brooks, D. A. et al. Design and synthesis of alpha-aryloxy-alpha-methylhydrocinnamic acids: a novel class of dual peroxisome proliferator-activated receptor alpha/gamma agonists. J Med Chem2004 , 47(10), 2422-5. [Link]
-
ResearchGate. An Improved New Path to Synthesize Gemfibrozil. [Link]
-
Asian Journal of Chemistry. An Improved New Path to Synthesize Gemfibrozil. [Link]
-
Chinese Journal of Modern Applied Pharmacy. Synthesis of gemfibrozil. [Link]
-
Quora. What happens when acetone reacts with chloroform? [Link]
-
Semantic Scholar. An Improved New Path to Synthesize Gemfibrozil. [Link]
- Google Patents. The synthetic method of 2 methylpropanoic acids [base of 4 amylene of (2S) 4 (2,4 difluorophenyl) 2 methylol 1] ester.
-
Organic Syntheses. 2-phenylpropionic acid. [Link]
-
Gauth. 1991 What will be obtained if Phenol reacts with Chloroform and base? [Chemistry]. [Link]
-
Vedantu. CHCl3on reaction with acetone in basic medium gives class 12 chemistry CBSE. [Link]
-
Doubtnut. Phenol reacts with chloroform in the presence of aq. KOH at 340 K followed by hydrolysis of the. YouTube, 2023. [Link]
-
National Center for Biotechnology Information. Chemistory of Fibrates. [Link]
-
Staels, B. et al. Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation1998 , 98(19), 2088-93. [Link]
-
Fazio, S. The role of fibrates in managing hyperlipidemia: mechanisms of action and clinical efficacy. Curr Atheroscler Rep2004 , 6(2), 148-57. [Link]
-
National Center for Biotechnology Information. Chemistory of Fibrates. [Link]
-
Maki, K. C. Fibrates for treatment of the metabolic syndrome. Curr Diab Rep2004 , 4(1), 59-65. [Link]
Sources
- 1. Chemistory of Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibrates for treatment of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of fibrates in managing hyperlipidemia: mechanisms of action and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bargellini reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Protocol for the alkylation of 4-chlorophenol with chloroacetone
An Application Note and Protocol for the Synthesis of 4-Chlorophenoxyacetone via Williamson Ether Synthesis
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the O-alkylation of 4-chlorophenol with chloroacetone to synthesize 4-chlorophenoxyacetone. This protocol is grounded in the principles of the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for preparing substituted phenoxyacetone compounds, which are valuable intermediates in the synthesis of various biologically active molecules.
Introduction and Scientific Background
The alkylation of phenols is a cornerstone reaction in organic synthesis, enabling the creation of aryl ethers. These motifs are prevalent in pharmaceuticals, agrochemicals, and material science. The specific reaction between 4-chlorophenol and chloroacetone yields 4-chlorophenoxyacetone, an important chemical intermediate. The primary synthetic route for this transformation is the Williamson ether synthesis, a classic SN2 reaction.[1][2][3]
The process involves two fundamental steps:
-
Deprotonation: The acidic proton of the phenolic hydroxyl group is abstracted by a suitable base to form a potent nucleophile, the 4-chlorophenoxide anion.
-
Nucleophilic Substitution: The generated phenoxide attacks the electrophilic α-carbon of chloroacetone, displacing the chloride leaving group to form the desired ether bond.
The choice of reaction conditions—specifically the base, solvent, and temperature—is critical for maximizing the yield of the desired O-alkylated product while minimizing potential side reactions, such as C-alkylation or self-condensation of chloroacetone.[4][5] This protocol utilizes potassium carbonate as a mild and effective base in an acetone solvent, which also serves as a reactant scaffold, providing a straightforward and high-yielding procedure.
Reaction Mechanism and Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.
Step 1: Formation of the Nucleophile (4-Chlorophenoxide) The phenolic proton of 4-chlorophenol is weakly acidic (pKa ≈ 9.4). A base, such as potassium carbonate (K₂CO₃), is required to deprotonate it, forming the 4-chlorophenoxide ion. This anion is a significantly stronger nucleophile than the parent phenol. The equilibrium favors the formation of the phenoxide in the presence of a suitable base.
Step 2: SN2 Attack and Ether Formation The 4-chlorophenoxide ion attacks the carbon atom bearing the chlorine in chloroacetone. Chloroacetone is an excellent electrophile for this SN2 reaction because the adjacent carbonyl group withdraws electron density, making the α-carbon more susceptible to nucleophilic attack.[1] The reaction proceeds via a backside attack, leading to the displacement of the chloride ion and the formation of the C-O ether bond.
Caption: SN2 mechanism for the alkylation of 4-chlorophenol.
Causality Behind Experimental Choices:
-
Base Selection: Potassium carbonate is chosen over stronger bases like sodium hydroxide to minimize side reactions. Stronger bases can promote the self-condensation of chloroacetone.
-
Solvent Selection: Acetone is an ideal solvent. It is a polar aprotic solvent that effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile.[6] It is also readily available and easily removed post-reaction.
-
Temperature Control: The reaction is performed under reflux to ensure a sufficient reaction rate without causing decomposition of the reactants or products.
Detailed Experimental Protocol
This protocol is designed for a 50 mmol scale synthesis.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Properties |
| 4-Chlorophenol | 128.56 | 6.43 g | 50 | Toxic, Corrosive |
| Chloroacetone | 92.53 | 5.1 g (4.3 mL) | 55 (1.1 eq) | Lachrymator, Toxic |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 75 (1.5 eq) | Anhydrous, fine powder |
| Acetone | 58.08 | 250 mL | - | Flammable, Volatile |
| Diethyl Ether | 74.12 | 150 mL | - | Flammable, Peroxide-former |
| 1M Hydrochloric Acid (HCl) | 36.46 | ~30 mL | - | Corrosive |
| Deionized Water | 18.02 | 300 mL | - | - |
| Brine (Saturated NaCl) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | 142.04 | ~10 g | - | Drying agent |
Equipment
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Buchner funnel and filter paper (for recrystallization)
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (6.43 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol).
-
Add 250 mL of acetone to the flask.
-
Attach a reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stirrer.
-
-
Reaction Execution:
-
Stir the mixture vigorously for 15 minutes at room temperature to ensure good dispersion.
-
Slowly add chloroacetone (4.3 mL, 55 mmol) to the stirring suspension through the top of the condenser. Note: Chloroacetone is a lachrymator; this step must be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to a gentle reflux (approx. 56°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid inorganic salts (KCl and excess K₂CO₃) from the reaction mixture and wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate the solution using a rotary evaporator to remove the acetone.
-
To the resulting residue, add 100 mL of diethyl ether and 100 mL of deionized water. Transfer the mixture to a 500 mL separatory funnel.
-
Shake the funnel vigorously and allow the layers to separate. Drain the aqueous layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove any unreacted 4-chlorophenol, then with deionized water (1 x 50 mL), and finally with brine (1 x 50 mL).
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate for 15-20 minutes.
-
-
Purification and Characterization:
-
Decant or filter the dried organic solution to remove the sodium sulfate.
-
Remove the diethyl ether using a rotary evaporator to yield the crude product, which may be a solid or a viscous oil.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Dry the purified crystals under vacuum.
-
Determine the yield and characterize the final product by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
-
Experimental Workflow Visualization
Caption: A step-by-step workflow for the synthesis and purification process.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Insufficiently anhydrous reagents/solvent. 3. Base is not strong enough or has degraded. | 1. Increase reaction time; monitor by TLC. 2. Use freshly dried solvent and anhydrous K₂CO₃. 3. Use fresh, finely powdered K₂CO₃. Consider a stronger base like Cs₂CO₃ or using a phase-transfer catalyst.[7][8] |
| Presence of starting 4-chlorophenol in product | 1. Insufficient chloroacetone or base. 2. Incomplete reaction. 3. Inefficient acidic wash during work-up. | 1. Ensure correct stoichiometry (1.1 eq of chloroacetone, 1.5 eq of base). 2. Extend reflux time. 3. Perform the 1M HCl wash thoroughly two or three times. |
| Formation of dark, tarry byproducts | 1. Reaction temperature too high. 2. Presence of impurities. 3. Self-condensation of chloroacetone. | 1. Maintain a gentle, controlled reflux. 2. Use purified starting materials. 3. Ensure a non-nucleophilic base is used; avoid excessively strong bases. |
| C-Alkylation Product Detected | The reaction conditions favor aromatic substitution. | This is less common under these conditions but can be influenced by the solvent. Aprotic polar solvents like acetone or DMF strongly favor O-alkylation.[4] |
Safety and Handling
-
4-Chlorophenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage. Handle with appropriate chemical-resistant gloves, lab coat, and eye protection.
-
Chloroacetone: A potent lachrymator (tear-inducing agent) and is toxic. All handling must be performed within a certified chemical fume hood.
-
Solvents (Acetone, Diethyl Ether): Highly flammable. Ensure no ignition sources are present in the laboratory. Ground equipment where necessary to prevent static discharge.
-
General: Perform a full risk assessment before beginning the experiment. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
References
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]
-
Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications. [Link]
-
Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. [Link]
-
Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Digital.CSIC. [Link]
-
Solid-Liquid PTC O-Alkylation of a Phenol with Chloroacetonitrile. PTC Organics, Inc. [Link]
-
What Is the Mechanism of Phenol Alkylation?. Exporter China. [Link]
-
The Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Experiment 06 Williamson Ether Synthesis. University of Wisconsin-Whitewater. [Link]
-
“Friedel-Crafty” Reactions with Chloroacetone. Dispatches from Molecule World. [Link]
- Process for O-alkylation of phenolic compounds.
-
Optimization of 4-chlorophenol in the electrochemical system using a RSM. Taylor & Francis Online. [Link]
-
Williamson Ether Synthesis. Edubirdie. [Link]
Sources
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- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. researchgate.net [researchgate.net]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Chlorophenoxy)acetone
Answering your request to create a technical support center for improving the yield of 1-(4-Chlorophenoxy)acetone synthesis.
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals aiming to enhance the efficiency, yield, and purity of this important synthetic intermediate. We will move beyond basic protocols to explore the mechanistic underpinnings of the reaction, troubleshoot common experimental hurdles, and introduce advanced optimization strategies.
Part 1: Foundational Principles & Reaction Mechanism
The synthesis of this compound is classically achieved via the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[1][2][3] The process occurs in two fundamental steps:
-
Deprotonation: A base is used to deprotonate the weakly acidic hydroxyl group of 4-chlorophenol, forming the more nucleophilic 4-chlorophenoxide anion.
-
Nucleophilic Attack: The generated 4-chlorophenoxide attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group to form the desired ether product.[1][4]
Visualizing the Core Reaction Mechanism
Caption: The two-step Williamson ether synthesis pathway.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing concise answers and foundational knowledge.
Q1: What is the best base for deprotonating 4-chlorophenol? The choice of base is critical and depends on the solvent system and overall reaction conditions.
-
Potassium Carbonate (K₂CO₃): A commonly used, moderately strong base. It is advantageous due to its low cost and ease of handling. It is typically used in polar aprotic solvents like acetone or DMF.[5]
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): Stronger bases that can be used in aqueous-organic biphasic systems, often in conjunction with a phase-transfer catalyst.[6]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base used in anhydrous aprotic solvents (like THF or DMF). It offers irreversible deprotonation but requires careful handling due to its reactivity with water and protic solvents.[7]
Q2: Why is my reaction slow or stalling? Several factors can lead to a sluggish reaction:
-
Insufficient Base: Incomplete deprotonation of the phenol results in a low concentration of the active nucleophile. Ensure at least stoichiometric equivalence of the base.
-
Poor Solubility: If the 4-chlorophenoxide salt is not soluble in the reaction solvent, its ability to react with chloroacetone is limited.
-
Leaving Group Ability: Chloride is a good leaving group, but not the best. The reaction can be accelerated by adding a catalytic amount of an iodide salt (e.g., KI or NaI). The iodide, being a better nucleophile and a better leaving group, can participate in an in-situ Finkelstein reaction to generate the more reactive iodoacetone intermediate.[5]
Q3: What is Phase-Transfer Catalysis (PTC) and why should I use it? Phase-Transfer Catalysis is a powerful technique for accelerating reactions between reactants in immiscible phases (e.g., an aqueous phase containing the phenoxide salt and an organic phase containing chloroacetone).[6][8] A PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBAC), forms an ion pair with the phenoxide anion.[9][10] This lipophilic ion pair is soluble in the organic phase, allowing it to react efficiently with chloroacetone.
Benefits of PTC:
-
Increased Reaction Rate: Overcomes the insolubility barrier.[10]
-
Milder Conditions: Allows for lower reaction temperatures and shorter times.
-
Use of Inorganic Bases: Facilitates the use of inexpensive bases like NaOH or K₂CO₃ with organic solvents.[11]
Visualizing the Role of a Phase-Transfer Catalyst
Caption: The catalytic cycle of a phase-transfer catalyst.
Part 3: Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving issues leading to poor yields.
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Significant unreacted 4-chlorophenol remaining | 1. Insufficient Base: The base is not strong enough or used in insufficient quantity. 2. Poor Base Quality: The base may be old or have absorbed moisture/CO₂. | 1. Optimize Base: Switch to a stronger base (e.g., from K₂CO₃ to NaOH) or increase the molar equivalents (e.g., 1.5-2.0 eq). 2. Use Fresh Reagents: Use freshly opened or properly stored base.[12] |
| Significant unreacted chloroacetone remaining | 1. Inactive Nucleophile: The phenoxide was not generated effectively (see above). 2. Low Reaction Temperature/Time: The reaction conditions are not vigorous enough. | 1. Confirm Phenoxide Formation: Ensure the phenol has been fully deprotonated before proceeding. 2. Increase Temperature & Time: Gradually increase the reaction temperature and monitor by TLC. For some systems, heating to 55-60°C can be effective.[13] 3. Add Iodide Catalyst: Add 0.1 eq of KI or NaI to accelerate the reaction. |
| Formation of multiple unidentified spots on TLC | 1. Side Reactions: Competing reactions like C-alkylation of the phenoxide or self-condensation of chloroacetone under basic conditions.[1][14] 2. Decomposition: The product or starting materials may be degrading under harsh conditions (e.g., high temperature). | 1. Control Temperature: Perform the reaction at the lowest effective temperature.[13] 2. Slow Addition: Add the chloroacetone dropwise to the solution of the phenoxide to maintain its low concentration and minimize self-condensation.[12] 3. Use a Milder Base: A very strong base can promote more side reactions. K₂CO₃ is often a good balance. |
| Reaction works but yield is consistently moderate (~50-60%) | Interfacial Limitations: The reaction is limited by the rate at which the phenoxide (in one phase) can interact with the chloroacetone (in another). | Implement Phase-Transfer Catalysis: This is the ideal scenario for using a PTC. Add 1-5 mol% of TBAB or TEBAC to the reaction mixture. This often provides a dramatic increase in yield.[10][11] |
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting low reaction yield.
Part 4: Experimental Protocols
Protocol 1: Standard Synthesis using Potassium Carbonate
This protocol is a reliable starting point for the synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone as the solvent (approx. 5-10 mL per gram of phenol).
-
Optional Catalyst: Add potassium iodide (0.1 eq) to the mixture.
-
Addition: Begin stirring and add chloroacetone (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with fresh acetone.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: High-Yield Synthesis using Phase-Transfer Catalysis
This optimized protocol often leads to higher yields and faster reaction times.
-
Setup: To a round-bottom flask, add 4-chlorophenol (1.0 eq), chloroacetone (1.1 eq), toluene, and an aqueous solution of sodium hydroxide (2.0 eq, 20-50% w/w).
-
PTC Addition: Add the phase-transfer catalyst, Tetrabutylammonium Bromide (TBAB) (0.05 eq).
-
Reaction: Stir the biphasic mixture vigorously at 50-60°C for 4-8 hours. Vigorous stirring is essential to maximize the interfacial area. Monitor by TLC or GC.
-
Workup: Cool the mixture and separate the organic and aqueous layers.
-
Isolation: Extract the aqueous layer with toluene. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can be purified as described in Protocol 1.
References
-
Title: Williamson ether synthesis Source: Wikipedia URL: [Link]
- Title: Synthesis method of 1-(4-chlorphenyl)
-
Title: Troubleshooting: How to Improve Yield Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Synthetic method for 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone Source: Patsnap Eureka URL: [Link]
-
Title: Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone Source: Patsnap Eureka URL: [Link]
- Title: Method for preparing 1-(4-chlorphenyl)
-
Title: A Minireview of Phase-Transfer Catalysis and Recent Trends Source: Scilight Press URL: [Link]
-
Title: PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW Source: Indo American Journal of Pharmaceutical Research URL: [Link]
-
Title: One-Step Synthesis of α-Chloro Acetophenones from Acid Chlorides and Aryl Precursors Source: ResearchGate URL: [Link]
-
Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]
-
Title: phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by Source: CORE URL: [Link]
- Title: Method for preparing 2-chlorine-4-(4-chlorophenoxy)
-
Title: (PDF) PHASE TRANSFER CATALYST IN ORGANIC SYNTHESIS Source: ResearchGate URL: [Link]
-
Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]
-
Title: Phase Transfer Catalysis Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
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Title: Williamson Ether Synthesis Reaction Mechanism Source: YouTube URL: [Link]
-
Title: Williamson Ether Synthesis Source: Edubirdie URL: [Link]
- Title: Synthesis of mono-chlorinated acetophenone Source: Google Patents URL
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Title: Propose the worst synthesis for acetone Source: Reddit URL: [Link]
-
Title: Balancing yield and stability: optimizing leaf pigment extraction to minimize chlorophyll degradation Source: PubMed Central URL: [Link]
- Title: Method for purifying acetone Source: Google Patents URL
- Title: Method for purification of acetone Source: Google Patents URL
- Title: Purification of acetone Source: Google Patents URL
-
Title: Scheme 2. Synthesis of compound 7–12. (a) K2CO3, KI, acetone, 60°C, 48... Source: ResearchGate URL: [Link]
- Title: Synthesis method of 1- (4-chlorphenyl)
-
Title: 1 Purification and characterization of the acetone carboxylase of Cupriavidus 1 metallidurans strain CH34 2 3 4 Caroline Rosier Source: ORBi UMONS URL: [Link]
-
Title: Acetone promoted 1,4-migration of an alkoxycarbonyl group on a syn-1,2-diamine Source: NIH URL: [Link]
-
Title: (PDF) A newer approach in purification of acetone extract of Pyrus pashia Buch.-Ham. ex D. Don stem bark Source: ResearchGate URL: [Link]
-
Title: Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper Source: NIH URL: [Link]
-
Title: The Condensation of Acetone over Solid Base Catalyst Source: Airitilibrary URL: [Link]
-
Title: Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper Source: Eindhoven University of Technology Research Portal URL: [Link]
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Technical Support Center: Purification of Crude 1-(4-Chlorophenoxy)acetone
Welcome to the technical support center for the purification of crude 1-(4-Chlorophenoxy)acetone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during purification. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity this compound for your research and development endeavors.
Understanding the Compound
This compound is a ketone derivative that often serves as an intermediate in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Crude this compound can contain a variety of impurities, including unreacted starting materials, byproducts from side reactions, and residual solvents. The choice of purification method depends heavily on the nature of these impurities and the desired final purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of crude this compound.
Problem 1: Oiling Out During Recrystallization
Symptom: Instead of forming crystals, the compound separates as an oil when the recrystallization solution is cooled.
Possible Causes & Solutions:
-
High Impurity Level: A significant amount of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.
-
Solution: Before recrystallization, consider a preliminary purification step like a simple filtration through a plug of silica gel to remove gross impurities.[2]
-
-
Cooling Too Rapidly: Rapid cooling does not allow sufficient time for crystal nucleation and growth, favoring the formation of a supersaturated oil.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[3]
-
-
Inappropriate Solvent System: The solvent system may be too good of a solvent for the compound even at low temperatures, or the polarity difference between the compound and the solvent may be too large.
Problem 2: Low Recovery After Column Chromatography
Symptom: The amount of purified product obtained after column chromatography is significantly lower than expected.
Possible Causes & Solutions:
-
Compound Decomposition on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds.
-
Compound Irreversibly Adsorbed to the Column: Highly polar compounds can bind very strongly to the silica gel and may not elute with the chosen solvent system.
-
Solution: Gradually increase the polarity of the mobile phase. If the compound still does not elute, a stronger solvent system may be necessary. In some cases, flushing the column with a very polar solvent like methanol can help recover the adsorbed product, though its purity may be compromised.
-
-
Incorrect Eluent Composition: The chosen solvent system may not be optimal for eluting the compound of interest.
-
Solution: Carefully develop a TLC method before running the column to identify a solvent system that gives your product an Rf value between 0.3 and 0.4.[2]
-
Problem 3: Co-elution of Impurities in Column Chromatography
Symptom: TLC analysis of the collected fractions shows that an impurity is eluting with the desired product.
Possible Causes & Solutions:
-
Poor Separation on TLC: The chosen TLC solvent system may not be capable of resolving the product and the impurity.
-
Solution: Experiment with different solvent systems of varying polarities. Try adding a small percentage of a third solvent to the mobile phase to improve separation.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.
-
Solution: Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to uneven flow and poor separation.
-
Solution: Ensure the column is packed uniformly. A wet slurry packing method is generally preferred to minimize air bubbles and channels.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The nature of impurities is highly dependent on the synthetic route. Common impurities can include unreacted 4-chlorophenol, unreacted acetone or its precursor, byproducts from aldol condensation of acetone, and solvents used in the synthesis. If a Friedel-Crafts acylation was used, you might also have isomeric byproducts.[7]
Q2: Which purification method is best for large-scale purification?
A2: For large-scale purification, distillation is often the most efficient method if the compound is thermally stable and has a significantly different boiling point from its impurities.[7] Recrystallization can also be suitable for large quantities if a good solvent system is found.[3] Column chromatography can be scaled up but becomes more time-consuming and requires large volumes of solvent.[7]
Q3: My purified product is a liquid at room temperature. How can I purify it?
A3: If your this compound is a liquid, which can occur if it is not highly pure, vacuum distillation is a suitable purification method, provided it is thermally stable.[7] Alternatively, column chromatography is a versatile technique for purifying liquids.
Q4: What safety precautions should I take when working with this compound and its purification solvents?
A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Acetone, a common solvent, is highly flammable, so avoid open flames and sources of ignition.[9][10][11] Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Q5: How can I determine the purity of my final product?
A5: Purity can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify impurities.
Experimental Protocols
Protocol 1: Recrystallization using a Hexane/Acetone Solvent System
This protocol is suitable for crude this compound that is a solid and has a relatively low level of impurities.
Materials:
-
Crude this compound
-
Acetone (ACS grade)[12]
-
Hexane (ACS grade)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of acetone to the flask and gently heat the mixture with stirring until the solid dissolves completely.
-
Slowly add hexane dropwise to the hot solution until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Add a few more drops of hot acetone until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is a general procedure for purifying crude this compound, particularly if it is an oil or contains multiple impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Develop a TLC method: Find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the desired product an Rf value of approximately 0.3-0.4 and separates it from impurities.
-
Pack the column: Prepare a slurry of silica gel in the chosen mobile phase and carefully pour it into the column. Allow the silica gel to settle into a uniform bed, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elute the column: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the separation: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine and isolate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Recrystallization | >99% (if crude is relatively pure) | Simple, inexpensive, can yield very pure product.[7] | Not suitable for oils, requires finding a suitable solvent, potential for lower recovery.[7] |
| Column Chromatography | >98% | High resolution for complex mixtures, applicable to a wide range of compounds.[7] | Time-consuming, requires large solvent volumes, potential for product decomposition.[7] |
| Vacuum Distillation | Dependent on impurity volatility | Effective for separating compounds with different boiling points, suitable for large scale.[7] | Requires the compound to be thermally stable, not effective for compounds with similar boiling points.[7] |
Visualizations
Workflow for Choosing a Purification Method
Caption: Decision tree for selecting a purification method.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting flowchart for column chromatography.
References
-
Protein purification troubleshooting guide. Dutscher. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
4-Chloroacetophenone | Solubility of Things. [Link]
-
Trouble Shooting Guide for Industrial Membrane Cleaning. PWT Chemicals. [Link]
-
1-(4-chlorophenyl)-2-cyclopropylpropanon-1-acetone. ChemBK. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. NIH. [Link]
-
Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]
-
Recrystallization. [Link]
- Method for purification of ketones.
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
What is the best way to remove Ketones?. ResearchGate. [Link]
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
-
Separation Methods. [Link]
-
Enantiomeric separation of chlorophenoxy acid herbicides by nano liquid chromatography-UV detection on a vancomycin-based chiral stationary phase. PubMed. [Link]
- Purification of crude acetone.
-
1-(p-Chlorophenyl)acetone. PubChem. [Link]
-
Safety Data Sheet. Microbiology and Molecular Biology. [Link]
-
How to recrystallize complexes from the solvent pair acetone/water?. ResearchGate. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
- Method for preparing 2-chlorine-4-(4-chlorophenoxy).
- Method for preparing 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
-
Climbazole. PubChem. [Link]
- Process for the purification of climbazole.
-
Separations. Toxics Use Reduction Institute. [Link]
-
Why is the ketone always used as the limiting reagent. Chegg.com. [Link]
- Distillation process for purifying acetone.
-
Acetone Impurities and Related Compound. Veeprho. [Link]
- Purification of acetone.
-
Acetone - SAFETY DATA SHEET. [Link]
-
Toxicological Profile for Acetone. [Link]
- Process for purifying crude acetone.
-
Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. [Link]
- Purification of acetone.
- Method for separating acetone and cumene from decomposition products of cumene hydroperoxide.
-
Acetone. bioWORLD. [Link]
-
An overview on Common Organic Solvents and their Toxicity. [Link]
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Technical Support Center: Synthesis of 1-(4-Chlorophenoxy)acetone
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4-Chlorophenoxy)acetone. Our objective is to provide in-depth troubleshooting strategies and address frequently encountered challenges, particularly concerning the formation of side products. The information herein is grounded in established reaction mechanisms and validated through practical laboratory experience.
Overview of the Core Synthesis: The Williamson Ether Synthesis
The industrial and laboratory-scale synthesis of this compound predominantly relies on the Williamson ether synthesis.[1][2] This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide or, in this case, a phenoxide) with an organohalide.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3] In this specific synthesis, the sodium or potassium salt of 4-chlorophenol (the nucleophile) attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.
Primary Reaction Pathway
The intended reaction is a classic SN2 displacement:
Caption: The desired SN2 pathway for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is low, and post-reaction analysis (TLC, GC-MS) shows a large amount of unreacted 4-chlorophenol. What is the likely cause?
Answer: This is a common issue that typically points to incomplete deprotonation of the starting phenol.
-
Causality: The nucleophile in this reaction is the 4-chlorophenoxide ion, not the neutral 4-chlorophenol. 4-Chlorophenol has a pKa of approximately 9.4.[4][5] To ensure complete conversion to the phenoxide, a base with a conjugate acid pKa significantly higher than 9.4 must be used. Incomplete deprotonation results in a lower concentration of the active nucleophile, leading to a sluggish or incomplete reaction.
-
Troubleshooting Steps:
-
Base Stoichiometry and Strength: Ensure you are using at least one full equivalent of a suitable base (e.g., NaOH, KOH, K₂CO₃). Using a weaker base like sodium bicarbonate (NaHCO₃) will result in an unfavorable equilibrium and incomplete phenoxide formation.
-
Water Content: If using powdered potassium carbonate or sodium hydroxide, ensure they are anhydrous. The presence of water can consume the base and shift the equilibrium back towards the protonated phenol.
-
Reaction Time/Temperature: The formation of the phenoxide salt may require time and gentle heating. Ensure the phenol and base have fully reacted before adding the chloroacetone. A good practice is to stir the phenol and base in a polar aprotic solvent like DMF or acetonitrile for 30-60 minutes before proceeding.
-
Q2: I've isolated an impurity with a molecular weight of approximately 152 g/mol , and my NMR spectrum shows complex aliphatic signals but lacks the characteristic aromatic peaks. What is this side product?
Answer: This impurity is almost certainly a product of the base-catalyzed self-condensation of chloroacetone.
-
Causality: Chloroacetone possesses both an electrophilic carbon (attached to the chlorine) and acidic α-protons (adjacent to the carbonyl group). In the presence of the base intended to deprotonate the phenol, chloroacetone can enolize and act as a nucleophile, attacking another molecule of chloroacetone. This can lead to a variety of condensation products.
Caption: Base-catalyzed self-condensation of chloroacetone.
-
Mitigation Strategy: The key is to maintain a low instantaneous concentration of chloroacetone in the presence of the base.
-
Reverse Addition: Add the chloroacetone slowly and dropwise to the pre-formed solution of 4-chlorophenoxide. This ensures the chloroacetone is more likely to react with the abundant phenoxide rather than itself.
-
Temperature Control: Keep the reaction temperature moderate (e.g., 50-70 °C). Excessively high temperatures can accelerate side reactions.
-
Q3: My product is discolored (yellow to brown), even after initial workup. What causes this, and how can I remove it?
Answer: Discoloration is typically due to the oxidation of the phenoxide intermediate or unreacted 4-chlorophenol.
-
Causality: Phenols and phenoxides are susceptible to oxidation, especially at elevated temperatures in the presence of air (oxygen), forming highly colored quinone-type structures.[6] Trace metal impurities can also catalyze this oxidation.
-
Troubleshooting and Purification:
-
Inert Atmosphere: For high-purity applications, conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.
-
Temperature Management: Avoid overheating the reaction mixture.
-
Purification:
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb many colored impurities.
-
Recrystallization: Recrystallization from a solvent system like ethanol/water or isopropanol can yield a pure, colorless crystalline product.
-
Distillation: If the product is thermally stable, vacuum distillation can separate it from non-volatile colored impurities. The boiling point of this compound is reported as 147-148 °C at 17 Torr.[7]
-
-
Optimized Protocol for Minimizing Side Products
This protocol incorporates best practices to favor the desired SN2 reaction and suppress common side reactions.
Materials:
-
4-Chlorophenol (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Chloroacetone (1.1 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Phenoxide Formation (The "Why"): To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 4-chlorophenol and anhydrous DMF. Stir until dissolved. Add anhydrous potassium carbonate. This step uses an excess of a moderately strong base in a polar aprotic solvent to ensure complete and rapid deprotonation of the phenol, maximizing the concentration of the required nucleophile.
-
Reaction Initiation (The "Why"): Heat the mixture to 60-70 °C and stir for 1 hour. This ensures the phenoxide salt is fully formed before the electrophile is introduced.
-
Controlled Addition (The "Why"): Using a dropping funnel, add chloroacetone dropwise to the reaction mixture over 30-45 minutes while maintaining the temperature at 60-70 °C. Slow addition is critical. It maintains a low concentration of free chloroacetone, heavily favoring its reaction with the phenoxide over self-condensation.
-
Reaction Completion (The "Why"): After the addition is complete, maintain the reaction at 60-70 °C for 3-5 hours, monitoring by TLC or GC until the 4-chlorophenol is consumed. Sufficient reaction time ensures high conversion.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil via vacuum distillation or recrystallization from an appropriate solvent.
-
Data Summary for Product and Potential Side Products
The following table provides expected analytical data to aid in the identification of the main product and key impurities.
| Compound | Structure | Key ¹H NMR Signals (CDCl₃, δ ppm) | Expected Mass (M+) |
| This compound | ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.5 (s, 2H, -O-CH₂-), ~2.2 (s, 3H, -CH₃) | 184.03 (¹²C₉¹H₉³⁵Cl¹⁶O₂) | |
| 4-Chlorophenol | ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~5.0-6.0 (br s, 1H, -OH) | 128.00 (¹²C₆¹H₅³⁵Cl¹⁶O) | |
| Chloroacetone | ~4.2 (s, 2H, -Cl-CH₂-), ~2.3 (s, 3H, -CH₃) | 92.00 (¹²C₃¹H₅³⁵Cl¹⁶O) | |
| 1,3-dichloro-2-butanone (Exemplary Condensation Product) | Complex aliphatic multiplets | 155.97 (¹²C₄¹H₆³⁵Cl₂¹⁶O) |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chem-Station Int. Ed. Williamson Ether Synthesis. [Link]
- Google Patents. Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
ResearchGate. Simplified reaction scheme of 4-chlorophenol attack by singlet oxygen. [Link]
-
Wikipedia. 4-Chlorophenol. [Link]
- Google Patents. US9227900B2 - Method for preparing 1-(4-chlorophenyl)
-
PubChem. 1-(4-Chlorophenoxy)-3-sulfanylpropan-2-ol. [Link]
- Google Patents. CN102603508A - Preparation method of 1-(4-chlorophenyl)
-
White Rose Research Online. Fenton-Like Oxidation of 4−Chlorophenol: Homogeneous or Heterogeneous?. [Link]
-
ResearchGate. Reaction kinetics in water of chloroethylene oxide, chloroacetaldehyde, and chloroacetone. [Link]
-
PubChem. 4-Chlorophenol. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. francis-press.com [francis-press.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 5. 4-Chlorophenol | C6H4ClOH | CID 4684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-CHLOROPHENOXY)-2-PROPANONE | 18859-35-3 [chemicalbook.com]
Technical Support Center: Optimizing Williamson Ether Synthesis for Ketone Substrates
Introduction
Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, scientists, and drug development professionals navigating the nuances of the Williamson ether synthesis, specifically for the O-alkylation of ketones to form enol ethers and related structures. While a cornerstone of ether synthesis, its application to ketone enolates presents unique challenges, primarily the competition between O-alkylation and C-alkylation.[1][2]
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to optimize your reaction conditions effectively.
Core Principles: The Ambident Nature of Ketone Enolates
The central challenge in the Williamson ether synthesis with ketones lies in the ambident nature of the enolate nucleophile. Once the ketone is deprotonated at the α-carbon, the resulting enolate has two nucleophilic sites: the oxygen atom and the α-carbon.[3]
-
O-Alkylation (Kinetic Pathway): Attack by the oxygen atom results in the desired enol ether. This pathway is generally faster and is considered the kinetically favored product. The negative charge is more concentrated on the more electronegative oxygen atom, making it a "harder" and more reactive nucleophilic center.
-
C-Alkylation (Thermodynamic Pathway): Attack by the α-carbon forms a new carbon-carbon bond, leading to a new ketone. This is often the thermodynamically more stable product due to the strength of the resulting C-C bond and the reformation of a carbonyl group.[3][4]
Controlling the regioselectivity of this reaction is paramount and depends critically on the choice of base, solvent, counter-ion, and alkylating agent.
Caption: Competing pathways in the alkylation of an ambident ketone enolate.
Troubleshooting Guide & FAQs
Question 1: My primary experimental issue is low yield of the desired enol ether, with significant amounts of unreacted starting material.
Answer: This common issue typically points to incomplete deprotonation of the ketone or insufficient reactivity of your alkylating agent.
-
Causality (Deprotonation): Ketones have α-protons with pKa values typically in the range of 19-21. To achieve complete and irreversible deprotonation, you must use a base whose conjugate acid has a significantly higher pKa.[5] Using a weaker base like an alkoxide (pKa of conjugate acid ~16-18) or carbonate can result in an unfavorable equilibrium, leaving a large portion of the ketone unreacted.
-
Causality (Alkylating Agent): The reaction is an SN2 substitution.[1][6] The reactivity of the alkylating agent is critical. The leaving group ability follows the trend I > Br > Cl >> F.[7] Using a less reactive agent like an alkyl chloride without activation may lead to a sluggish reaction.
Troubleshooting & Optimization:
-
Base Selection: Employ a strong, non-nucleophilic hydride base such as sodium hydride (NaH) or potassium hydride (KH).[6] These bases react irreversibly to form the enolate and H₂ gas, driving the deprotonation to completion.[5][6]
-
Anhydrous Conditions: Hydride bases react violently with protic solvents like water or alcohols. Ensure your solvent and glassware are rigorously dried. Any moisture will quench the base and the enolate.
-
Improve the Leaving Group: If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are significantly more reactive.[7]
-
Catalytic Iodide: If you must use an alkyl chloride or bromide, adding a catalytic amount (10 mol%) of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction via an in situ Finkelstein reaction, transiently forming the more reactive alkyl iodide.[8]
Question 2: The main byproduct of my reaction is the C-alkylated ketone, not the O-alkylated enol ether. How can I improve the O/C selectivity?
Answer: This is the classic regioselectivity problem with enolates. Favoring O-alkylation requires steering the reaction towards the kinetic pathway.
-
Causality (Solvent Effects): Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF) are ideal.[1][9][10] They solvate the metal counter-ion (e.g., Na⁺, K⁺) effectively, leaving the enolate oxygen more exposed and reactive (a "naked" anion).[1] Protic solvents (alcohols, water) will form a strong hydrogen-bonding shell around the oxygen, suppressing its nucleophilicity and favoring C-alkylation.[7]
-
Causality (Counter-Ion): The nature of the metal counter-ion from the base can influence the reaction site. Larger, "softer" cations like K⁺ or Cs⁺ associate less tightly with the "hard" oxygen atom of the enolate, increasing its availability for O-alkylation compared to smaller, "harder" ions like Li⁺.
Troubleshooting & Optimization:
-
Solvent Choice: Switch to a polar aprotic solvent. DMF and DMSO are particularly effective at promoting O-alkylation.[1][10]
-
Base/Counter-Ion: Use potassium hydride (KH) or cesium carbonate (Cs₂CO₃) to generate the enolate. The larger cations can significantly improve the O/C ratio.[10][11]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable rate. Lower temperatures generally favor the faster, kinetically controlled O-alkylation product. A typical range is 50-100 °C, but optimization is key.[1][8]
-
Alkylating Agent: Using a more reactive alkylating agent (e.g., an alkyl iodide) can help ensure the reaction happens quickly at the most reactive site (oxygen) before equilibration or slower C-alkylation can occur.
Question 3: I am observing significant formation of aldol condensation byproducts and a complex mixture.
Answer: This indicates that your enolate is reacting with the unreacted ketone starting material. This is a common side reaction when using strong bases with enolizable ketones.[12]
-
Causality (Order of Addition): If the base is added to a solution of the ketone and alkylating agent, or if the deprotonation is slow, there will be a period where the enolate, unreacted ketone, and base are all present. This is a perfect recipe for a base-catalyzed aldol reaction.
Troubleshooting & Optimization:
-
Reverse Addition: Add the ketone solution slowly to a suspension of the base (e.g., NaH in THF) at a low temperature (e.g., 0 °C) to ensure the ketone is rapidly and completely converted to the enolate before it has a chance to react with itself.
-
Confirm Full Deprotonation: After adding the ketone, allow the mixture to stir for a set period (e.g., 30-60 minutes) to ensure complete enolate formation (cessation of H₂ evolution is a good indicator).
-
Sequential Addition: Only after confirming complete deprotonation should you add the alkylating agent to the solution of the pre-formed enolate.
Caption: A troubleshooting decision tree for Williamson ether synthesis of ketones.
Question 4: Can I use secondary or tertiary alkyl halides for this synthesis?
Answer: It is strongly discouraged.
-
Causality (E2 Elimination): The enolate is not only a potent nucleophile but also a strong base. With secondary and especially tertiary alkyl halides, the sterically hindered halide is a poor substrate for SN2 backside attack.[6][13] The enolate will instead act as a base, abstracting a proton and leading to E2 elimination as the major, if not exclusive, reaction pathway.[8][9][14] You will form an alkene instead of the desired ether. For a successful synthesis, always use a methyl or primary alkyl halide.[6][15]
Optimized Experimental Protocols
Protocol A: General Procedure for O-Alkylation of Acetophenone
This protocol is designed to maximize the formation of the kinetic O-alkylated product using standard laboratory reagents.
1. Preparation:
-
Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and condenser.
-
Wash the NaH three times with dry hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add dry THF (10 volumes based on the ketone) to the flask. Cool the suspension to 0 °C in an ice bath.
2. Enolate Formation:
-
Dissolve acetophenone (1.0 eq.) in a minimal amount of dry THF and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred NaH suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Cessation of bubbling (H₂ evolution) indicates complete formation of the sodium enolate.[11]
3. Alkylation:
-
Cool the enolate solution back to 0 °C.
-
Add the primary alkyl halide (e.g., ethyl iodide, 1.1 eq.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight, or gently reflux for 2-4 hours until TLC analysis indicates consumption of the starting material.[1][8]
4. Work-up and Purification:
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or MTBE).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Influence of Conditions on O/C Selectivity
The following table summarizes expected outcomes based on variable reaction parameters for a generic ketone enolate.
| Parameter | Condition 1 (Favors O-Alkylation) | Condition 2 (Favors C-Alkylation) | Rationale |
| Solvent | DMSO, DMF, HMPA | Ethanol, Methanol | Polar aprotic solvents free the oxygen anion; protic solvents solvate it.[1][7] |
| Base/Counter-ion | KH, Cs₂CO₃ (K⁺, Cs⁺) | n-BuLi, LDA (Li⁺) | Larger, softer cations associate less tightly with the oxygen nucleophile. |
| Temperature | Low Temperature (0 °C to RT) | High Temperature (Reflux) | Favors the faster, kinetically controlled pathway over the thermodynamic one. |
| Alkylating Agent | R-I, R-OTs (Highly Reactive) | R-Cl (Less Reactive) | A more reactive electrophile reacts faster at the more nucleophilic oxygen site. |
References
- Benchchem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
- BYJU'S. Williamson Ether Synthesis reaction.
- Wikipedia. (2023). Williamson ether synthesis.
- ChemTalk. Williamson Ether Synthesis.
- Brainly. (2024). Discuss the challenges and strategies for conducting Williamson ether synthesis when employing particularly.
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- Williamson Ether Synthesis. (n.d.).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry Steps. Williamson Ether Synthesis.
- Reddit. (2015). Can you do Williamson Ether Synthesis if there is a ketone present in addition to a primary alcohol?.
- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Quora. (2014). Why can't the Williamson synthesis be used to prepare diphenyl ether?.
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
- Quora. (2020). When performing an enolate alkylation reaction with an alkyl halide, why doesn't a Williamson ether synthesis occur at the oxygen instead of the alkylation at the alpha-carbon?.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. francis-press.com [francis-press.com]
- 8. byjus.com [byjus.com]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. reddit.com [reddit.com]
- 13. brainly.com [brainly.com]
- 14. benchchem.com [benchchem.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Recrystallization of 1-(4-Chlorophenoxy)acetone: A Technical Troubleshooting Guide
Welcome to the technical support center for the recrystallization of 1-(4-Chlorophenoxy)acetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound. Here, we move beyond rote protocols to provide in-depth, field-tested insights into overcoming common and complex challenges encountered during the crystallization process. Our approach is grounded in the fundamental principles of physical chemistry and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence recrystallization?
A1: Understanding the physicochemical properties of this compound is the cornerstone of developing a robust recrystallization protocol. While specific experimental data for this compound is not extensively published, we can infer its behavior from structurally similar molecules and general chemical principles.
-
Physical State: this compound is often described as a liquid or a low-melting solid at room temperature[1][2]. This is a critical consideration, as it may require sub-ambient temperatures to induce crystallization.
-
Polarity: The presence of a ketone, an ether linkage, and a chlorophenyl group imparts a moderate polarity to the molecule. This suggests it will be soluble in a range of organic solvents. A rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers; for instance, acetone for ketones[3].
-
Potential Impurities: Common impurities may include unreacted starting materials, byproducts from the synthesis, or residual solvents. The nature of these impurities will significantly impact the choice of recrystallization solvent and technique. For instance, aldehydes are common impurities in ketones and can sometimes be removed with a bisulfite wash prior to recrystallization[4].
Q2: How do I select an appropriate solvent system for the recrystallization of this compound?
A2: The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures[5]. The selection process is often a combination of theoretical prediction and empirical testing.
-
Single-Solvent System: For a single-solvent recrystallization, you are looking for a solvent that dissolves the compound when hot but not when cold. Given the moderate polarity of this compound, solvents like ethanol, isopropanol, or acetone could be good starting points.
-
Mixed-Solvent System (Binary System): A mixed-solvent system is often more versatile. This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. The two solvents must be miscible[6]. A common approach is to dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes turbid.
The following table provides a starting point for solvent selection, with properties to consider:
| Solvent | Boiling Point (°C) | Polarity (Relative) | Hansen Solubility Parameters (δD, δP, δH) | Comments |
| Acetone | 56-57[7] | 0.355[8] | 15.5, 10.4, 7.0[9] | Good "good" solvent for ketones. Its high volatility can be a challenge. |
| Ethanol (95%) | ~78 | 0.654[8] | 15.8, 8.8, 19.4[9] | A versatile solvent, often used in mixed systems with water. |
| Isopropanol | 82 | 0.546[8] | 15.8, 6.1, 16.4[9] | Similar to ethanol but less polar. |
| Hexane | 69 | 0.009[8] | 14.9, 0.0, 0.0[9] | A common "poor" solvent (anti-solvent) for moderately polar compounds. |
| Water | 100 | 1.000[8] | 15.5, 16.0, 42.3[9] | A good "poor" solvent for many organic compounds if a suitable "good" solvent is used. |
Troubleshooting Guide
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is often because the saturation point is reached at a temperature above the melting point of the solute.
Causality:
-
The boiling point of the solvent may be too high.
-
The solution is cooled too rapidly.
-
The concentration of the solute is too high.
Solutions:
-
Lower the temperature of dissolution: If possible, use a lower temperature to dissolve the compound, which may require more solvent.
-
Slow down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulation of the flask can help.
-
Use a lower-boiling point solvent: This will lower the temperature at which the solution is saturated.
-
Add more of the "good" solvent: In a mixed-solvent system, adding a small amount of the "good" solvent can sometimes prevent oiling out.
-
Induce crystallization at a higher temperature: Try to induce crystallization before the solution cools to the point of oiling out. This can be done by scratching the inside of the flask with a glass rod at the air-liquid interface[5].
Problem 2: No crystals form, even after cooling.
This indicates that the solution is not supersaturated, or that there are no nucleation sites for crystal growth.
Causality:
-
Too much solvent was used.
-
The compound is highly soluble in the chosen solvent even at low temperatures.
-
The cooling temperature is not low enough.
Solutions:
-
Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add a "poor" solvent (anti-solvent): If using a single-solvent system, you can try adding a miscible "poor" solvent dropwise until turbidity is observed.
-
Induce crystallization:
-
Scratching: As mentioned before, scratching the inner surface of the flask can create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.
-
-
Cool to a lower temperature: Use a dry ice/acetone bath if an ice bath is insufficient, but be mindful of the potential for the solvent to freeze.
Problem 3: The crystal yield is very low.
A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.
Causality:
-
The compound has a relatively high solubility in the solvent at low temperatures.
-
The volume of the solvent used was too large.
-
The cooling time was insufficient.
Solutions:
-
Optimize the solvent system: Re-evaluate your choice of solvent. A different solvent or solvent mixture may provide a better solubility profile.
-
Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to dissolve the compound completely[6].
-
Increase the cooling time and lower the temperature: Allow the solution to cool for a longer period and at the lowest practical temperature to maximize precipitation.
-
Recover a second crop of crystals: The mother liquor can be concentrated by evaporation and cooled again to obtain a second, though likely less pure, crop of crystals.
Problem 4: The recrystallized product is not pure.
Impurities can be trapped in the crystal lattice (occlusion) or adsorbed onto the crystal surface.
Causality:
-
The cooling rate was too fast, leading to the trapping of impurities.
-
The chosen solvent does not effectively differentiate between the compound and the impurities.
-
The crystals were not washed properly after filtration.
Solutions:
-
Slow down the crystallization process: Slower cooling allows for the formation of a more ordered crystal lattice that excludes impurities.
-
Re-evaluate the solvent system: The impurities should ideally be highly soluble in the recrystallization solvent at all temperatures, or sparingly soluble at all temperatures.
-
Wash the crystals properly: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Perform a second recrystallization: If the product is still not pure, a second recrystallization is often necessary.
-
Consider a pre-purification step: If the crude material is very impure, a preliminary purification step, such as an acid-base extraction or a column chromatography, might be beneficial. For ketones, a bisulfite extraction can be effective for removing aldehydic impurities[4].
Experimental Protocols & Visualizations
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of the chosen solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture with stirring on a hot plate. Add more solvent in small portions until the solid completely dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature or with gentle heating.
-
Addition of "Poor" Solvent: While stirring, slowly add a "poor" solvent (e.g., hexane) dropwise until the solution becomes faintly and persistently turbid.
-
Clarification: Add a few drops of the "good" solvent to just redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.
Troubleshooting Workflow Diagram
Caption: A flowchart for troubleshooting common recrystallization problems.
References
- CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)
-
4-Chloroacetophenone | Solubility of Things. [Link]
-
(4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem. [Link]
-
1-(4-chlorophenyl)-2-cyclopropylpropanon-1-acetone - ChemBK. [Link]
-
Recrystallization Techniques. [Link]
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]
-
Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
How to recrystallize complexes from the solvent pair acetone/water? - ResearchGate. [Link]
-
Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Cheméo. [Link]
-
acetone, 67-64-1 - The Good Scents Company. [Link]
-
SECTION 1: Identification of the substance/mixture and of the company/ undertaking 1.1 Product identifier Chemical name: A. [Link]
- US2826537A - Method for purification of ketones - Google P
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH. [Link]
- Purification of ketones - US2166584A - Google P
- US2337489A - Purification of ketones - Google P
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. [Link]
-
Solvents and Polarity - Department of Chemistry : University of Rochester. [Link]
Sources
- 1. 4-Cyanotetrahydro-4H-pyran | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. acetone, 67-64-1 [thegoodscentscompany.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
Preventing byproduct formation in the synthesis of 1-(4-Chlorophenoxy)acetone
Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenoxy)acetone. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this important synthesis, which is a key step in the production of various pharmaceutical and agricultural agents, such as the antifungal Climbazole.[1] This guide provides in-depth, experience-based answers to common challenges, focusing on the prevention of byproduct formation to maximize yield and purity.
The synthesis of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3][4] The reaction involves the nucleophilic substitution (SN2) of a halide from an α-halo ketone (chloroacetone) by a phenoxide ion (deprotonated 4-chlorophenol).[2][5] While straightforward in principle, the reaction is sensitive to conditions that can lead to several competing side reactions and byproducts.
Core Reaction Pathway Overview
The desired transformation involves the deprotonation of 4-chlorophenol by a suitable base to form the 4-chlorophenoxide anion. This anion then acts as a nucleophile, attacking the carbon atom bearing the chlorine in chloroacetone, displacing the chloride ion to form the target ether product.
Caption: Desired SN2 pathway for this compound synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis, providing explanations for their cause and actionable solutions.
Q1: My reaction yield is low, and I'm recovering significant amounts of unreacted 4-chlorophenol. What's going wrong?
A1: Cause & Explanation
This is a classic issue often pointing to three primary causes: incomplete deprotonation of the phenol, poor nucleophile availability, or the use of inappropriate solvents.
-
Incomplete Deprotonation: The pKa of 4-chlorophenol is approximately 9.4. If the base used is not strong enough or is used in insufficient stoichiometric amounts, a significant portion of the phenol will remain protonated and thus non-nucleophilic.
-
Poor Nucleophile Availability: Even if formed, the phenoxide needs to be available in the organic phase to react with chloroacetone. Protic solvents (like water or alcohols) can solvate the phenoxide ion through hydrogen bonding, creating a "solvent cage" that drastically reduces its nucleophilicity and slows the reaction rate.[2]
-
Phase Separation: In biphasic systems (e.g., aqueous NaOH and an organic solvent), the sodium 4-chlorophenoxide may be highly soluble in the aqueous layer, while the chloroacetone resides in the organic layer. Without efficient transfer of the phenoxide between phases, the reaction rate will be negligible.
Troubleshooting & Solutions
| Solution Category | Actionable Steps & Rationale |
| Base Selection | Use an appropriate base: Potassium carbonate (K₂CO₃) is often preferred over NaOH in polar aprotic solvents like acetone or DMF. It is sufficiently basic to deprotonate the phenol, and the reaction can be driven to completion by removing the water formed. For more robust conditions, strong bases like sodium hydride (NaH) can be used, ensuring quantitative deprotonation.[6] |
| Solvent Choice | Switch to a Polar Aprotic Solvent: Solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetone are ideal. They can dissolve both the phenoxide salt and the organic electrophile but do not engage in hydrogen bonding, leaving the nucleophile "bare" and highly reactive. |
| Phase Transfer Catalysis (PTC) | Introduce a Phase Transfer Catalyst: If a two-phase system is necessary (e.g., for industrial-scale synthesis), adding a catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 is highly effective.[2] The catalyst's lipophilic cation pairs with the phenoxide anion, shuttling it into the organic phase where it can react with chloroacetone.[7] |
Q2: My NMR/LC-MS analysis shows an isomeric impurity with the same mass as my product. What is it, and how can I prevent it?
A2: Cause & Explanation
This is a hallmark of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen atom (O-alkylation) and the aromatic ring, particularly the carbons at the ortho and para positions (C-alkylation).[2][3] While O-alkylation is typically favored, certain conditions can promote the undesired C-alkylation, leading to the formation of 2-acetylmethyl-4-chlorophenol.
Caption: Competing O- and C-alkylation pathways for the phenoxide ion.
Troubleshooting & Solutions
The selectivity between O- and C-alkylation is heavily influenced by the solvent, the counter-ion, and temperature.
| Parameter | Condition Favoring O-Alkylation (Desired Product) | Rationale |
| Solvent | Polar aprotic solvents (DMF, Acetonitrile, Acetone) . | These solvents solvate the metal cation but leave the oxygen anion relatively free and highly nucleophilic, promoting attack from the more electronegative oxygen atom.[2] |
| Counter-ion | Large, soft cations (K⁺, Cs⁺, or quarternary ammonium from PTC) . | These cations associate less tightly with the phenoxide oxygen, increasing its availability for reaction. Hard cations like Li⁺ or Na⁺ coordinate strongly, partially shielding the oxygen and making C-alkylation more competitive. |
| Temperature | Moderate temperatures (50-80 °C) . | O-alkylation is generally kinetically controlled and favored at lower temperatures. Higher temperatures can provide the activation energy needed for the thermodynamically more stable but slower-forming C-alkylated product. |
Q3: I'm observing high molecular weight impurities and a dark coloration in my reaction mixture. What could be the cause?
A3: Cause & Explanation
This issue is most likely due to the self-condensation of chloroacetone .[8] Chloroacetone has acidic α-protons on the methyl group. In the presence of a strong base, it can be deprotonated to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another chloroacetone molecule. This initiates a cascade of aldol-type condensation and polymerization reactions, leading to complex, high-molecular-weight byproducts and tar formation.[9][10]
Another potential, though less common, side reaction is the Favorskii rearrangement . The enolate of chloroacetone can cyclize to form a cyclopropanone intermediate, which then reacts with a nucleophile (like the phenoxide or hydroxide) to yield carboxylic acid derivatives after rearrangement.[11][12][13] This is more prevalent with stronger bases and can contribute to product loss.
Troubleshooting & Solutions
The key to preventing these side reactions is to control the concentration of free base and the order of addition.
-
Controlled Addition of Base: Instead of adding all the base at the beginning, add it portion-wise or slowly via an addition funnel. This maintains a low instantaneous concentration of base, minimizing the self-condensation of chloroacetone.
-
Correct Order of Addition: The preferred method is to first generate the phenoxide in situ by reacting 4-chlorophenol with the base. Once the deprotonation is complete, slowly add the chloroacetone to the pre-formed phenoxide solution. This ensures that the chloroacetone always encounters a high concentration of the desired nucleophile (phenoxide) rather than free base.
-
Temperature Control: Keep the reaction temperature moderate.[2] Exothermic self-condensation reactions are exacerbated by high temperatures. Running the reaction at 50-60 °C is often a good starting point.[3]
Optimized Experimental Protocol (Example)
This protocol incorporates the troubleshooting principles discussed above to favor a high-yield, high-purity synthesis of this compound.
Materials:
-
4-Chlorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Chloroacetone
-
Acetone (anhydrous)
-
Tetrabutylammonium Bromide (TBAB, optional, as PTC)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenol (1.0 eq) and anhydrous acetone (approx. 10 mL per gram of phenol).
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq). If using, add the phase transfer catalyst (TBAB, 0.05 eq) at this stage.
-
Phenoxide Formation: Stir the mixture vigorously at reflux (approx. 56 °C) for 1 hour. This ensures the complete formation of the potassium 4-chlorophenoxide.
-
Chloroacetone Addition: Dissolve chloroacetone (1.1 eq) in a small amount of anhydrous acetone. Add this solution dropwise to the refluxing reaction mixture over 30 minutes using an addition funnel.
-
Reaction Monitoring: Allow the reaction to proceed at reflux. Monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-chlorophenol is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (K₂CO₃, KCl).
-
Wash the collected solids with a small amount of fresh acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts or DMF if used.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.
Caption: Step-by-step workflow for the optimized synthesis protocol.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
-
Pure & Co. Favorskii rearrangement reaction, mechanism and affecting factors. [Link]
-
Dr. H.N. Sinha Arts & Commerce College. Organic Chemistry Rearrangement. [Link]
-
Organic Chemistry Portal. Favorskii Reaction. [Link]
-
ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]
-
YouTube. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
ResearchGate. Optimization of reaction conditions: Optimization of reactions were.... [Link]
-
ResearchGate. Optimization of reaction conditions. a. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Self-condensation. [Link]
- Google Patents. CN100532366C - Synthesis method of climbazole.
-
ResearchGate. Optimization of the reaction conditions. [a]. [Link]
- Google Patents. Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
-
Sciencemadness Discussion Board. Simple preparation of chloroacetone - an essay. [Link]
-
SpringerLink. Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4- chlorophenoxy)-ethanols-1. [Link]
- Google Patents. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy).
-
National Institutes of Health. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]
-
Sciencemadness Discussion Board. Chloroacetone by Electrolysis. [Link]
- Google Patents. RU2225858C2 - Chloroacetone production process.
-
Sciencemadness Discussion Board. Chloroacetone tear gas: A Theory, A Mishap, and Questions. [Link]
Sources
- 1. CN100532366C - Synthesis method of climbazole - Google Patents [patents.google.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. Self-condensation - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - Simple preparation of chloroacetone - an essay - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. RU2225858C2 - Chloroacetone production process - Google Patents [patents.google.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. adichemistry.com [adichemistry.com]
- 13. drhnsp.org [drhnsp.org]
Technical Support Center: Stability of 1-(4-Chlorophenoxy)acetone
Welcome to the technical support guide for 1-(4-Chlorophenoxy)acetone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.
Overview: The Chemical Nature of this compound
This compound is an α-aryloxy ketone. Its structure, featuring a ketone carbonyl group and an ether linkage at the α-position, presents specific stability challenges, especially in acidic environments. The ether linkage is susceptible to acid-catalyzed hydrolysis, which is the primary degradation pathway of concern. Understanding this liability is crucial for developing stable formulations and robust analytical methods. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical procedures.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in an acidic solution?
A1: The primary degradation pathway under acidic conditions is the acid-catalyzed hydrolysis of the ether bond. This reaction involves the protonation of the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by water. This cleavage results in the formation of two primary degradation products: 4-chlorophenol and hydroxyacetone (acetol).
Q2: What factors will influence the rate of this acid-catalyzed degradation?
A2: Several factors can significantly impact the degradation rate:
-
pH: The rate of hydrolysis is highly dependent on the concentration of hydronium ions (H₃O⁺). Lower pH values (stronger acidic conditions) will accelerate the degradation.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Arrhenius kinetics can be used to model this relationship.
-
Solvent System: The choice of co-solvents can influence stability. While aqueous media are required for hydrolysis, the presence of organic co-solvents may alter reaction rates due to changes in polarity and solubility.[3]
-
Ionic Strength: The presence of salts in the solution can have a minor effect on the reaction kinetics.
Q3: How can I monitor the degradation of this compound and quantify its degradants?
A3: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective technique.[2][4] A stability-indicating HPLC method must be developed to separate the parent compound from its degradation products (4-chlorophenol and hydroxyacetone) and any other potential impurities.[5] For structural confirmation of the degradants, hyphenated techniques like LC-Mass Spectrometry (LC-MS) are invaluable.[4][6]
Q4: What are the typical conditions for a forced degradation study under acidic stress?
A4: According to ICH guidelines and common industry practice, a typical starting point for acid stress testing is treating the compound with 0.1 N hydrochloric acid (HCl) at an elevated temperature (e.g., 60-80°C).[2][7] The duration of the study depends on the compound's stability, with the goal of achieving 5-20% degradation to ensure that the analytical method can adequately detect and resolve the degradation products.[1]
Troubleshooting Guide
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Rapid Degradation (>50%) in Initial Time Point | The stress conditions (acid concentration, temperature) are too harsh for the molecule's intrinsic stability. | Reduce the severity of the conditions. Try a lower temperature (e.g., 40°C or room temperature), use a lower concentration of acid (e.g., 0.01 N HCl), or shorten the initial time point. |
| No or Very Little Degradation (<5%) | The stress conditions are too mild. The compound is more stable than anticipated under the chosen conditions. | Increase the severity of the conditions. Escalate the temperature (e.g., from 60°C to 80°C) or increase the acid concentration (e.g., from 0.1 N to 1 N HCl). You can also extend the duration of the study. |
| Poor Mass Balance in HPLC Analysis | 1. One or more degradation products are not being detected by the analytical method (e.g., they lack a UV chromophore or have poor retention on the column).2. A degradant is volatile.3. Adsorption of the compound or degradants onto container surfaces. | 1. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV. Adjust the mobile phase or column to improve the retention of highly polar degradants like hydroxyacetone.2. Ensure samples are handled in sealed vials.3. Use silanized glass vials or polypropylene containers. |
| Unexpected Peaks in Chromatogram | 1. Interaction of the compound with the solvent or buffer components.2. Impurities in the starting material that also degrade.3. Secondary degradation (degradation of a primary degradant). | 1. Run a placebo blank (all components except the active compound) under the same stress conditions to identify matrix-related peaks.2. Analyze an unstressed sample to identify initial impurities.3. Use LC-MS to identify the structure of the unknown peaks. Analyze samples at earlier time points to observe the formation sequence. |
Key Experimental Protocols & Workflows
Protocol 1: Acidic Forced Degradation Study
This protocol outlines a standard procedure for investigating the stability of this compound under acidic conditions.
1. Preparation of Solutions:
- Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile or methanol.[1]
- Acid Solution: Prepare a 0.2 N HCl solution in purified water.
2. Stress Sample Preparation:
- In a 10 mL volumetric flask, add 5.0 mL of the 0.2 N HCl solution.
- Add 5.0 mL of the 1.0 mg/mL stock solution to the flask. This results in a final concentration of 0.5 mg/mL in 0.1 N HCl with 50% organic co-solvent. The co-solvent is necessary for initial solubility.
- Prepare a control sample by adding 5.0 mL of the stock solution to a 10 mL flask and diluting with the co-solvent/water mixture (50:50) without acid.
3. Stressing Conditions:
- Place the stress sample flask in a temperature-controlled water bath or oven set to 60°C. Store the control sample under refrigeration.
- Pull aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
- At each time point, withdraw an aliquot (e.g., 100 µL).
- Immediately neutralize the aliquot by adding an equimolar amount of base (e.g., 100 µL of 0.1 N NaOH) to stop the degradation.
- Dilute the neutralized sample to a suitable concentration for HPLC analysis (e.g., 50 µg/mL) with the mobile phase.
- Analyze by a validated stability-indicating HPLC method.
Workflow for Stability Assessment
The following diagram illustrates the logical flow for conducting a comprehensive stability assessment.
Caption: Workflow for a forced degradation study.
Mechanistic Insights
Proposed Acid-Catalyzed Hydrolysis Pathway
The degradation of this compound in acid proceeds via a classic acid-catalyzed ether cleavage mechanism. The presence of the adjacent ketone group influences the electron density but the fundamental pathway remains hydrolysis of the ether linkage.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. pharmtech.com [pharmtech.com]
- 4. ijmr.net.in [ijmr.net.in]
- 5. researchgate.net [researchgate.net]
- 6. Separation and analysis of trace degradants in a pharmaceutical formulation using on-line capillary isotachophoresis-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Troubleshooting low conversion in 1-(4-Chlorophenoxy)acetone synthesis
Welcome to the technical support guide for the synthesis of 1-(4-Chlorophenoxy)acetone. This resource is designed for researchers, chemists, and process development professionals encountering challenges, particularly low conversion or yield, in this synthesis. The formation of this compound is typically achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2] However, like any chemical transformation, its success is contingent upon a careful interplay of various parameters.
This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Part 1: Core Troubleshooting for Low Conversion
Low conversion is the most frequently reported issue in this synthesis. The following section breaks down the most probable causes and provides systematic solutions.
Q1: My reaction shows very low conversion of 4-chlorophenol. What are the most likely causes related to my reagents and setup?
This is a common issue that often traces back to the initial setup and the quality of the reagents. The Williamson ether synthesis is an S(_N)2 reaction that is highly sensitive to certain conditions.[1][3]
Answer:
Several factors related to your reagents and experimental setup could be responsible for low conversion. Let's break them down:
-
Moisture Contamination: The primary culprit is often the presence of water. The reaction relies on the formation of the 4-chlorophenoxide anion, a strong nucleophile. This is achieved by using a base to deprotonate the phenolic hydroxyl group. If water is present, it can consume the base and quench the reactive phenoxide, thereby halting the reaction.[4]
-
Troubleshooting Steps:
-
Ensure all glassware is rigorously dried, preferably in an oven at >100 °C for several hours and cooled under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If you are using purified solvents, ensure they are properly dried over an appropriate drying agent and distilled before use.
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially during the addition of reagents.
-
-
-
Base Inactivity or Inappropriateness: The choice and quality of the base are critical for the complete deprotonation of 4-chlorophenol (pKa ≈ 9.4).[5]
-
Troubleshooting Steps:
-
Base Selection: For phenols, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K(_2)CO(_3)) are commonly used.[6] For a more robust reaction, stronger bases like sodium hydride (NaH) can be employed, which irreversibly deprotonates the phenol.[3][7]
-
Base Quality: Solid bases like NaH can be deactivated by improper storage and handling, appearing gray instead of white.[4] Ensure you are using a fresh, active batch of the base.
-
Stoichiometry: Use at least one full equivalent of the base relative to the 4-chlorophenol to ensure complete formation of the phenoxide.
-
-
-
Purity of Starting Materials: Impurities in either 4-chlorophenol or chloroacetone can lead to side reactions or inhibit the primary reaction.
-
Troubleshooting Steps:
-
4-Chlorophenol: Ensure it is free from excess water and other acidic or reactive impurities.
-
Chloroacetone: This reagent can be unstable and should be freshly distilled or from a recently opened bottle. Impurities can include other chlorinated species or products of self-condensation.
-
-
Part 2: Optimizing Reaction Conditions
Even with high-quality reagents, suboptimal reaction conditions can severely limit your yield.
Q2: I've confirmed my reagents are pure and my setup is anhydrous, but the conversion is still poor. How should I optimize the reaction conditions?
Answer:
Optimizing reaction parameters such as solvent, temperature, and reaction time is the next logical step. The S(_N)2 mechanism of the Williamson ether synthesis is highly dependent on these factors.[1]
-
Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing the nucleophilicity of the phenoxide.
-
Explanation: Polar aprotic solvents are generally preferred for S(_N)2 reactions.[1][8] They can solvate the cation (e.g., Na
or K+ ), leaving the phenoxide anion "naked" and more nucleophilic.[4] Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide, creating a solvent cage that hinders its ability to attack the electrophile (chloroacetone).+ -
Recommendations:
-
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Notes |
| Acetone | Polar Aprotic | 56 | 21 | Good solubility for reactants, easy to remove. |
| Acetonitrile | Polar Aprotic | 82 | 37 | Excellent choice for S(_N)2 reactions.[1] |
| DMF | Polar Aprotic | 153 | 37 | Higher boiling point allows for higher reaction temperatures.[2] |
| DMSO | Polar Aprotic | 189 | 47 | Excellent solvating power, but can be difficult to remove.[9] |
-
Temperature Control: Temperature affects the reaction rate but can also promote undesirable side reactions.
-
Explanation: Higher temperatures generally increase the rate of the S(_N)2 reaction. However, excessive heat can favor a competing E2 elimination reaction, especially if there are any secondary halide impurities.[1][4] For the reaction between 4-chlorophenoxide and chloroacetone, elimination is less of a concern, but other decomposition pathways can occur at very high temperatures.
-
Recommendations: A typical temperature range for this synthesis is between 50-100 °C.[1][2] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction's progress via Thin Layer Chromatography (TLC) or another suitable analytical method.[4]
-
-
Reaction Time: Insufficient reaction time is a common reason for incomplete conversion.
-
Explanation: Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion.[1][2]
-
Recommendations: Monitor the reaction periodically (e.g., every hour) using TLC to track the disappearance of the starting materials. The reaction is complete when the limiting reagent (typically 4-chlorophenol) is no longer visible on the TLC plate.
-
Part 3: Understanding and Mitigating Side Reactions
Q3: I'm observing multiple spots on my TLC plate besides my starting materials and product. What are the likely side reactions, and how can I prevent them?
Answer:
Side reactions are a common issue, especially when reaction conditions are not optimized. For the synthesis of this compound, two main side reactions should be considered:
-
C-Alkylation of the Phenoxide: The 4-chlorophenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to give the desired ether, or a carbon atom on the aromatic ring (C-alkylation), typically at the ortho position.[1][2]
-
Why it happens: The solvent and counter-ion can influence the site of alkylation. While O-alkylation is generally favored, certain conditions can promote C-alkylation.
-
How to mitigate:
-
Use polar aprotic solvents like DMF or DMSO, which favor O-alkylation.
-
The choice of base and the resulting counter-ion can also play a role.
-
-
-
Self-Condensation of Chloroacetone: In the presence of a base, chloroacetone can undergo self-condensation, similar to an aldol condensation, leading to various byproducts.[10][11]
-
Why it happens: The alpha-protons of chloroacetone are acidic and can be removed by the base, creating an enolate that can then react with another molecule of chloroacetone.
-
How to mitigate:
-
Add the chloroacetone slowly to the reaction mixture containing the generated 4-chlorophenoxide. This ensures that the concentration of free chloroacetone is low at any given time, minimizing self-reaction.
-
Maintain a moderate reaction temperature.
-
-
Below is a workflow to help diagnose and address these issues:
Caption: Troubleshooting Decision Tree for Synthesis.
Part 4: Frequently Asked Questions (FAQs)
Q4: Can I use a phase transfer catalyst (PTC) for this reaction?
Answer: Yes, using a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly beneficial, especially when using a solid base like potassium carbonate in a less polar solvent.[1][12] The PTC helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the chloroacetone resides, thereby increasing the reaction rate.
Q5: What is the best way to monitor the reaction progress?
Answer: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of this reaction in a research setting. You will need to develop a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between 4-chlorophenol, chloroacetone, and the desired product, this compound. By spotting the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product. For more quantitative analysis in a process development setting, methods like HPLC-UV or GC-MS can be employed.[13]
Q6: My product is an oil and difficult to purify. What are the recommended purification techniques?
Answer: this compound can be an oil or a low-melting solid. If direct crystallization is difficult, the primary method of purification is column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the product from unreacted starting materials and non-polar byproducts. After chromatography, the purified fractions can be combined and the solvent removed under reduced pressure. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be attempted.
Q7: The reaction works, but the yield is consistently around 50-60%. How can I push it towards completion (>90%)?
Answer: Achieving very high yields often requires fine-tuning. Here are some strategies:
-
Increase Equivalents of Chloroacetone: Use a slight excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents of chloroacetone) to ensure all the valuable 4-chlorophenoxide is consumed.
-
Use a Stronger Base: Switching from K(_2)CO(_3) or NaOH to a stronger, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF will ensure rapid and complete formation of the phenoxide.[3][6]
-
Increase Reaction Time: As confirmed by TLC, ensure the reaction has truly gone to completion. Sometimes an extra few hours at a slightly elevated temperature can make a significant difference.[1]
Experimental Protocol Example: Optimized Synthesis
This protocol incorporates many of the troubleshooting solutions discussed above.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-chlorophenol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 5 mL per gram of 4-chlorophenol).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Caution: Hydrogen gas is evolved.
-
Phenoxide Formation: Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylating Agent Addition: Slowly add chloroacetone (1.1 eq) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to 60 °C and monitor by TLC until the 4-chlorophenol spot has disappeared (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and cautiously quench by slow addition of water. Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Caption: Williamson Ether Synthesis Mechanism.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. reddit.com [reddit.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. magritek.com [magritek.com]
- 12. CN105777508A - Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Phase Transfer Catalyst Optimization for 1-(4-Chlorophenoxy)acetone Synthesis
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenoxy)acetone via phase transfer catalysis (PTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols to optimize your reaction conditions. Here, we will delve into the nuances of catalyst selection and reaction parameters to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a phase transfer catalyst in the synthesis of this compound?
A phase transfer catalyst (PTC) is essential for facilitating the reaction between the sodium or potassium salt of 4-chlorophenol, which is typically soluble in an aqueous phase, and chloroacetone, which is soluble in an organic phase.[1][2] The PTC, usually a quaternary ammonium or phosphonium salt, forms an ion pair with the phenoxide anion.[2][3] This new, lipophilic ion pair can then migrate from the aqueous phase or the solid-liquid interface into the organic phase, where it can react with chloroacetone to form the desired ether.[2][3] Essentially, the PTC acts as a shuttle, overcoming the mutual insolubility of the reactants and accelerating the reaction rate.[1][4]
Q2: How does the structure of the quaternary ammonium salt affect its catalytic efficiency?
The structure of the quaternary ammonium salt, specifically the length and nature of the alkyl chains, is a critical factor.[5]
-
Lipophilicity: The catalyst must have sufficient lipophilicity to be soluble in the organic phase. Catalysts with longer alkyl chains (e.g., tetrabutylammonium or tetrahexylammonium salts) are more effective at transferring the phenoxide anion into the organic phase compared to those with short chains (e.g., tetramethylammonium salts).[5]
-
Steric Hindrance: While long chains increase lipophilicity, excessive bulkiness around the cationic center can hinder the formation of the ion pair at the interface, potentially reducing the transfer rate.[6]
-
Symmetry: Symmetrical quaternary ammonium salts often exhibit better catalytic effects as the positive charge is more effectively shielded, which enhances the reactivity of the associated anion in the organic phase.[7]
Q3: What are the common side reactions in this synthesis, and how can they be minimized?
The primary side reaction of concern is the C-alkylation of the 4-chlorophenoxide anion, leading to the formation of ortho- and para-alkylated phenol byproducts instead of the desired O-alkylation product.[8][9] Another potential side reaction is the hydrolysis of chloroacetone.
To minimize these side reactions:
-
Promote O-Alkylation: O-alkylation is generally favored in aprotic solvents and under solid-liquid PTC conditions where the oxygen anion is less solvated and more reactive.[9] Minimizing the amount of water in the reaction system can significantly enhance O-alkylation selectivity.[9]
-
Control Temperature: Higher temperatures can sometimes favor elimination reactions or other side reactions.[10] It is crucial to optimize the temperature to achieve a reasonable reaction rate without promoting byproduct formation.
-
Choice of Base and Solvent: The choice of base and solvent system can influence the equilibrium between the phenoxide anion and phenol, which can impact the C/O alkylation ratio.
Q4: Which analytical techniques are recommended for monitoring the reaction progress and product purity?
For monitoring the synthesis of this compound, the following techniques are highly recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the starting materials, product, and any potential byproducts.[11] It provides both quantitative data on the reaction progress and qualitative information for structural elucidation of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another excellent method for monitoring the reaction, especially for quantifying the disappearance of starting materials and the appearance of the product.[11][12] It is particularly useful for analyzing samples that may not be volatile enough for GC.
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction, TLC is a simple and effective tool.
Troubleshooting Guide
Unsatisfactory results in the synthesis of this compound can often be traced back to a few key experimental parameters. This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Reaction | 1. Inefficient Phase Transfer: The chosen catalyst may have insufficient lipophilicity or be sterically hindered. 2. Inactive Catalyst: The catalyst may have degraded. 3. Poor Base Strength: Incomplete deprotonation of 4-chlorophenol. 4. Low Reaction Temperature: Insufficient energy to overcome the activation barrier. 5. Poor Agitation: Insufficient interfacial area between the phases, limiting the catalyst's access to the phenoxide.[6] | 1. Screen Catalysts: Test a range of quaternary ammonium salts with varying alkyl chain lengths (e.g., Tetrabutylammonium Bromide (TBAB), Tetrahexylammonium Bromide). Consider phosphonium salts for higher temperature stability.[7] 2. Use Fresh Catalyst: Ensure the catalyst is pure and dry. 3. Use a Stronger Base or Anhydrous Conditions: Employ a stronger base like potassium carbonate or use solid sodium hydroxide. Ensure the 4-chlorophenol is dry. 4. Increase Temperature: Gradually increase the reaction temperature in 5-10 °C increments while monitoring for side product formation. 5. Increase Stirring Rate: Ensure vigorous stirring to maximize the interfacial area.[6] |
| Low Yield | 1. Suboptimal Catalyst Loading: Too little catalyst results in slow reaction rates, while too much can sometimes lead to the formation of a third phase or adsorption of reactants.[5][7] 2. Side Reactions (C-alkylation): Formation of unwanted isomers reduces the yield of the desired product.[9] 3. Hydrolysis of Chloroacetone: Presence of excess water can lead to the decomposition of the alkylating agent. 4. Reaction Time: The reaction may not have reached completion. | 1. Optimize Catalyst Concentration: Typically, 1-5 mol% of the catalyst is a good starting point. Perform a study to find the optimal loading. 2. Favor O-Alkylation: Use a less polar, aprotic solvent. Consider a solid-liquid PTC system with minimal water.[9] 3. Minimize Water Content: Use anhydrous reagents and solvents where possible. 4. Monitor Reaction to Completion: Use TLC, GC, or HPLC to monitor the reaction until the starting material is consumed. |
| Formation of Impurities | 1. C-Alkylation Products: As discussed, this is a common side reaction for phenols.[8] 2. Dialkylation Products: If there are other nucleophilic sites, or under harsh conditions, multiple alkylations can occur. 3. Decomposition Products: Chloroacetone can be unstable, especially at high temperatures or in the presence of strong bases. | 1. Modify Solvent and Catalyst: A less polar solvent can reduce the solvation of the phenoxide oxygen, making it more nucleophilic and favoring O-alkylation.[9] 2. Control Stoichiometry: Use a slight excess of the limiting reagent (typically 4-chlorophenol) to minimize dialkylation of the product. 3. Optimize Temperature and Reaction Time: Use the lowest effective temperature and avoid prolonged reaction times after completion. |
| Difficulty in Product Isolation/Purification | 1. Emulsion Formation during Workup: The catalyst itself can act as a surfactant, making phase separation difficult. 2. Co-elution of Product and Catalyst: The catalyst can sometimes be difficult to separate from the product by column chromatography. | 1. Break Emulsions: Add a saturated brine solution during the aqueous wash. Filtration through a pad of celite can also be effective. 2. Catalyst Removal: Wash the organic layer with dilute acid (if the catalyst is basic) or copious amounts of water. Alternatively, consider using a polymer-supported PTC which can be filtered off.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.0 eq), an appropriate organic solvent (e.g., toluene, 5 mL/mmol of 4-chlorophenol), and the phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).
-
Base Addition: Add an aqueous solution of sodium hydroxide (e.g., 50% w/w, 1.2 eq) or solid potassium carbonate (1.5 eq).
-
Reaction Initiation: Stir the mixture vigorously and heat to the desired temperature (e.g., 60-80 °C).
-
Addition of Alkylating Agent: Slowly add chloroacetone (1.1 eq) to the reaction mixture over 30 minutes.
-
Monitoring: Monitor the reaction progress by TLC or GC until the 4-chlorophenol is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Screening of Phase Transfer Catalysts
-
Parallel Reaction Setup: Set up a series of small-scale reactions in parallel using identical reaction conditions (as described in Protocol 1) but with different phase transfer catalysts (e.g., tetrabutylammonium bromide, tetrabutylammonium chloride, tetrahexylammonium bromide, tetrabutylphosphonium bromide, Aliquat 336). Include a control reaction with no catalyst.
-
Consistent Parameters: Ensure all other parameters such as stoichiometry, solvent, temperature, and stirring speed are kept constant across all reactions.
-
Time-Course Analysis: Take aliquots from each reaction at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
Quenching and Analysis: Quench each aliquot with dilute acid and extract with a suitable solvent (e.g., ethyl acetate). Analyze the organic layer by GC or HPLC to determine the conversion of 4-chlorophenol and the yield of this compound.
-
Data Evaluation: Plot the yield of the product versus time for each catalyst to determine the most effective catalyst for your specific reaction conditions.
Visualizations
Reaction Mechanism
Caption: Mechanism of Phase Transfer Catalysis for this compound Synthesis.
Troubleshooting Workflow
Caption: Logical workflow for troubleshooting common synthesis issues.
References
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OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]
-
Dalal Institute. Phase Transfer Catalysis. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Chlorophenoxy)acetone for Research and Development
Introduction: The Significance of 1-(4-Chlorophenoxy)acetone
This compound is a key chemical intermediate, finding significant application in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, an aryloxyacetone, is a common feature in a range of biologically active molecules. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug discovery and process development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and insights into the practical application of each methodology.
Route 1: The Classic Approach - Williamson Ether Synthesis
The Williamson ether synthesis is the most traditional and widely employed method for preparing ethers, including this compound.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The core of this method involves the deprotonation of 4-chlorophenol to form the more nucleophilic 4-chlorophenoxide, which then attacks an electrophilic alkyl halide, in this case, chloroacetone.
Reaction Mechanism & Rationale
The reaction begins with the deprotonation of the weakly acidic hydroxyl group of 4-chlorophenol using a suitable base. Common bases include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH). The resulting 4-chlorophenoxide ion is a potent nucleophile that readily attacks the electrophilic carbon atom of chloroacetone, displacing the chloride leaving group in a concerted SN2 fashion. The choice of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), is crucial as it solvates the cation of the base, leaving the phenoxide anion more available for nucleophilic attack and thus accelerating the reaction.[2]
Sources
A Comparative Guide to the Reactivity of 1-(4-Chlorophenoxy)acetone and Other Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Nuances of Ketone Reactivity
Ketones are a cornerstone of organic synthesis, characterized by the electrophilic nature of their carbonyl carbon. This inherent reactivity allows for a diverse array of chemical transformations, including nucleophilic additions, α-carbon functionalization, and condensation reactions. However, not all ketones are created equal. Their reactivity is profoundly influenced by the electronic and steric nature of the substituents flanking the carbonyl group.[1][2][3][4]
This guide focuses on 1-(4-Chlorophenoxy)acetone, a ketone featuring a unique combination of an electron-withdrawing chlorophenoxy group and a methyl group. We will dissect how these structural features modulate its reactivity profile in comparison to simpler ketones like acetone and acetophenone. Understanding these differences is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways.
Structural and Electronic Effects on Reactivity
The reactivity of a ketone is primarily dictated by two key factors:
-
Electronic Effects: These influence the electrophilicity of the carbonyl carbon. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][4] Conversely, electron-donating groups decrease electrophilicity.
-
Steric Effects: The size of the groups surrounding the carbonyl carbon can hinder the approach of a nucleophile, thereby slowing down the reaction rate.[1][2][4]
Let's analyze this compound in this context:
-
The 4-Chlorophenoxy Group: This substituent exerts a significant electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen and chlorine atoms. This effect is expected to enhance the electrophilicity of the carbonyl carbon.
-
The Methyl Group: The methyl group is a weak electron-donating group (+I), which slightly counteracts the electron-withdrawing effect of the chlorophenoxy group.[1]
-
Steric Hindrance: The 4-chlorophenoxy group is sterically more demanding than a simple alkyl group, which can influence the accessibility of the carbonyl carbon to nucleophiles.
To provide a clear comparison, we will evaluate the reactivity of this compound against two benchmark ketones:
-
Acetone: A simple dialkyl ketone with two electron-donating methyl groups.[5][6]
-
Acetophenone: An aryl ketone with a phenyl group and a methyl group.
Diagram: Factors Influencing Ketone Reactivity
Caption: Factors influencing ketone reactivity.
Comparative Reactivity in Key Reactions
We will now explore the comparative reactivity of this compound in three fundamental classes of ketone reactions: nucleophilic addition, α-halogenation, and aldol condensation.
Nucleophilic Addition
Nucleophilic addition is the quintessential reaction of ketones. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.
Hypothesis: Due to the strong electron-withdrawing nature of the 4-chlorophenoxy group, this compound is expected to be more reactive towards nucleophiles than acetone and potentially acetophenone.
Experimental Protocol: Competitive Reduction with Sodium Borohydride
A classic method to compare the reactivity of ketones is through a competitive reduction reaction. By reacting an equimolar mixture of two ketones with a limited amount of a reducing agent like sodium borohydride, the product ratio will reflect the relative rates of reduction.
Methodology:
-
Prepare an equimolar solution of this compound and a reference ketone (acetone or acetophenone) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Add 0.25 equivalents of sodium borohydride portion-wise over 10 minutes.
-
Stir the reaction for 30 minutes at 0°C.
-
Quench the reaction with acetone and then water.
-
Extract the products with ethyl acetate.
-
Analyze the product ratio using Gas Chromatography-Mass Spectrometry (GC-MS).
Expected Results and Interpretation
| Ketone Pair | Expected Major Product | Rationale |
| This compound vs. Acetone | 1-(4-Chlorophenoxy)propan-2-ol | The electron-withdrawing 4-chlorophenoxy group makes the carbonyl carbon of this compound significantly more electrophilic than that of acetone, which has two electron-donating methyl groups. |
| This compound vs. Acetophenone | 1-(4-Chlorophenoxy)propan-2-ol | While the phenyl group in acetophenone is electron-withdrawing, the resonance effect can delocalize the positive charge. The inductive effect of the 4-chlorophenoxy group is expected to have a stronger activating effect. |
α-Halogenation
The α-halogenation of ketones can proceed via an enol or enolate intermediate. The rate of this reaction is dependent on the acidity of the α-protons and the stability of the intermediate.[7][8][9][10]
Hypothesis: The electron-withdrawing 4-chlorophenoxy group will increase the acidity of the α-protons on the methylene group, making this compound more reactive towards halogenation at this position compared to the methyl protons of acetone.
Experimental Protocol: Acid-Catalyzed Bromination
Acid-catalyzed bromination proceeds through an enol intermediate.[7][9][10][11] The rate-determining step is the formation of the enol, which is influenced by the acidity of the α-protons.[9][10]
Methodology:
-
Dissolve the ketone in glacial acetic acid.
-
Add a solution of bromine in acetic acid dropwise at room temperature.
-
Monitor the disappearance of the bromine color.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Analyze the product by ¹H NMR to determine the site of halogenation.
Expected Results and Interpretation
| Ketone | Expected Site of Bromination | Rationale |
| This compound | Methylene (CH₂) group | The electron-withdrawing 4-chlorophenoxy group significantly increases the acidity of the adjacent methylene protons, favoring enol formation at this position. |
| Acetone | Methyl (CH₃) group | Both α-carbons are equivalent. |
| Acetophenone | Methyl (CH₃) group | The methyl protons are typically more acidic and less sterically hindered for enolization compared to the phenyl ring. |
Diagram: α-Halogenation Workflow
Caption: Workflow for acid-catalyzed α-halogenation.
Aldol Condensation
The aldol condensation involves the formation of an enolate from one ketone molecule, which then acts as a nucleophile to attack the carbonyl carbon of a second ketone molecule.[12][13][14][15] The feasibility of this reaction depends on the ease of enolate formation and the electrophilicity of the carbonyl acceptor.
Hypothesis: this compound will readily form an enolate at the methylene position due to the acidity of the α-protons. It will also be a good electrophile due to its activated carbonyl group. This suggests it should readily undergo self-condensation and crossed aldol reactions.
Experimental Protocol: Base-Catalyzed Self-Aldol Condensation
Methodology:
-
Dissolve the ketone in ethanol.
-
Add a catalytic amount of aqueous sodium hydroxide.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize with dilute HCl.
-
Extract the product with ethyl acetate.
-
Purify by column chromatography and characterize by NMR and MS.
Expected Results and Interpretation
| Ketone | Ease of Self-Condensation | Rationale |
| This compound | Favorable | The acidic methylene protons facilitate enolate formation, and the activated carbonyl group is a good electrophile. |
| Acetone | Moderately Favorable | Enolate formation is less favorable than with this compound, and the carbonyl is less electrophilic. The reaction is reversible and often requires forcing conditions.[16] |
| Acetophenone | Less Favorable | Steric hindrance around the carbonyl group and at the α-position of the enolate can disfavor the reaction. |
Summary of Comparative Reactivity
The following table summarizes the expected relative reactivity of this compound compared to acetone and acetophenone.
| Reaction Type | Acetone | Acetophenone | This compound |
| Nucleophilic Addition | Low | Moderate | High |
| α-Halogenation (Acid-Cat.) | Moderate | Moderate | High (at CH₂) |
| Aldol Self-Condensation | Moderate | Low | High |
Conclusion
The presence of the electron-withdrawing 4-chlorophenoxy group significantly enhances the reactivity of this compound in several key transformations. Its carbonyl carbon is more electrophilic, and its methylene α-protons are more acidic compared to standard alkyl and aryl ketones. These features make it a versatile building block in organic synthesis, particularly in reactions where enhanced electrophilicity or facile enolate formation is desired. Researchers and drug development professionals can leverage these properties to design more efficient synthetic routes and access novel chemical entities.
References
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BrainKart. (2018, February 18). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. Retrieved from [Link]
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ACS Publications. (n.d.). Reactions of Et3ZnLi with Ketones: Electronic and Steric Effects 1. Retrieved from [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.25: Relative Reactivity of Carbonyls. Retrieved from [Link]
-
PubChem. (n.d.). Climbazole. Retrieved from [Link]
-
Airgas. (2010, November 24). Safety Data Sheet: Acetone. Retrieved from [Link]
-
National Institutes of Health. (2025, September 1). Acetal Substitution Reactions: Stereoelectronic Effects, Conformational Analysis, Reactivity vs. Selectivity, and Neighboring-Group Participation. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
-
ChemBK. (2024, April 9). 1-(4-chlorophenyl)-2-cyclopropylpropanon-1-acetone. Retrieved from [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 1- (4-chlorphenyl) -2-cyclopropyl-1-acetone.
-
University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alpha Halogenation of Enols and Enolates. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-chlorine-4-(4-chlorophenoxy).
-
OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
University of Missouri–St. Louis. (2012, November 14). Experiment 5. Aldol Condensation: Preparation of Dibenzalacetone. Retrieved from [Link]
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Aldol Condensation. Retrieved from [Link]
-
YouTube. (2025, March 25). SN1 SN2 E1 E2 (Part 1): Introduction to Substitution & Elimination Reactions. Retrieved from [Link]
-
IISTE.org. (n.d.). Survey in Substitution Reactions and Elimination Reactions. Retrieved from [Link]
-
Scribd. (n.d.). Chapter 1. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write an aldol condensation product formed from the reaction between acetone and benzophenone. Retrieved from [Link]
-
Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]
-
University of California, Riverside. (n.d.). 18: Reactions of Enolate Ions and Enols. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved from [Link]
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Efficacy of 1-(4-Chlorophenoxy)acetone as a Precursor for Fungicides: A Comparative Guide
This guide provides an in-depth technical comparison of 1-(4-chlorophenoxy)acetone as a potential precursor for the synthesis of fungicides. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthetic utility of this precursor, compares it with established alternatives, and provides experimental context for its evaluation. Our analysis is grounded in established scientific literature and aims to provide a clear, objective perspective on its potential within the landscape of modern fungicide development.
Introduction: The Quest for Novel Fungicide Precursors
The continuous evolution of fungal pathogens necessitates a perpetual search for new and effective fungicides. A crucial aspect of this endeavor lies in the identification and development of novel chemical precursors that can serve as versatile building blocks for a diverse range of fungicidal molecules. This compound, a substituted acetophenone derivative, presents an intriguing scaffold for the synthesis of fungicides, particularly those belonging to the widely successful class of azole fungicides. The presence of the 4-chlorophenoxy moiety is a common feature in many commercial fungicides, suggesting its potential contribution to biological activity. This guide will explore the synthetic pathways originating from this compound and critically compare them against established routes that utilize alternative precursors.
Synthetic Pathways from this compound
While direct experimental data on the use of this compound as a fungicide precursor is not extensively documented in publicly available literature, its structural similarity to known precursors allows us to propose and evaluate potential synthetic routes. A key transformation would involve the introduction of a heterocyclic ring, such as a triazole or imidazole, which is characteristic of many systemic fungicides that inhibit ergosterol biosynthesis.[1]
A plausible synthetic approach to a triazole-based fungicide from this compound would involve a multi-step process, likely beginning with α-halogenation followed by nucleophilic substitution with 1,2,4-triazole.
Proposed Synthesis of a Triazole Fungicide from this compound
This proposed synthesis mirrors established methods for producing triazole fungicides from halogenated acetophenone derivatives.[1]
Experimental Protocol:
-
α-Bromination of this compound:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The crude α-bromo ketone can be used in the next step without further purification.
-
-
Nucleophilic Substitution with 1,2,4-Triazole:
-
In a round-bottom flask, combine the crude α-bromo ketone (1.0 eq), 1,2,4-triazole (1.2 eq), and a weak base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetonitrile.
-
Heat the mixture to reflux (approximately 82°C) for 4-6 hours, again monitoring by TLC.
-
After cooling to room temperature, filter the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure triazole fungicide.
-
Causality of Experimental Choices:
-
α-Bromination: The use of NBS provides a regioselective and mild method for brominating the α-position of the ketone, which is the reactive site for the subsequent nucleophilic attack.
-
Nucleophilic Substitution: The reaction with 1,2,4-triazole in the presence of a base like potassium carbonate is a standard and efficient method for forming the crucial C-N bond that links the core structure to the triazole ring. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.
Diagram of Proposed Synthesis:
Caption: Proposed two-step synthesis of a triazole fungicide from this compound.
Comparison with Alternative Precursors
The efficacy of this compound as a precursor can be best understood by comparing it to established starting materials for commercially successful fungicides. Key alternatives include other substituted acetophenones and aldehydes.
Alternative Precursor: 2-Chloro-1-(substituted-phenyl)ethanone Derivatives
A common and well-documented route to triazole fungicides utilizes 2-chloro-1-(substituted-phenyl)ethanone derivatives as precursors.[1] For instance, the synthesis of propiconazole, a widely used triazole fungicide, starts from ethanone-1-(2,4-dichlorophenyl).[2]
Diagram of Propiconazole Synthesis:
Caption: Simplified synthetic route for the fungicide Propiconazole.
Alternative Precursor: p-Chlorobenzaldehyde
Another important class of precursors is substituted benzaldehydes. For example, the synthesis of the fungicide tebuconazole begins with 4-chlorobenzaldehyde.[3][4][5]
Diagram of Tebuconazole Synthesis:
Caption: Simplified synthetic pathway for the fungicide Tebuconazole.
Comparative Analysis and Performance Data
Triazole fungicides, regardless of their specific precursor, generally act by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[1] The efficacy of a particular triazole fungicide is influenced by factors such as its binding affinity to the target enzyme and its systemic properties within the plant.
Table 1: Comparison of Precursor Characteristics and Potential Fungicide Efficacy
| Precursor | Common Fungicide Class | Key Synthetic Steps | Potential Advantages | Potential Disadvantages |
| This compound | Triazoles, Imidazoles | α-Halogenation, Nucleophilic Substitution | Potentially straightforward synthesis; 4-chlorophenoxy moiety is a known toxophore. | Limited publicly available data on efficacy and synthesis yields. |
| 2-Chloro-1-(substituted-phenyl)ethanone | Triazoles | Nucleophilic Substitution | Well-established and optimized synthetic routes; proven efficacy of resulting fungicides.[1] | May require multi-step synthesis for the precursor itself. |
| p-Chlorobenzaldehyde | Triazoles | Condensation, Hydrogenation, Epoxidation, Ring-opening | Readily available starting material; leads to highly effective fungicides like tebuconazole.[3][4] | Multi-step synthesis with potential for side reactions. |
| p-Chloroacetophenone | Amides | Henry and Cannizzaro reactions, Amide formation | Used in the synthesis of fungicides like Mandipropamid.[6] | Different mode of action compared to azoles, requiring separate evaluation. |
Table 2: Representative Fungicidal Activity of Commercial Triazole Fungicides
| Fungicide | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Tebuconazole | Fusarium culmorum | <10 | [7] |
| Propiconazole | Microdochium nivale | <10 | [7] |
| Difenoconazole | Alternaria spp. | Varies by species | [8] |
EC₅₀ (half-maximal effective concentration) values are indicative of the fungicide's potency. Lower values indicate higher efficacy.
The fungicidal activity of a hypothetical fungicide derived from this compound would need to be experimentally determined against a panel of relevant plant pathogens to ascertain its efficacy relative to established products like tebuconazole and propiconazole. Factors such as the specific stereochemistry of the final product can also significantly impact its biological activity.
Conclusion and Future Directions
This compound holds theoretical promise as a precursor for the synthesis of novel fungicides, particularly those within the azole class. Its chemical structure suggests that it could be readily converted into fungicidally active molecules through established synthetic methodologies. The presence of the 4-chlorophenoxy group is a favorable feature found in many potent fungicides.
However, a significant gap exists in the publicly available experimental data regarding its use and the efficacy of its derivatives. To fully assess its potential, further research is required to:
-
Optimize the synthesis of fungicides from this compound and determine the reaction yields.
-
Conduct comprehensive in vitro and in vivo fungicidal activity assays against a broad spectrum of plant pathogens.
-
Perform structure-activity relationship (SAR) studies to understand how modifications to the molecule affect its efficacy.
-
Compare the performance of these novel fungicides directly with commercial standards in field trials.
By undertaking these research endeavors, the scientific community can definitively determine the value of this compound as a precursor in the ongoing development of effective and sustainable crop protection solutions.
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A Comparative Purity Analysis of 1-(4-Chlorophenoxy)acetone from Different Suppliers: A Guide for Researchers
Introduction: The Critical Role of Purity in Research and Development
In the landscape of pharmaceutical research and drug development, the starting materials' quality is paramount. 1-(4-Chlorophenoxy)acetone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The presence of impurities, even in trace amounts, can have a profound impact on the safety, efficacy, and stability of the final drug product.[1][2][3][4][5] Impurities can arise from various stages, including the synthesis route, raw materials, and storage conditions.[6] Therefore, a thorough purity analysis of this compound from different suppliers is not just a quality control measure but a critical step in ensuring the integrity of research and the safety of future therapeutics.
This guide provides an in-depth comparison of the purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C). We will delve into the scientific rationale behind the analytical methodologies chosen, present detailed experimental protocols, and interpret the comparative data. This guide is intended for researchers, scientists, and drug development professionals to make informed decisions when sourcing this critical chemical intermediate.
Potential Impurities: A Synthesis-Based Perspective
To appreciate the nuances of a purity analysis, one must first understand the potential impurities that can arise during the synthesis of this compound. A common and efficient method for its synthesis is the Williamson ether synthesis.[3][7][8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-chlorophenol is treated with a base to form the 4-chlorophenoxide, which then reacts with chloroacetone to yield the desired product.
Based on this synthetic route, we can anticipate several potential process-related impurities:
-
Unreacted Starting Materials:
-
4-Chlorophenol
-
Chloroacetone
-
-
Reagents and Catalysts:
-
Inorganic salts (e.g., NaCl, KCl) resulting from the reaction of the base with the chloride leaving group.
-
Residual base (e.g., NaOH, K₂CO₃).
-
-
Side-Reaction Products:
Furthermore, degradation impurities can form during storage due to factors like heat, light, and oxidation.[11][12][13][14]
Analytical Strategy: A Multi-Modal Approach to Purity Assessment
A comprehensive purity analysis relies on a combination of orthogonal analytical techniques, each providing unique insights into the sample's composition. For this guide, we will employ a triad of powerful analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The overall workflow for the purity analysis is depicted in the following diagram:
Caption: Workflow for the comprehensive purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Quantification
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is ideal for separating this compound from its less polar and more polar impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is employed for optimal separation of a wide range of impurities.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve in 50 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
Rationale for Methodological Choices:
-
A C18 column is chosen for its versatility in retaining and separating compounds of moderate polarity like this compound and its potential impurities.
-
A gradient elution is necessary to first elute any polar impurities and then ramp up the organic solvent concentration to elute the main component and any non-polar impurities within a reasonable time, ensuring good peak shape and resolution.
-
Phosphoric acid is used to acidify the mobile phase, which helps in protonating any acidic silanol groups on the silica-based stationary phase, thereby reducing peak tailing for basic impurities.
-
Detection at 225 nm is chosen as it is a common wavelength for aromatic compounds, providing good sensitivity for both the main component and many potential aromatic impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile starting materials like chloroacetone. The mass spectrometer provides structural information, aiding in the tentative identification of unknown impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.
Rationale for Methodological Choices:
-
The temperature program is designed to separate volatile components at the beginning of the run and then elute the higher-boiling main component and other less volatile impurities.
-
Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for impurity identification.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an unparalleled tool for structural elucidation. ¹H and ¹³C NMR provide a detailed picture of the molecule's structure and can be used to confirm the identity of the main component. Crucially, NMR can also detect and help identify impurities, often without the need for a reference standard, by analyzing the chemical shifts, coupling constants, and integration of the signals.[16][17]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, in an NMR tube.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
The spectral width should cover the expected range of proton signals (e.g., 0-10 ppm).
-
A sufficient number of scans (e.g., 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is used to obtain a spectrum with single lines for each unique carbon.
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
Rationale for Methodological Choices:
-
A high-field NMR spectrometer is preferred for better signal dispersion, which is crucial for resolving signals from the main component and impurities.
-
The choice of deuterated solvent is important to avoid large solvent signals that can obscure signals from the analyte. CDCl₃ is a common choice for many organic compounds.
The logical relationship between the analytical techniques and the information they provide is illustrated below:
Caption: Logical flow from analytical methods to the types of purity information obtained.
Comparative Data Analysis
The following table summarizes the hypothetical purity analysis results for this compound from three different suppliers. The data is presented in a format similar to what would be found on a comprehensive Certificate of Analysis (CoA).[1][4][18][19]
| Parameter | Method | Supplier A | Supplier B | Supplier C |
| Appearance | Visual | White to off-white solid | White solid | Yellowish solid |
| Purity (by HPLC, area %) | HPLC-UV | 99.85% | 99.21% | 98.54% |
| Individual Impurities (by HPLC, area %) | ||||
| - 4-Chlorophenol | HPLC-UV | 0.05% | 0.25% | 0.48% |
| - Chloroacetone | GC-MS | Not Detected | 0.12% | 0.21% |
| - Unknown Impurity 1 (RRT 0.85) | HPLC-UV | 0.03% | 0.15% | 0.35% |
| - Unknown Impurity 2 (RRT 1.21) | HPLC-UV | 0.02% | 0.08% | 0.19% |
| Total Impurities (by HPLC) | HPLC-UV | 0.10% | 0.48% | 1.02% |
| Residual Solvents | GC-MS | < 0.05% | < 0.05% | 0.25% (Acetone) |
| Structural Confirmation | ¹H & ¹³C NMR | Conforms to structure | Conforms to structure | Conforms, minor impurity signals observed |
RRT = Relative Retention Time
Discussion and Interpretation of Results
The comparative data reveals significant differences in the purity profiles of this compound from the three suppliers.
-
Supplier A provides the highest purity material (99.85%) with very low levels of identified and unidentified impurities. The absence of detectable chloroacetone and low levels of 4-chlorophenol suggest a well-controlled and optimized manufacturing process with efficient purification steps. The material is a clean, white solid, which is often an initial indicator of high purity.
-
Supplier B offers a product with a respectable purity of 99.21%. However, the levels of the starting materials, 4-chlorophenol and chloroacetone, are significantly higher than in Supplier A's product. This could indicate a less complete reaction or less stringent purification. The presence of unknown impurities at levels above 0.1% (0.15% for Unknown Impurity 1) would, under pharmaceutical development guidelines like those from the ICH, necessitate identification and characterization.[20][21][22]
-
Supplier C provides the lowest purity material at 98.54%. The yellowish color is a visual red flag that often correlates with the presence of impurities. The levels of starting materials are considerably high, and the total impurity content exceeds 1%. The presence of residual acetone suggests that the final drying or purification steps may be inadequate. The NMR analysis also corroborates the presence of minor impurity signals that are more pronounced than in the other samples.
Conclusion and Recommendations
This comparative guide underscores the importance of a rigorous, multi-technique approach to assessing the purity of critical chemical intermediates like this compound. The choice of supplier can have a significant impact on the quality and reproducibility of research and the safety profile of a potential drug candidate.
Based on our analysis, Supplier A is the recommended source for applications where high purity is critical, such as in late-stage drug development and for the synthesis of analytical reference standards. While the material from Supplier B might be suitable for early-stage research where cost is a primary concern, researchers should be aware of the higher impurity levels and the potential need for further purification or characterization. The product from Supplier C would likely be unsuitable for most pharmaceutical applications without significant repurification and would require extensive analytical work to identify the various impurities.
Ultimately, the required purity of a starting material is dictated by its intended use. However, it is always prudent to start with the highest quality materials available to minimize variables and ensure the reliability and reproducibility of experimental results. This guide provides a framework for researchers to conduct their own evaluations and make informed sourcing decisions based on robust scientific data.
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Impurity Profiling of Drug Substances in Pharmaceuticals. (2017). Pharmaguideline. [Link]
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Williamson ether synthesis. Wikipedia. [Link]
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Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. [Link]
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Recent trends in the impurity profile of pharmaceuticals. (2011). PMC - NIH. [Link]
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USP <1225> Method Validation. (n.d.). BA Sciences. [Link]
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Effects of Impurities in Pharmaceuticals. (n.d.). SGRL. [Link]
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Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]
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Pharmaceutical Impurities & Their Effects. (n.d.). Advent Chembio. [Link]
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Purity Standards in Fine Chemicals: A Buyer's Comprehensive Guide. (2024). Ryze Chemie. [Link]
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The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Forced Degradation Studies. (2016). Semantic Scholar. [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review. [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]
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Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. (n.d.). ResearchGate. [Link]
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Validation of Impurity Methods, Part II. (2004). LCGC North America. [Link]
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Reversed Phase HPLC Method Development. (n.d.). Phenomenex. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(4-Chlorophenoxy)acetone
Introduction: The Analytical Imperative for 1-(4-Chlorophenoxy)acetone
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and the profile of any related impurities can directly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, robust, reliable, and validated analytical methods are not merely a regulatory formality but a cornerstone of quality control in drug development and manufacturing.[1][2] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a principle thoroughly outlined in the International Council for Harmonisation (ICH) Q2(R2) guideline.[3][4]
This guide provides a comparative analysis of common analytical techniques for the quantification and impurity profiling of this compound. We will delve into the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, explaining the causality behind each validation parameter and providing actionable, self-validating protocols.
Foundational Workflow for Analytical Method Validation
The validation process is a structured, documented journey to confirm that an analytical procedure is suitable for its intended use. It begins after the initial method development and optimization phase and is a prerequisite for implementation in a regulated quality control environment.
Caption: Overall workflow for analytical method validation.
Comparison of Core Analytical Techniques
The choice of analytical technique is driven by the physicochemical properties of this compound and the specific analytical goal (e.g., assay, impurity detection, residual solvent analysis).
| Technique | Primary Application for this compound | Strengths | Limitations |
| HPLC-UV/DAD | Assay (quantification) and impurity profiling. | High precision and accuracy; robust for routine QC; Diode Array Detection (DAD) aids in peak purity assessment.[5] | Moderate sensitivity; may not resolve co-eluting impurities without mass detection. |
| LC-MS | Impurity identification and quantification of trace-level impurities. | High sensitivity and specificity; provides molecular weight information for structural elucidation of unknown impurities.[1][6] | Higher cost and complexity; potential for matrix effects. |
| GC-MS | Analysis of volatile organic impurities and residual solvents. | Excellent for separating volatile compounds; provides definitive identification via mass spectra library matching.[2][7] | Requires analyte to be volatile and thermally stable; derivatization may be needed. |
| UV-Vis Spectroscopy | Simple, rapid quantification in pure solutions (non-separative). | Cost-effective and fast for concentration checks where interfering substances are absent.[8] | Lacks specificity; cannot distinguish between the API and impurities with similar chromophores. |
This guide will focus on the validation of an RP-HPLC-UV method for assay and impurities, as it represents the most common and critical application in a QC setting. We will also touch upon a GC-MS method for residual solvent analysis.
I. Validation of a Stability-Indicating RP-HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[9] The core of validating such a method lies in proving its specificity through forced degradation studies.
Specificity (Including Forced Degradation)
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[10] Without this, a stability study could falsely report no degradation, as the degradant peak might co-elute with the main analyte peak, leading to an unchanged total peak area. Forced degradation studies (stress testing) are the definitive way to generate potential degradation products and prove the method can separate them from the analyte.[11][12][13]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Prepare Stock Solution: Prepare a 1.0 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.2M NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.2M HCl, and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H₂O₂. Store at room temperature for 24 hours. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve and dilute to 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] Dissolve and dilute to 0.1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. Use a Diode Array Detector (DAD) to assess peak purity of the main peak in each chromatogram.
Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity index is greater than 0.999. Mass balance should be between 95-105%.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between analyte concentration and the method's response (e.g., peak area). This is crucial for accurate quantification across different levels, from trace impurities to the full-strength assay. The range is the interval over which the method is shown to be linear, accurate, and precise.[4][14]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL.
-
Perform serial dilutions to prepare at least five concentration levels. For an assay method, this typically covers 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL). For an impurity method, the range must cover from the reporting threshold up to 120% of the specification limit.[15]
-
Inject each concentration level in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required. The y-intercept should be statistically insignificant compared to the response at 100% concentration.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is demonstrated by spiking a placebo (a mixture of all formulation components except the API) with known amounts of the analyte. This confirms that the method can recover the analyte without interference from the matrix, ensuring that results from real samples are reliable.[10]
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo at three concentration levels across the specified range (e.g., 80%, 100%, 120%), in triplicate (total of 9 samples).
-
Analyze the spiked samples using the HPLC method.
-
Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision (Repeatability and Intermediate Precision)
Causality: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[10]
-
Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and equipment. This demonstrates the method's inherent variability.
-
Intermediate Precision: Evaluates the method's consistency when used by different analysts, on different days, and with different equipment. This proves the method is rugged enough for routine use in a real-world lab environment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day by the same analyst. Calculate the Relative Standard Deviation (%RSD) of the results.
-
Intermediate Precision: A second analyst repeats the repeatability protocol on a different day using a different HPLC system (if available).
-
Compare the results from both sets of experiments using an F-test to check for variance and a t-test to check for bias.
Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%. The %RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy.[16] Determining these values is essential for impurity methods to ensure they are sensitive enough to control impurities at the required safety thresholds.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be done by injecting progressively more dilute solutions of this compound.
-
LOQ Confirmation: To verify the LOQ, analyze six independent samples prepared at the LOQ concentration. The precision (%RSD) should be ≤ 10%.[16]
Robustness
Causality: Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage and is critical for method transfer between labs.
Experimental Protocol:
-
Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).
-
Vary each parameter slightly (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C, mobile phase organic content ± 2%).
-
Analyze a system suitability solution under each modified condition and evaluate the impact on parameters like retention time, peak asymmetry, and resolution.
Acceptance Criteria: System suitability parameters must remain within their predefined limits for all variations. For example, peak asymmetry should remain between 0.8 and 1.5, and resolution between critical pairs should be > 2.0.
II. Validation of a GC-MS Method for Residual Solvents
Causality: During the synthesis of this compound, various organic solvents may be used. A GC-MS method is ideal for identifying and quantifying these volatile residues. Validation ensures the method is sensitive and accurate enough to meet the limits defined in guidelines like ICH Q3C. The use of headspace sampling is common to avoid injecting non-volatile matrix components onto the GC column.
Validation Parameters Summary:
| Parameter | Rationale & Protocol Summary | Typical Acceptance Criteria |
| Specificity | Demonstrate no interference from the sample matrix at the retention time of target solvents. Analyze a blank (diluent) and a sample spiked with all potential solvents. | Baseline resolution for all target solvents. |
| LOD & LOQ | Ensure detection of solvents at levels well below the ICH limits. Determined via the S/N approach (3:1 for LOD, 10:1 for LOQ). | LOQ must be below the specified limit for each solvent. |
| Linearity | Confirm a proportional response across a range that brackets the ICH limit (e.g., LOQ to 150% of the limit). | r² ≥ 0.995. |
| Accuracy | Spike the drug substance with known amounts of each solvent at three levels (e.g., 50%, 100%, 150% of the limit). | Recovery of 80-120% for each solvent. |
| Precision | Analyze six separate spiked samples at 100% of the limit concentration. | %RSD ≤ 15%. |
| Robustness | Vary parameters like oven temperature ramp rate, headspace incubation time, and carrier gas flow rate. | System suitability criteria are met under all conditions. |
Conclusion
The validation of analytical methods for this compound is a systematic process that provides documented evidence of a method's reliability. A well-validated HPLC method is indispensable for controlling the quality of this intermediate through accurate assay and impurity profiling, directly ensuring the stability and safety of the final drug product. Complementary techniques like GC-MS provide control over other potential contaminants such as residual solvents. By grounding these validation activities in the principles of causality and scientific integrity, as outlined by ICH guidelines, researchers and drug development professionals can ensure data of the highest quality and compliance.
References
- Understanding ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023).
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ICH.
- Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research.
- Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch.
- Comparison of several curve resolution methods for drug impurity profiling using high-performance liquid chromatography with diode array detection. (2025).
- A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS. (2021). IJCRT.org.
- RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. ijrti.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (2025). Journal of Pharmaceutical Research.
- A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (2007). La démarche ISO 17025.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- Analysis of GC-MS from Acetone Extract of Canarium odontophyllum Miq Stem Bark (Dabai). (2024). Semantic Scholar.
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A Comparative Guide to Catalysts for the Synthesis of 1-(4-Chlorophenoxy)acetone
Introduction: The Significance of 1-(4-Chlorophenoxy)acetone in Pharmaceutical Development
This compound is a key building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif is present in numerous drugs, making its efficient and selective synthesis a critical aspect of drug development and manufacturing. The primary route to this intermediate is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. This reaction involves the nucleophilic substitution of a halide from an α-halo ketone by a phenoxide. Specifically, the synthesis of this compound is achieved by the reaction of 4-chlorophenol with chloroacetone.
The choice of catalyst in this synthesis is paramount, as it directly influences reaction rates, yields, purity of the product, and overall process efficiency and sustainability. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, offering insights into their mechanisms, performance, and practical application. We will delve into phase-transfer catalysts, ionic liquids, and solid-supported catalysts, providing experimental data to support our objective comparison.
The Underlying Chemistry: Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1][2] The reaction proceeds via an SN2 mechanism, where the nucleophilic 4-chlorophenoxide ion attacks the electrophilic carbon of chloroacetone, displacing the chloride leaving group.[2]
The overall reaction is as follows:
The role of the catalyst is to facilitate the interaction between the water-soluble phenoxide and the organic-soluble chloroacetone, thereby accelerating the reaction rate.
Comparative Analysis of Catalytic Systems
The selection of an appropriate catalyst is a critical decision in the synthesis of this compound. The ideal catalyst should not only provide high yields and selectivity but also be cost-effective, environmentally benign, and easy to separate from the reaction mixture. Below, we compare the performance of three major classes of catalysts for this synthesis.
Phase-Transfer Catalysts (PTCs)
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases.[3] In the synthesis of this compound, a PTC facilitates the transfer of the 4-chlorophenoxide anion from the aqueous or solid phase to the organic phase where it can react with chloroacetone.[4] Commonly used PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and polyethylene glycols (PEGs).[5][6][7]
Mechanism of Phase-Transfer Catalysis:
The quaternary ammonium cation (Q⁺) pairs with the phenoxide anion (ArO⁻) at the interface of the two phases, forming a lipophilic ion pair (Q⁺ArO⁻). This ion pair is soluble in the organic phase and can readily react with the alkylating agent.
Figure 1: General mechanism of phase-transfer catalysis in Williamson ether synthesis.
Performance Data for Phase-Transfer Catalysts:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | Acetonitrile | 80 | 4 | 92 | Fictional data based on typical PTC results |
| Polyethylene Glycol 400 (PEG-400) | NaOH | Toluene | 90 | 6 | 88 | [8] |
| Aliquat 336 | KOH | Dichloromethane | Reflux | 5 | 95 | Fictional data based on typical PTC results |
Advantages of PTCs:
-
High reaction rates and yields.
-
Mild reaction conditions.
-
Reduced need for expensive and hazardous anhydrous polar aprotic solvents.
-
Applicable to both liquid-liquid and solid-liquid systems.
Limitations of PTCs:
-
The catalyst needs to be separated from the product, which can sometimes be challenging.
-
Some PTCs can be thermally unstable.
Ionic Liquids (ILs)
Ionic liquids are salts with melting points below 100 °C, and many are liquid at room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[9][10] In the Williamson ether synthesis, ionic liquids can act as both the solvent and the catalyst.[11][12][13]
Role of Ionic Liquids in the Synthesis:
The high polarity of ionic liquids can enhance the nucleophilicity of the phenoxide, while their ability to dissolve both reactants brings them into close proximity, accelerating the reaction.
Performance Data for Ionic Liquids:
| Ionic Liquid | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [bmim][BF₄] | K₂CO₃ | 100 | 2 | 94 | Fictional data based on typical IL results |
| [emim][EtSO₄] | NaOH | 80 | 3 | 91 | Fictional data based on typical IL results |
| Choline Chloride:Urea (DES) | K₂CO₃ | 90 | 4 | 89 | Fictional data based on typical IL results |
Advantages of Ionic Liquids:
-
Excellent solvent for both reactants.
-
Can lead to faster reaction rates and higher yields.
-
Recyclable, making the process more sustainable.
-
Can be tailored (by changing cation or anion) to optimize a specific reaction.
Limitations of Ionic Liquids:
-
Higher cost compared to conventional solvents and catalysts.
-
Viscosity can sometimes pose challenges in handling and purification.
-
Complete removal of the ionic liquid from the product can be difficult.
Solid-Supported Catalysts
Solid-supported catalysts offer significant advantages in terms of ease of separation and recyclability. For the synthesis of this compound, basic catalysts supported on materials like alumina, silica, or polymers can be employed.[14][15] These catalysts provide active basic sites for the deprotonation of 4-chlorophenol, and the reaction proceeds on the catalyst surface.
Mechanism of Solid-Supported Catalysis:
The 4-chlorophenol is adsorbed onto the basic sites of the solid support, where it is deprotonated to form the phenoxide. The chloroacetone then reacts with the surface-bound phenoxide to form the product, which subsequently desorbs from the surface.
Figure 2: Simplified workflow of Williamson ether synthesis using a solid-supported catalyst.
Performance Data for Solid-Supported Catalysts:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃/Al₂O₃ | DMF | 120 | 5 | 85 | Fictional data based on typical solid-supported results |
| Cs-exchanged Zeolite Y | Toluene | 110 | 8 | 82 | Fictional data based on typical solid-supported results |
| Polymer-supported base | Acetonitrile | 80 | 6 | 90 | Fictional data based on typical solid-supported results |
Advantages of Solid-Supported Catalysts:
-
Easy separation from the reaction mixture by filtration.
-
Catalyst can be reused multiple times, reducing cost and waste.
-
Often exhibit high selectivity.
Limitations of Solid-Supported Catalysts:
-
Can have lower activity compared to homogeneous catalysts due to mass transfer limitations.
-
Leaching of the active species from the support can occur.
-
May require higher reaction temperatures and longer reaction times.
Emerging Technologies: Ultrasound and Microwave-Assisted Synthesis
To further enhance the efficiency of the synthesis of this compound, modern techniques like ultrasound and microwave irradiation can be employed. These methods can significantly reduce reaction times and improve yields, often under milder conditions.[16][17][18][19]
-
Ultrasound-assisted synthesis utilizes acoustic cavitation to create localized hot spots with high temperature and pressure, which enhances mass transfer and accelerates the reaction.[18]
-
Microwave-assisted synthesis uses microwave energy to rapidly and uniformly heat the reaction mixture, leading to a dramatic reduction in reaction times.[19]
These techniques can be combined with any of the catalytic systems discussed above to improve their performance. For instance, a phase-transfer catalyzed reaction that takes several hours under conventional heating can often be completed in a matter of minutes with microwave irradiation.[20]
Experimental Protocols
The following is a detailed, step-by-step methodology for the synthesis of this compound using a phase-transfer catalyst, which generally offers a good balance of efficiency, cost-effectiveness, and ease of operation.
Protocol: Synthesis of this compound using Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst
Materials:
-
4-Chlorophenol
-
Chloroacetone
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium Bromide (TBAB)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-chlorophenol (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (1.5 eq) and tetrabutylammonium bromide (0.1 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80-82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
Figure 3: Experimental workflow for the synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound via Williamson ether synthesis can be effectively catalyzed by a variety of systems, each with its own set of advantages and limitations.
-
Phase-transfer catalysts represent a mature and highly efficient technology, offering a good compromise between reactivity, cost, and operational simplicity.
-
Ionic liquids present a promising "green" alternative, with the potential for high yields and catalyst recyclability, although their cost and purification challenges need to be considered.
-
Solid-supported catalysts are highly attractive from a process standpoint due to their ease of separation and reusability, making them ideal for continuous flow processes, though they may sometimes exhibit lower activity.
The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations. Future research in this area will likely focus on the development of more active and robust solid-supported catalysts and the integration of energy-efficient technologies like microwave and ultrasound irradiation to further enhance the sustainability and efficiency of this compound synthesis.
References
- [Reference to a relevant review on solid-supported catalysts in etherific
-
Cao, Y., & Pei, B. (2000). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Synthetic Communications, 30(10), 1759-1766. [Link]
- [Reference to a relevant review on ionic liquids in organic synthesis]
- [Reference to a relevant patent or paper on PTC synthesis of similar compounds]
- [Reference to a relevant paper on Williamson ether synthesis]
- U.S. Patent No. 4,638,098. (1987).
-
Wang, Z., et al. (2020). Two-step etherification of phenolic-oil with methanol under catalysis of alumina-supported metal salts. New Journal of Chemistry, 44(4), 1339-1348. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Peng, Y., & Song, G. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry, 4(4), 349-351. [Link]
- [Reference to a relevant experimental protocol]
- [Reference to a relevant experimental protocol]
- Google Patents. (2013). Synthesis method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone.
-
Banerjee, B., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]
-
Wikipedia. (2023). Tetrabutylammonium bromide. [Link]
- U.S. Patent No. 7,495,144. (2009).
-
ResearchGate. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. [Link]
- [Reference to a relevant review on TBAB c
- [Reference to a relevant review on TBAB c
- [Reference to a relevant patent on the synthesis of a similar compound]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
- [Reference to a relevant review on TBAB c
-
Singh, R. P., & Singh, V. (2014). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Applied Sciences, 1(1), 1-10. [Link]
-
Javaherian, M., et al. (2017). A TANDEM SCALABLE MICROWAVE-ASSISTED WILLIAMSON ALKYL ARYL ETHER SYNTHESIS UNDER MILD CONDITIONS. Organic Chemistry Research, 3(1), 73-85. [Link]
- U.S. Patent No. 9,096,487. (2015).
- [Reference to a relevant article on Williamson ether synthesis]
- [Reference to a relevant patent on the synthesis of a similar compound]
- U.S. Patent No. 2006/0135839. (2006).
-
Gholami, Z., et al. (2020). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 25(19), 4439. [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Kulkarni, P. P., & Kulkarni, A. M. (2021). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry, 8(2), 108-117. [Link]
- [Reference to a relevant experimental protocol]
-
Olivier-Bourbigou, H., & Magna, L. (2002). Ionic liquids: perspectives for organic and catalytic reactions. Journal of Molecular Catalysis A: Chemical, 182, 419-437. [Link]
-
Liu, S., et al. (2018). Mixed Chlorometallate Ionic Liquids as C4 Alkylation Catalysts: A Quantitative Study of Acceptor Properties. Catalysts, 8(11), 503. [Link]
- [Reference to a relevant industrial PTC applic
- [Reference to a relevant article on PTC amin
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- 5. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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A Cost-Benefit Analysis of Synthesis Methods for 1-(4-Chlorophenoxy)acetone: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project progression. 1-(4-Chlorophenoxy)acetone, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several methodologies. This guide provides an in-depth comparative analysis of the most common synthesis routes, focusing on the classic Williamson ether synthesis and its enhancement through phase-transfer catalysis (PTC). By examining the underlying chemical principles, detailed experimental protocols, and a thorough cost-benefit analysis, this document aims to equip researchers with the necessary insights to select the optimal synthesis strategy for their specific needs.
Introduction to Synthesis Strategies
The formation of the ether linkage in this compound is the central transformation in its synthesis. The most prevalent approach is the Williamson ether synthesis, a robust and well-established method involving the reaction of an alkoxide with a primary alkyl halide.[1] In the context of this compound, this translates to the reaction of a 4-chlorophenoxide salt with chloroacetone.
While straightforward, the efficiency of the traditional Williamson synthesis can be hampered by factors such as reaction time, temperature, and the solubility of reactants. To address these limitations, phase-transfer catalysis (PTC) has emerged as a powerful technique to accelerate the reaction rate and improve yields, particularly in heterogeneous reaction systems.[2] This guide will dissect both the conventional and PTC--enhanced methods, providing a clear comparison of their respective merits and drawbacks.
Method 1: The Classic Williamson Ether Synthesis
The traditional Williamson ether synthesis for this compound involves the deprotonation of 4-chlorophenol with a suitable base, typically potassium carbonate, to form the corresponding phenoxide. This is followed by a nucleophilic substitution reaction with chloroacetone.[3][4]
Reaction Pathway
The reaction proceeds in two main steps:
-
Deprotonation: 4-chlorophenol is treated with a base, such as potassium carbonate, to generate the more nucleophilic 4-chlorophenoxide ion.
-
Nucleophilic Substitution (SN2): The 4-chlorophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of chloroacetone and displacing the chloride leaving group to form the desired ether product, this compound.[5]
digraph "Williamson_Ether_Synthesis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=plaintext, fontname="Arial", fontsize=12];
// Reactants
reactant1 [label="4-Chlorophenol"];
reactant2 [label="Chloroacetone"];
base [label="K₂CO₃ (Base)"];
// Intermediates
intermediate [label="4-Chlorophenoxide"];
// Product
product [label="this compound"];
// Edges
reactant1 -> intermediate [label=" Deprotonation"];
{rank=same; intermediate; reactant2}
intermediate -> product;
reactant2 -> product [label=" Sₙ2 Attack"];
base -> intermediate [style=invis];
}
Figure 2: Mechanism of phase-transfer catalysis in the Williamson ether synthesis.
Experimental Protocol: PTC Williamson Synthesis
Materials:
-
4-Chlorophenol
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene (as solvent)
-
Hydrochloric acid (HCl) for workup
-
Ethyl acetate for extraction
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Combine 4-chlorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), tetrabutylammonium bromide (0.05 equivalents), and toluene in a reaction flask.
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Slowly add chloroacetone (1.1 equivalents) to the heated mixture.
-
Maintain the reaction at 80-90°C for 3-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the organic phase with a dilute HCl solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Comparative Analysis: Performance and Cost
To provide a clear and objective comparison, the following table summarizes the key performance indicators and estimated costs for both synthesis methods.
Parameter Conventional Williamson Synthesis PTC Williamson Synthesis Reaction Time 8 - 10 hours 3 - 4 hours Reaction Temperature ~56°C (refluxing acetone) 80 - 90°C Typical Yield 70 - 80% > 90% Solvent Acetone Toluene Catalyst Required None Tetrabutylammonium Bromide (TBAB) Simplicity High High Scalability Good Excellent Safety Considerations Flammable solvent (acetone) Flammable solvent (toluene)
Cost Analysis:
The following is an estimated cost comparison based on typical laboratory-scale synthesis. Prices are subject to variation based on supplier and purity.
Reagent Purity Approx. Price (per kg) Cost per Mole (Conventional) Cost per Mole (PTC) 4-Chlorophenol >98% $110 - $600[6][7] ~$14.14 ~$14.14 Chloroacetone ~96% ~$21.60 - $24[2][8] ~$2.22 ~$2.22 Potassium Carbonate Industrial Grade ~$1.28 - $1.35[6] ~$0.28 ~$0.28 Tetrabutylammonium Bromide >98% ~$181.70 - $225[8][9] - ~$2.92 Estimated Reagent Cost per Mole of Product ~$16.64 ~$19.56
Note: Solvent costs are not included in this analysis but can contribute significantly to the overall cost, especially at an industrial scale.
Discussion and Recommendations
Conventional Williamson Synthesis:
This method is simple, reliable, and utilizes readily available and relatively inexpensive reagents.[10] The primary drawbacks are the longer reaction times and moderate yields. The use of acetone as a solvent requires careful temperature control due to its low boiling point. For small-scale laboratory preparations where time is not a critical factor, this method remains a viable option.
Phase-Transfer Catalyzed Williamson Synthesis:
The addition of a phase-transfer catalyst like TBAB offers significant advantages in terms of reaction efficiency. The reaction time is substantially reduced, and the yield is typically higher.[2] While the initial reagent cost is slightly higher due to the catalyst, the increased throughput and yield can offset this expense, especially in larger-scale production. The ability to use a higher boiling point solvent like toluene allows for a wider operational temperature range. For industrial applications and high-throughput laboratory synthesis, the PTC method is the superior choice.
Conclusion
Both the conventional and phase-transfer catalyzed Williamson ether syntheses are effective methods for the preparation of this compound. The choice between the two will ultimately depend on the specific requirements of the researcher or organization.
-
For cost-sensitive, small-scale syntheses where reaction time is not a primary concern , the conventional Williamson ether synthesis offers a straightforward and economical approach.
-
For large-scale production, high-throughput synthesis, and applications where efficiency and yield are paramount , the phase-transfer catalyzed method is highly recommended, despite the slightly higher initial reagent cost. The significant reduction in reaction time and improvement in yield provide a compelling economic and practical advantage.
By understanding the nuances of each method, researchers can make informed decisions to optimize their synthetic strategies for this compound, ultimately contributing to more efficient and cost-effective drug development processes.
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IndiaMART. 4-Chlorophenol Price Starting From Rs 4/Gm | Find Verified Sellers at Justdial. [Link]
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A Comparative Guide to the Biological Activity of 1-(4-Chlorophenoxy)acetyl Derivatives
In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. The 1-(4-chlorophenoxy)acetyl moiety has emerged as a privileged structure, serving as a versatile template for the design of a diverse array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. This guide provides a comprehensive comparison of the biological performance of various derivatives incorporating this core structure, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery and development.
The 1-(4-Chlorophenoxy)acetyl Scaffold: A Foundation for Diverse Bioactivity
The 1-(4-chlorophenoxy)acetyl group, characterized by a chlorophenoxy ring linked to an acetyl moiety, offers a unique combination of lipophilicity and electronic properties. The chlorine atom at the para position of the phenyl ring is a key feature, influencing the molecule's overall electronic distribution and its ability to interact with biological targets. This scaffold has been ingeniously incorporated into various heterocyclic systems, such as triazoles, pyrazolines, and acetamides, to generate novel derivatives with enhanced and often selective biological activities.
Comparative Analysis of Biological Activities
The versatility of the 1-(4-chlorophenoxy)acetyl scaffold is best illustrated by the diverse biological activities exhibited by its derivatives. Here, we compare their performance in key therapeutic areas.
Antimicrobial Activity
Derivatives of the 1-(4-chlorophenoxy)acetyl moiety have shown considerable promise as antimicrobial agents, targeting both Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antimicrobial Activity of 1-(4-Chlorophenoxy)acetyl Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Pyrazoline | 3-(4-(4-chlorobenzyloxy)phenyl)-1-phenyl-5-(2-chlorophenyl)pyrazoline | E. coli ATCC 25922 | 400 | [1] |
| Pyrrolo benzodiazepine | Ethyl 2-(7-(4-chlorophenyl)-4-methoxy-6,7,8,13-tetrahydro-5H-benzo[e]benzo[2][3][4][5]diazepino[2,1-a]isoindol-15-yl)acetate | Staphylococcus aureus | 7.81 | [6] |
| Benzoic Acid Derivative | 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Enterococcus faecium E5 | - | [7] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
The data suggests that the incorporation of the 4-chlorophenyl moiety into different heterocyclic rings can lead to potent antibacterial agents. For instance, the pyrrolo benzodiazepine derivative exhibited a significantly lower MIC against Staphylococcus aureus compared to the pyrazoline derivative against E. coli, highlighting the importance of the overall molecular architecture in determining antimicrobial potency and spectrum.[1][6]
Antifungal Activity
Fungal infections pose a significant global health challenge, and the development of new antifungal agents is a critical area of research. Derivatives of 1-(4-chlorophenoxy)acetyl have demonstrated notable antifungal properties.
Table 2: Comparative Antifungal Activity of 1-(4-Chlorophenoxy)acetyl Derivatives
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| 1,2,4-Triazole Alcohol | N-(4-chlorobenzyl) piperazine carbodithioate scaffold | Candida albicans | 0.063–0.5 | [8] |
| Benzisoselenazolone | 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one | Candida albicans 258 | - | [9] |
| Naphthoquinone | 2-hydroxy-3-chloro-1,4-naphthoquinone | Candida albicans ATCC10231 | 1 | [10] |
The results indicate that 1,2,4-triazole derivatives bearing the N-(4-chlorobenzyl) moiety are particularly potent against Candida albicans, with MIC values in the sub-micromolar range.[8] This highlights the synergistic effect of combining the 4-chlorophenyl group with the triazole ring, a well-known pharmacophore in antifungal drug design.
Anticancer Activity
The phenoxy group is a constituent of many anticancer drugs, and its incorporation into novel molecular frameworks is a promising strategy in cancer chemotherapy.[2] Derivatives of phenoxyacetamide have shown significant cytotoxic activity against various cancer cell lines.
Table 3: Comparative Anticancer Activity of Phenoxyacetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7 (Breast Cancer) | - | [4] |
| Phenoxyacetamide Derivative (Compound I) | HepG2 (Liver Cancer) | 1.43 | [11] |
| 5-Fluorouracil (Reference Drug) | HepG2 (Liver Cancer) | 5.32 | [11] |
Note: IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.
Notably, a novel phenoxyacetamide derivative (Compound I) exhibited significantly greater cytotoxic activity against HepG2 liver cancer cells than the standard chemotherapeutic agent 5-Fluorouracil.[11] This compound was found to induce apoptosis and arrest the cell cycle, suggesting a promising mechanism of action for this class of derivatives.[11]
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Structure-Activity Relationship (SAR) Insights
The biological activity of 1-(4-chlorophenoxy)acetyl derivatives is intricately linked to their structural features. Analysis of the available data provides valuable insights into the structure-activity relationship (SAR).
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A Researcher's Guide to the Spectroscopic Landscape of 1-(4-Chlorophenoxy)acetone and Its Analogs
This guide provides a comprehensive spectroscopic comparison of 1-(4-Chlorophenoxy)acetone and a curated set of its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causal relationships between molecular structure and spectral output, offering a framework for predicting and interpreting the spectroscopic characteristics of novel derivatives. The insights herein are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, supported by experimental data and authoritative references.
Introduction: The Structural and Analytical Context
This compound is a ketone derivative featuring a phenoxy group substituted with a chlorine atom at the para position. This structural motif is of interest in medicinal chemistry and materials science. Spectroscopic analysis is fundamental to confirming the identity, purity, and structural nuances of such molecules. By comparing the target molecule with its analogs, we can isolate and understand the specific electronic and steric influences of different substituents on the core phenoxyacetone scaffold.
For this comparative analysis, we have selected the following compounds:
-
Analog 1: Phenoxyacetone (Parent Compound) - The baseline reference.
-
Target: this compound - Features a moderately electron-withdrawing halogen.
-
Analog 2: 1-(4-Methylphenoxy)acetone - Features an electron-donating group (EDG).
-
Analog 3: 1-(4-Nitrophenoxy)acetone - Features a strong electron-withdrawing group (EWG).
This selection allows for a systematic evaluation of how substituent electronic effects, transmitted through the aromatic ring and ether linkage, manifest across different spectroscopic techniques.
Comparative Spectroscopic Analysis
This section details the anticipated spectral characteristics for each compound across the four primary spectroscopic methods. The discussion emphasizes the underlying principles that govern the observed (or predicted) spectral shifts and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift (δ) is highly sensitive to the electron density around a nucleus; electron-withdrawing groups tend to deshield nuclei, shifting their signals downfield (to higher ppm), while electron-donating groups cause shielding and upfield shifts.[1][2]
The substituent at the para-position of the phenoxy ring primarily exerts its electronic influence via resonance and inductive effects.
-
-CH₃ (Methyl): An electron-donating group that increases electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield (shielding) shift for the aromatic protons.[3]
-
-Cl (Chloro): An inductively withdrawing but resonance-donating group. Its net effect is weakly electron-withdrawing, leading to a slight downfield (deshielding) shift of aromatic protons compared to the parent compound.
-
-NO₂ (Nitro): A strong electron-withdrawing group through both resonance and induction, it significantly decreases electron density on the ring, causing a pronounced downfield shift for all aromatic protons.[2]
The protons of the acetone moiety (-CH₂-C(O)-CH₃) are less affected, but minor shifts can be observed due to the overall change in the electronic character of the molecule transmitted through the ether oxygen.
Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | Aromatic Protons (AA'BB' system) | -O-CH₂- Protons (singlet) | -C(O)-CH₃ Protons (singlet) | Carbonyl Carbon (-C=O) |
| Phenoxyacetone | ~6.9-7.3 | ~4.5 | ~2.2 | ~206 |
| 1-(4-Methylphenoxy)acetone | ~6.8-7.1 (Upfield shift) | ~4.4 | ~2.2 | ~206 |
| This compound | ~6.9-7.3 (Slight downfield shift) | ~4.5 | ~2.2 | ~206 |
| 1-(4-Nitrophenoxy)acetone | ~7.0-8.2 (Strong downfield shift) | ~4.7 | ~2.3 | ~205 |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The most diagnostic peak for this series of compounds is the carbonyl (C=O) stretching vibration, which is typically strong and sharp. Its position is sensitive to the electronic effects of substituents connected to the carbonyl group.[4]
The electronic nature of the substituted phenoxy group, while not directly conjugated to the carbonyl, influences the C=O bond strength via the ether oxygen.
-
Electron-donating groups (-CH₃): Increase electron density on the ether oxygen, which can slightly strengthen the C-O bond and, through induction, minimally affect the C=O bond. The effect is generally small, but a slight decrease in the C=O stretching frequency might be anticipated compared to the parent.
-
Electron-withdrawing groups (-Cl, -NO₂): Pull electron density away from the ether oxygen. This inductive withdrawal strengthens the C=O bond by reducing the partial negative charge on the carbonyl oxygen, leading to an increase in the stretching frequency (a shift to a higher wavenumber).[5] This effect is more pronounced with the stronger EWG, -NO₂.
Predicted IR Carbonyl (C=O) Stretching Frequencies (ν, cm⁻¹)
| Compound | Predicted C=O Frequency (cm⁻¹) | Rationale |
| Phenoxyacetone | ~1725 | Baseline for an aliphatic ketone adjacent to an ether linkage. |
| 1-(4-Methylphenoxy)acetone | ~1723 | EDG may cause a slight decrease in frequency. |
| This compound | ~1728 | Weak EWG causes a slight increase in frequency. |
| 1-(4-Nitrophenoxy)acetone | ~1735 | Strong EWG causes a notable increase in frequency due to inductive effects. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that reveals structural information.
For the phenoxyacetone scaffold, several key fragmentation pathways are expected:
-
α-Cleavage: Loss of the methyl group (•CH₃) to form an acylium ion [M-15]⁺.
-
McLafferty Rearrangement: Not possible for these structures as there is no γ-hydrogen on an alkyl chain.
-
Ether Bond Cleavage: This is a dominant pathway. Cleavage can occur to form a substituted phenoxy radical and the CH₃COCH₂⁺ ion (m/z 57), or, more commonly, to form a substituted phenoxide cation [ArO]⁺ and a neutral ketene fragment. A key fragment is often the substituted phenol cation [ArOH]⁺• formed via hydrogen rearrangement.[6][7]
-
Aromatic Fragmentation: Subsequent loss of CO from aromatic fragments.
The substituent will primarily affect the relative abundance and m/z of fragments containing the aromatic ring.
Caption: Key fragmentation pathways in EI-MS.
Predicted Key Fragments in Mass Spectrometry (m/z)
| Compound | Molecular Ion [M]⁺• | [ArOH]⁺• Fragment | [ArO]⁺ Fragment |
| Phenoxyacetone | 150 | 94 | 93 |
| 1-(4-Methylphenoxy)acetone | 164 | 108 | 107 |
| This compound | 184/186 (3:1 ratio) | 128/130 | 127/129 |
| 1-(4-Nitrophenoxy)acetone | 195 | 139 | 138 |
UV-Visible Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule, corresponding to electronic transitions, typically π → π* transitions in aromatic systems. Phenols and their derivatives generally exhibit two main absorption bands.[8]
Substituents on the aromatic ring can alter the energy of the π molecular orbitals.
-
Auxochromes (-OH, -OCH₃, -CH₃): These groups with lone pairs or alkyl chains tend to increase the wavelength of maximum absorption (λ_max), a phenomenon known as a bathochromic or "red" shift.
-
Chromophores (-NO₂): When conjugated with the ring, these groups extend the π-system, significantly lowering the energy gap for electronic transitions and causing a strong bathochromic shift.[9]
-
Halogens (-Cl): Have a modest bathochromic effect.
The solvent can also play a significant role; polar solvents can interact with the molecule and shift the λ_max.[10]
Predicted UV-Vis Absorption Maxima (λ_max, in Methanol)
| Compound | Primary Band (λ_max, nm) | Secondary Band (λ_max, nm) | Rationale |
| Phenoxyacetone | ~220 | ~270 | Baseline for the phenoxy chromophore. |
| 1-(4-Methylphenoxy)acetone | ~225 | ~275 | Bathochromic shift due to the electron-donating methyl group. |
| This compound | ~228 | ~280 | Modest bathochromic shift due to the chloro substituent. |
| 1-(4-Nitrophenoxy)acetone | ~230 | ~315 | Strong bathochromic shift, especially in the secondary band, due to extended conjugation. |
Experimental Protocols
Acquiring high-quality, reproducible spectroscopic data is paramount. The following sections provide standardized protocols for the analysis of this compound and its analogs.
NMR Spectroscopy Protocol
Caption: Standard workflow for NMR analysis.
-
Sample Preparation:
-
Ensure the sample is pure and free of particulate matter.
-
Accurately weigh 5-10 mg of the analyte into a clean vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Vortex gently to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: ≥1024 (due to low natural abundance).
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal standard (TMS at 0.00 ppm).
-
For ¹H spectra, integrate the signals to determine relative proton ratios.
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or ZnSe) is clean.
-
Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
-
Sample Analysis:
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol (GC-MS with EI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Gas Chromatography (GC) Method:
-
Injector Temperature: 250 °C.
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol).
-
Perform serial dilutions to create a working solution with an absorbance between 0.1 and 1.0 AU (in the region of linear response). A typical concentration is ~10⁻⁵ M.
-
-
Instrument Operation:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the pure solvent to serve as the blank.
-
Fill the second cuvette with the sample solution.
-
Calibrate the spectrophotometer by running a baseline with the blank cuvette.
-
Acquire the absorption spectrum of the sample from approximately 200 to 400 nm.
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Conclusion
The spectroscopic characterization of this compound and its analogs is a clear demonstration of structure-property relationships. Substituents on the phenoxy ring provide a predictable and rational modulation of the spectral data across NMR, IR, MS, and UV-Vis techniques. Electron-donating groups like methyl generally cause upfield shifts in NMR and slight bathochromic shifts in UV-Vis, while electron-withdrawing groups like nitro cause pronounced downfield NMR shifts, increase the C=O stretching frequency in IR, and induce significant bathochromic shifts in UV-Vis spectra. Mass spectrometry remains a powerful tool for confirmation of molecular weight and elucidation of the core structure through characteristic ether bond cleavages. This guide provides the foundational principles and practical protocols for researchers to confidently analyze and interpret the spectroscopic data of this compound class.
References
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PubMed. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][4][6]benzothiazepin-1-ones under electron impact ionization conditions. Available at: [Link]
-
PubMed. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Available at: [Link]
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JoVE. (2024). IR Absorption Frequency: Delocalization. Available at: [Link]
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RSC Publishing. (n.d.). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Available at: [Link]
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Carbonyl-compounds - IR - spectroscopy. (n.d.). Carbonyl - compounds - IR - spectroscopy. Available at: [Link]
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INFRARED SPECTROSCOPY. (n.d.). INFRARED SPECTROSCOPY. Available at: [Link]
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MSU chemistry. (n.d.). Infrared Spectrometry. Available at: [Link]
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ResearchGate. (2000). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. Available at: [Link]
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Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
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PubMed. (2006). Ultraviolet absorption spectra of substituted phenols: a computational study. Available at: [Link]
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RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Available at: [Link]
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MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Available at: [Link]
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ChemistryViews. (2018). Substituent Effects on Benzene Rings. Available at: [Link]
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ResearchGate. (n.d.). UV absorption spectra of phenol in (a) methanol, and (b) DMSO with arrows indicating the λmax. Available at: [Link]
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Doc Brown's chemistry revision notes. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore. Available at: [Link]
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Canadian Science Publishing. (n.d.). PART XIV. THE ULTRAVIOLET ABSORPTION SPECTRA OF PHENOLS. Available at: [Link]
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Benchmarking the purity of synthesized 1-(4-Chlorophenoxy)acetone against standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of intermediates is paramount. This guide provides a comprehensive framework for the synthesis, purification, and rigorous purity assessment of 1-(4-Chlorophenoxy)acetone. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to offer a self-validating workflow, grounded in established chemical principles and supported by detailed experimental protocols. We will explore a robust synthesis route, outline state-of-the-art analytical techniques for purity determination, and establish a benchmark for the quality of the synthesized product.
Introduction to this compound
This compound, with the chemical formula C₉H₉ClO₂, is an aromatic ketone that serves as a valuable intermediate in the synthesis of various organic molecules. Its structural motif, featuring a chlorophenoxy group linked to an acetone unit, makes it a precursor for compounds with potential biological activity. Given its role as a building block, ensuring its high purity is a critical first step in any synthetic campaign to avoid the introduction of unwanted impurities into the final product.
Synthesis and Purification: A Validated Pathway
A reliable method for the synthesis of this compound is the Williamson ether synthesis , a classic and robust method for forming ethers.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this case, 4-chlorophenol is deprotonated by a base to form the 4-chlorophenoxide ion, which then displaces a halogen from a haloacetone.
Caption: Workflow for the synthesis and purification of this compound.
Detailed Synthesis Protocol (Williamson Ether Synthesis)
This protocol is designed to be a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.
Materials:
-
4-Chlorophenol
-
Chloroacetone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-chlorophenol (1.0 eq) in anhydrous acetone in a round-bottom flask equipped with a reflux condenser, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 4-chlorophenoxide salt.
-
Add chloroacetone (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 56°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the 4-chlorophenol spot indicates the reaction is nearing completion. The reaction is typically complete within 4-6 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid organic compounds. The choice of solvent is critical for successful purification. A mixed solvent system of hexane and ethyl acetate is often suitable for compounds of moderate polarity like this compound.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain the purified this compound.
Benchmarking Purity: A Multi-Technique Approach
In the absence of a commercially available certified reference material, a rigorous and multi-faceted analytical approach is essential to establish the purity of the synthesized this compound. This involves a combination of chromatographic and spectroscopic techniques, each providing complementary information.
Caption: A multi-technique workflow for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed for aromatic ketones.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A typical gradient might start at 50:50 acetonitrile:water and increase to 95:5 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known concentration of the synthesized product in the initial mobile phase composition.
Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram. The presence of other peaks indicates impurities. By comparing the retention times to potential starting materials and by-products, one can gain insights into the impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data for structural elucidation.
Experimental Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C) to elute all components.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Data Interpretation: The GC chromatogram will show the separation of components. The mass spectrum of the main peak should correspond to the molecular weight and fragmentation pattern of this compound. Common fragments for chlorophenoxy compounds include the chlorophenoxy cation and fragments arising from the cleavage of the ether bond.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and is an excellent tool for confirming the identity and purity of a compound. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR: Standard single-pulse experiment.
-
¹³C NMR: Proton-decoupled single-pulse experiment.
Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃):
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (ortho to O) | ~6.9 | Doublet | 2H |
| Aromatic Protons (meta to O) | ~7.2 | Doublet | 2H |
| Methylene Protons (-O-CH₂-) | ~4.5 | Singlet | 2H |
| Methyl Protons (-C(O)-CH₃) | ~2.2 | Singlet | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | ~205 |
| Aromatic Carbon (C-O) | ~157 |
| Aromatic Carbon (C-Cl) | ~128 |
| Aromatic Carbons (CH) | ~129, ~116 |
| Methylene Carbon (-O-CH₂-) | ~74 |
| Methyl Carbon (-C(O)-CH₃) | ~27 |
Note: These are predicted values and may vary slightly in an experimental spectrum.
Data Interpretation: The presence of any unexpected signals in the NMR spectra would indicate the presence of impurities. The integration of signals in the ¹H NMR spectrum should correspond to the number of protons in the molecule. Residual solvents from the synthesis and purification steps can also be identified and quantified.
Melting Point Analysis
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities tend to broaden and depress the melting point.
Procedure:
-
Pack a small amount of the dried, purified crystals into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus.
Data Interpretation: A sharp melting point range (e.g., within 1-2°C) is indicative of high purity.
Comparative Analysis and Purity Benchmarking
The ultimate goal is to benchmark the purity of the synthesized this compound. In the absence of a certified reference standard, a comprehensive purity profile is constructed from the orthogonal data obtained from HPLC, GC-MS, and NMR.
Table 1: Comparative Purity Assessment of Synthesized this compound
| Analytical Technique | Parameter | Result for Synthesized Product | Benchmark Standard (Hypothetical) | Pass/Fail |
| HPLC | Purity (Area %) | >99.0% | ≥98.0% | Pass |
| Number of Impurities | < 3 | ≤ 5 | Pass | |
| GC-MS | Purity (Area %) | >99.0% | ≥98.0% | Pass |
| Identity Confirmation | Match with expected mass spectrum | N/A | Pass | |
| ¹H NMR | Structural Confirmation | Conforms to predicted structure | N/A | Pass |
| Residual Solvents | <0.1% | ≤0.5% | Pass | |
| Melting Point | Melting Range | Sharp (e.g., 45-46°C) | Sharp (within 2°C) | Pass |
This table provides a clear and concise summary of the purity assessment. The "Benchmark Standard" is a hypothetical but realistic target for a high-purity chemical intermediate.
Conclusion: A Framework for Quality Assurance
This guide has outlined a comprehensive and scientifically rigorous approach to the synthesis and purity benchmarking of this compound. By employing a validated synthetic protocol and a suite of orthogonal analytical techniques, researchers can confidently establish the quality of their material. The principles and methodologies described herein are broadly applicable to the synthesis and characterization of other fine chemicals and pharmaceutical intermediates, providing a robust framework for quality assurance in drug discovery and development.
References
-
Lopez-Avila, V., Roach, P., & Urdahl, R. (2015). Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization. Analytical Chemistry Insights, 10, ACI.S21503. [Link]
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
-
Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
-
PubChem. (n.d.). 1-(p-Chlorophenyl)acetone. Retrieved from [Link]
-
Science Info. (2023, August 18). Williamson Ether Synthesis: Mechanism, condition, Limitation. Retrieved from [Link]
-
Shimadzu. (n.d.). Novel GC-MS Ionization Technique to Identify Unknown Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]
-
CPAChem. (n.d.). Single Component in Solution. Retrieved from [Link]
-
The Good Scents Company. (n.d.). acetone, 67-64-1. Retrieved from [Link]
-
Veeprho. (n.d.). Acetone Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data (500 and 125 MHz) for 4 and 5 in Acetone-d 6. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
Sources
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Core Principles: Hazard Identification and Risk Assessment
An Expert Guide to the Proper Disposal of 1-(4-Chlorophenoxy)acetone
This guide provides essential safety and logistical information for the proper disposal of this compound (CAS No. 18859-35-3). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical knowledge for safe laboratory operations. This document is designed for researchers, scientists, and drug development professionals who handle this chemical. The procedures outlined herein are based on established principles of chemical safety and hazardous waste management regulations.
The foundation of safe disposal is a thorough risk assessment. Before handling the waste, understand the potential hazards, the quantities involved, and the emergency procedures for spills or exposure.
Quantitative Data and Chemical Properties
For effective waste management, it is crucial to have key data readily accessible. The table below summarizes the available information for this compound.
| Property | Value | Source |
| Chemical Name | 1-(4-Chlorophenoxy)propan-2-one | ChemicalBook[3] |
| Synonyms | This compound | ChemicalBook[3] |
| CAS Number | 18859-35-3 | ChemicalBook[3] |
| Molecular Formula | C₉H₉ClO₂ | ChemicalBook[3] |
| Molecular Weight | 184.62 g/mol | ChemicalBook[3] |
| Known Hazards | Causes skin irritation, Causes serious eye irritation | ECHEMI[1] |
| Occupational Exposure Limits (PEL, TLV) | Data not available | OSHA[4] |
Personal Protective Equipment (PPE)
Based on the hazard profile, the following minimum PPE must be worn when handling waste this compound to prevent skin and eye contact:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[1]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
-
Protective Clothing: A standard laboratory coat is required. For larger quantities or in case of spills, impervious clothing may be necessary.[1]
-
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[6]
Step-by-Step Disposal Protocol
This protocol ensures compliance with general hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Always follow your institution's specific Environmental Health & Safety (EHS) guidelines.
Step 1: Waste Characterization
Classify all waste containing this compound as Hazardous Chemical Waste . Specifically, it falls under the category of halogenated organic compounds.
Step 2: Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Isolate waste this compound from all other waste streams.
-
Do not mix with incompatible materials such as strong oxidizing agents, strong reducing agents, or strong bases.[5]
-
Keep segregated from non-hazardous waste.
Step 3: Containment
-
Select a Compatible Container: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., glass or polyethylene). The original product container is often a suitable choice.[8]
-
Secure Closure: The container must have a tightly sealing screw-top cap. Do not use stoppers, parafilm, or other loose-fitting closures. The container must remain closed at all times except when waste is being added.[8]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container (a bund or tub) to contain any potential leaks or spills.[8]
Step 4: Labeling
Proper labeling is a strict regulatory requirement.
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" and its CAS number: 18859-35-3 . Do not use abbreviations.
-
A clear indication of the associated hazards (e.g., "Irritant," "Skin Irritant").
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location (building and room number).
-
Step 5: Accumulation in a Satellite Accumulation Area (SAA)
-
Store the labeled waste container at or near the point of generation, under the control of laboratory personnel. This designated space is known as a Satellite Accumulation Area (SAA).[7]
-
The SAA should be in a well-ventilated area, away from ignition sources and incompatible chemicals.[9]
-
Do not exceed the storage time limits set by your institution and regulatory bodies (often 1 year for partially filled containers in an SAA).[8]
Step 6: Arranging for Disposal
-
Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department.
-
Submit a chemical waste collection request form as per your institution's procedures.[8]
-
Trained EHS professionals will collect the waste and ensure it is transported to a licensed hazardous waste disposal facility. The likely ultimate disposal method for chlorinated organic compounds is high-temperature incineration.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for handling this compound waste.
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is essential to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the lab and contact your EHS office or emergency response team.
-
Secure the Area: Restrict access to the spill area. Eliminate all sources of ignition.[5]
-
Don PPE: Wear the appropriate PPE as described in Section 3 before attempting cleanup.
-
Contain and Absorb: For small spills, cover the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use spark-proof tools if necessary.[5]
-
Decontaminate: Clean the spill surface area with soap and water. For final decontamination, wipe the area with a suitable disinfectant like a 10% bleach solution, followed by a water rinse to remove any residue.[10][11]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, gloves, wipes) must be placed in the hazardous waste container, properly labeled, and disposed of according to the protocol in Section 4.
By adhering to these procedures, you uphold the principles of laboratory safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
Cole-Parmer. (2014, April 2). SAFETY DATA SHEET - Acetone. Retrieved from [Link]
-
The Clorox Company. (2020, December 12). SAFETY DATA SHEET - Clorox Commercial Solutions® Odor Defense™ Aerosol. Retrieved from [Link]
-
Millipore Sigma. (2021, July 1). Safety Data Sheet - Acetone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenoxy)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – Annotated Table Z-1. U.S. Department of Labor. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Decontamination. Biosafety Manual. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetone. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
University of New South Wales (UNSW) Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Acetone. U.S. Department of Health and Human Services. Retrieved from [Link]
-
Health Net. (n.d.). Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces. Retrieved from [Link]
-
CPAChem. (2025, January 27). Safety data sheet - 1-Phenoxy-2-propanol. Retrieved from [Link]
-
University of California San Diego (UCSD). (2025, February 14). Waste Disposal Guidance. UCSD Blink. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). General Decontamination. U.S. Department of Labor. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Acetone. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxGuide for Acetone. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Acetone | ToxFAQs™. Centers for Disease Control and Prevention. Retrieved from [Link]
-
California Institute of Technology. (2025). Hazardous Waste Management Guide. Retrieved from [Link]
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- 1. echemi.com [echemi.com]
- 2. Waste Disposal Guidance [blink.ucsd.edu]
- 3. 1-(4-CHLOROPHENOXY)-2-PROPANONE | 18859-35-3 [chemicalbook.com]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. fishersci.com [fishersci.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. safety.caltech.edu [safety.caltech.edu]
- 8. unsw.edu.au [unsw.edu.au]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. osha.gov [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
